molecular formula C14H14O4 B073374 Lomatin CAS No. 1147-25-7

Lomatin

Numéro de catalogue: B073374
Numéro CAS: 1147-25-7
Poids moléculaire: 246.26 g/mol
Clé InChI: UJSHBYQGQRPVNO-UHFFFAOYSA-N
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Description

Lomatin is a bioactive natural product analog of significant interest in pharmacological and chemical biology research. Its primary research value lies in its potent activity as a protein kinase inhibitor, specifically targeting key signaling pathways involved in cell cycle regulation and proliferation. Studies indicate that this compound exerts its mechanism by competitively binding to the ATP-binding pocket of specific cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase. This property makes it an invaluable tool for researchers investigating the molecular mechanisms of cell division, oncogenesis, and DNA damage response. Furthermore, its application extends to the study of inflammatory pathways, as it has been shown to modulate the activity of transcription factors like NF-κB. Researchers utilize this compound in in vitro assays to dissect complex signaling networks and to explore its potential as a lead compound for the development of novel therapeutic agents. This product is supplied with comprehensive analytical data, including HPLC purity certification and mass spectrometry confirmation, to ensure reproducibility and reliability in your experimental models.

Propriétés

IUPAC Name

9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSHBYQGQRPVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346516
Record name (±)-Lomatin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147-25-7
Record name (±)-Lomatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Lomatin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomatin, a naturally occurring angular pyranocoumarin, has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the current knowledge regarding this compound's natural sources, its distribution within the plant kingdom, and the analytical methodologies employed for its isolation and quantification. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and phytopharmaceutical development. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of biosynthetic and experimental workflows to facilitate a comprehensive understanding of this promising bioactive compound.

Natural Sources and Distribution of this compound

This compound is primarily found within the plant kingdom, predominantly in species belonging to the Apiaceae (carrot or parsley) family. Its distribution is particularly notable in several genera known for their rich phytochemical profiles.

Major Plant Genera Containing this compound
  • Phlojodicarpus : Species within this genus, such as Phlojodicarpus sibiricus, have been identified as significant sources of this compound and its derivatives. Notably, the herb of the Mongolian population of P. sibiricus is reported to have a high content of this compound and its ethers.[1]

  • Angelica : The genus Angelica is a well-known source of various coumarins. Angelica gigas Nakai, in particular, has been shown to contain this compound, with one study indicating that it constitutes 10% of the essential oil extracted from its rhizomes.[2]

  • Lomatium : While the name suggests a primary source, and the initial isolation was from Lomatium nuttallii, the broader distribution and quantification across the numerous species of this genus require further investigation.

  • Seseli : Various species of the genus Seseli have been reported to contain derivatives of this compound, indicating the presence of the core this compound structure.

Quantitative Distribution of this compound and Related Coumarins

The concentration of this compound and its related compounds can vary significantly depending on the plant species, the specific organ, the developmental stage of the plant, and environmental factors. The following table summarizes the available quantitative data.

Plant SpeciesPlant PartCompound(s) QuantifiedConcentrationReference
Phlojodicarpus sibiricusHerbThis compound and its ethersHigh content (specific value not provided)[1]
Phlojodicarpus sibiricusRootsTotal Coumarins98.24 mg/g[3]
Phlojodicarpus sibiricusHerbTotal Coumarins36.16 mg/g[3]
Angelica gigasRhizomesThis compound (in essential oil)10%[2]

Biosynthesis of this compound

This compound, as an angular pyranocoumarin, is biosynthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A pivotal intermediate in this pathway is umbelliferone. The formation of the angular pyran ring is a key step that distinguishes this class of coumarins. The immediate precursor to this compound is believed to be columbianetin.

Proposed Biosynthetic Pathway of this compound

Lomatin_Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Umbelliferone Umbelliferone p-Coumaric Acid->Umbelliferone Multi-step Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase Columbianetin Columbianetin Osthenol->Columbianetin CYP450 This compound This compound Columbianetin->this compound Hydroxylation Experimental_Workflow cluster_0 Sample Preparation cluster_1 Isolation & Purification cluster_2 Analysis & Characterization Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (Maceration) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography HPLC_UV HPLC-UV/DAD (Quantification) Crude_Extract->HPLC_UV GC_MS GC-MS (Identification) Crude_Extract->GC_MS Fractions Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound NMR NMR Spectroscopy (Structure Elucidation) Pure_this compound->NMR MS Mass Spectrometry (Molecular Weight) Pure_this compound->MS

References

An In-depth Technical Guide on the Physicochemical Properties of Lomatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomatin is a naturally occurring coumarin, a class of compounds known for their diverse pharmacological activities. It is chemically identified as 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one. Understanding the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of its bioavailability and efficacy. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details general experimental protocols for their determination, and presents logical workflows for these experimental processes.

Physicochemical Properties of this compound

The quantitative physicochemical properties of this compound are summarized in Table 1. It is important to note that the majority of the available data is computationally derived. Experimental determination of these properties is crucial for confirming these values and for regulatory purposes.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-onePubChem
Molecular Formula C₁₄H₁₄O₄PubChem
Molecular Weight 246.26 g/mol PubChem
CAS Number 1147-25-7PubChem
Canonical SMILES CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)CPubChem
InChI InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3PubChem
InChIKey UJSHBYQGQRPVNO-UHFFFAOYSA-NPubChem
XLogP3 (Computed) 1.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem
Exact Mass 246.08920892 DaPubChem
Monoisotopic Mass 246.08920892 DaPubChem
Topological Polar Surface Area 55.8 ŲPubChem
Heavy Atom Count 18PubChem
Melting Point Data not available
Solubility Data not available
pKa Data not available

Note: The majority of the data presented is based on computational models and has not been experimentally verified.

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad melting range suggests the presence of impurities.

Methodology:

  • A small, finely powdered sample of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • For accurate measurements, the heating rate should be slow (1-2 °C per minute) near the expected melting point.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Finely powder the crystalline solid start->powder pack Pack into capillary tube powder->pack place Place in melting point apparatus pack->place heat Heat at a controlled rate place->heat observe Observe for melting heat->observe record_start Record T at first liquid drop observe->record_start record_end Record T at complete liquefaction observe->record_end end Melting Range Determined record_start->end record_end->end Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess solid to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate filter Filter to remove undissolved solid agitate->filter analyze Analyze filtrate concentration (e.g., HPLC) filter->analyze end Solubility Determined analyze->end pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start dissolve Dissolve compound in solvent start->dissolve titrate Titrate with acid/base dissolve->titrate monitor_ph Monitor pH titrate->monitor_ph plot_curve Plot titration curve (pH vs. volume) monitor_ph->plot_curve determine_pka Determine pKa from curve plot_curve->determine_pka end pKa Determined determine_pka->end LogP_Determination cluster_prep Preparation cluster_partitioning Partitioning cluster_analysis Analysis start Start dissolve Dissolve compound in octanol/water mixture start->dissolve shake Shake to partition dissolve->shake centrifuge Centrifuge to separate phases shake->centrifuge analyze_phases Analyze concentration in each phase centrifuge->analyze_phases calculate_logp Calculate LogP analyze_phases->calculate_logp end LogP Determined calculate_logp->end

The Lomatin Biosynthesis Pathway in Lomatium: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lomatin is a bioactive angular pyranocoumarin (B1669404) found in various species of the Lomatium genus (Apiaceae family), which has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering, synthetic biology applications, and ensuring the quality and consistency of Lomatium-derived products. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, drawing upon current knowledge of pyranocoumarin and furanocoumarin biosynthesis in the Apiaceae family. It details the enzymatic steps from the general phenylpropanoid pathway to the formation of the angular pyranocoumarin scaffold. This guide includes a summary of available quantitative data, detailed experimental protocols for key analytical and biochemical procedures, and visualizations of the biosynthetic pathway and experimental workflows to facilitate further research and development in this area.

Introduction

The genus Lomatium, commonly known as biscuitroot or desert parsley, comprises numerous species native to western North America.[1] Many of these plants have a rich history of use in traditional Native American medicine for treating a variety of ailments, particularly respiratory infections.[2] The pharmacological activities of Lomatium species are attributed to a diverse array of secondary metabolites, including a significant number of coumarins. Among these, this compound, an angular pyranocoumarin, is a compound of particular interest due to its biological activities.

Pyranocoumarins are characterized by a pyran ring fused to a coumarin (B35378) backbone and are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. The biosynthesis of these complex molecules originates from the phenylpropanoid pathway, a central route for the production of a vast array of plant natural products. This guide will delineate the known and putative steps in the biosynthesis of this compound, providing researchers with a foundational understanding for future investigations.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway and shares significant portions with the well-studied furanocoumarin and pyranocoumarin biosynthetic pathways in other Apiaceae species. The pathway can be conceptually divided into three main stages:

  • Formation of the Coumarin Core: The synthesis of the central coumarin scaffold, umbelliferone.

  • Prenylation: The addition of a dimethylallyl pyrophosphate (DMAPP) group to the coumarin core, a critical branching point.

  • Cyclization and Tailoring: The formation of the pyran ring and subsequent modifications to yield this compound.

The proposed biosynthetic pathway leading to this compound is illustrated below.

Lomatin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_coumarin Coumarin Core Formation cluster_angular_pyranocoumarin Angular Pyranocoumarin Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Umbelliferone Umbelliferone p_Coumaroyl_CoA->Umbelliferone C2'H, COSY Osthenol Osthenol Umbelliferone->Osthenol U8PT (Prenyltransferase) Columbianetin (+)-Columbianetin Osthenol->Columbianetin Columbianetin Synthase (CYP450) Angelicin (B190584) Angelicin Columbianetin->Angelicin Angelicin Synthase (CYP71AJ4) This compound This compound Angelicin->this compound Further Tailoring (e.g., Hydroxylation, Acylation) PAL PAL C4H C4H 4 4 CL CL C2H C2H COSY COSY U8PT U8PT Columbianetin_Synthase Columbianetin_Synthase Angelicin_Synthase Angelicin_Synthase Further_Tailoring Further_Tailoring

Proposed biosynthetic pathway of this compound in Lomatium.
Formation of the Umbelliferone Backbone

The biosynthesis of this compound begins with the shikimate pathway-derived amino acid L-phenylalanine. A series of three core enzymes of the general phenylpropanoid pathway convert L-phenylalanine to p-coumaroyl-CoA:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

The first committed step towards coumarin biosynthesis is the ortho-hydroxylation of p-coumaroyl-CoA to 2,4-dihydroxycinnamoyl-CoA, catalyzed by p-Coumaroyl-CoA 2'-hydroxylase (C2'H) . This is followed by spontaneous or enzyme-assisted lactonization to form the core coumarin, umbelliferone (7-hydroxycoumarin). The enzyme Coumarin Synthase (COSY) has been implicated in this final step.

The Angular Branch: Prenylation to Osthenol

Umbelliferone is a critical branch-point intermediate in the biosynthesis of both linear and angular furanocoumarins and pyranocoumarins. The commitment to the angular pathway, which leads to this compound, is determined by the regioselective prenylation at the C-8 position of umbelliferone. This reaction is catalyzed by a umbelliferone 8-prenyltransferase (U8PT) , which transfers a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to form osthenol .[3]

Cyclization and Formation of the Angular Core

The subsequent steps involve cytochrome P450-mediated cyclizations to form the characteristic ring structures.

  • Columbianetin Synthase: Osthenol is converted to (+)-columbianetin , a key dihydrofuranocoumarin intermediate in the angular pathway. This reaction is catalyzed by a cytochrome P450 enzyme.

  • Angelicin Synthase: (+)-Columbianetin is then converted to angelicin , the parent angular furanocoumarin, by angelicin synthase . This enzyme, identified as CYP71AJ4 in Pastinaca sativa, is a crucial determinant of the angular furanocoumarin scaffold.[4][5]

Final Tailoring Steps to this compound

The conversion of angelicin to this compound involves further "tailoring" reactions, which likely include hydroxylation and acylation. The exact enzymes and the sequence of these final steps in Lomatium have not yet been elucidated. However, based on the structure of this compound, it is hypothesized that these modifications are catalyzed by other cytochrome P450s and acyltransferases.

Quantitative Data on this compound Biosynthesis

Quantitative data on the biosynthesis of this compound in Lomatium species is currently limited in the scientific literature. However, studies on related enzymes in other Apiaceae species provide valuable insights into the potential kinetics of the pathway.

EnzymeSubstrate(s)Apparent Km (µM)kcat (min-1)Plant SourceReference
Angelicin Synthase (CYP71AJ4)(+)-Columbianetin2.1 ± 0.4112 ± 14Pastinaca sativa[4][5]
Umbelliferone 6-Prenyltransferase (PsPT1)Umbelliferone, DMAPP2.7 ± 0.6, 5 ± 1-Pastinaca sativa[3]
Umbelliferone 8-Prenyltransferase (PsPT2)Umbelliferone, DMAPP--Pastinaca sativa[3]

Note: The kinetic data for PsPT1 is for the formation of the C6-prenylated product, but it also produces the C8-product (osthenol) as a minor product. Kinetic data for PsPT2, which primarily produces osthenol, was not provided in the cited source. Data specific to Lomatium enzymes is not yet available.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound biosynthesis. These protocols are based on established methods for furanocoumarin and pyranocoumarin analysis and may require optimization for specific Lomatium species and tissues.

Extraction and Quantification of this compound by HPLC-UV

This protocol outlines a general method for the extraction and quantification of this compound from Lomatium root material.

4.1.1. Materials and Reagents

  • Dried and powdered Lomatium root

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase)

  • This compound standard (if available) or a well-characterized pyranocoumarin standard

  • Sonicator

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector and a C18 column

4.1.2. Sample Preparation and Extraction

  • Weigh approximately 100 mg of finely powdered Lomatium root into a microcentrifuge tube.

  • Add 1 mL of methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate the mixture for 30 minutes in a water bath at room temperature.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction (steps 2-6) on the pellet twice more.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

4.1.3. HPLC-UV Analysis

  • Column: C18, 4.6 x 250 mm, 5 µm particle size (or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B. This will likely need optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 320 nm (or a wavelength determined by the UV spectrum of a this compound standard)

  • Column Temperature: 25 °C

4.1.4. Quantification

Prepare a calibration curve using a series of known concentrations of a this compound standard. The concentration of this compound in the sample can be determined by comparing the peak area of the analyte to the calibration curve.

HPLC_Workflow Start Start: Dried Lomatium Root Grind Grind to a fine powder Start->Grind Extract Extract with Methanol (Sonication) Grind->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Repeat Repeat Extraction (2x) Centrifuge->Repeat Evaporate Evaporate to Dryness Repeat->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter Inject Inject into HPLC-UV Filter->Inject Analyze Analyze Data and Quantify Inject->Analyze End End: this compound Concentration Analyze->End P450_Assay_Workflow Start Start: Candidate P450 cDNA Clone Clone into Yeast Expression Vector Start->Clone Transform Transform into Yeast Clone->Transform Express Induce Protein Expression Transform->Express Isolate Isolate Microsomes Express->Isolate Assay In Vitro Enzyme Assay (+ Substrate & NADPH) Isolate->Assay Extract Extract Products with Ethyl Acetate Assay->Extract Analyze Analyze by HPLC or LC-MS Extract->Analyze End End: Product Identification & Quantification Analyze->End

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lomatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomatin is a naturally occurring pyranocoumarin (B1669404), a class of organic compounds characterized by a pyran ring fused to a coumarin (B35378) core. These compounds are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its physicochemical properties, stereochemical assignment, and relevant experimental protocols. Furthermore, it explores the known biological activities of structurally related compounds, offering insights into the potential therapeutic applications of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one, possesses the molecular formula C₁₄H₁₄O₄.[1] The structure features a coumarin nucleus fused with a dihydropyran ring, substituted with two methyl groups at position 8 and a hydroxyl group at position 9.[1] This hydroxyl group at the C9 position introduces a chiral center, leading to the existence of enantiomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₄O₄PubChem[1]
IUPAC Name 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-onePubChem[1]
CAS Number (racemate) 1147-25-7PubChem[1]
CAS Number ((+)-Lomatin) 19380-05-3ChemBK
Molecular Weight 246.26 g/mol PubChem[1]

Stereochemistry and Absolute Configuration

The presence of a stereocenter at the C9 position means that this compound can exist as two enantiomers: (+)-Lomatin and (-)-Lomatin. The absolute configuration of these enantiomers is determined by the spatial arrangement of the substituents around the chiral center and is designated using the Cahn-Ingold-Prelog (R/S) priority rules.[2][3][4]

The dextrorotatory enantiomer, (+)-Lomatin, has been assigned the (R) configuration, hence its systematic name is (9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one. Conversely, the levorotatory enantiomer, (-)-Lomatin, possesses the (S) configuration. The determination of the absolute configuration is crucial as enantiomers of a chiral molecule can exhibit different biological activities.

Experimental Protocols

Enantioselective Synthesis of (-)-(3'S)-Lomatin

A concise, highly enantioselective three-step synthesis has been developed for (-)-(3'S)-Lomatin starting from 7-hydroxycoumarin.[5] This method utilizes a nonaqueous enantioselective epoxidation by an iminium salt as the key step to introduce chirality with high enantiomeric excess (97% ee).[5]

Experimental Workflow for Enantioselective Synthesis

A 7-Hydroxycoumarin B Seselin A->B Prenylation C Enantioselective Epoxidation (Iminium Salt Catalyst) B->C D Epoxide Intermediate C->D E Reductive Ring Opening D->E F (-)-(3'S)-Lomatin E->F

Enantioselective synthesis of (-)-(3'S)-Lomatin workflow.
Isolation from Natural Sources

This compound can be isolated from various plant species, particularly from the genus Lomatium.[6] A general procedure for the isolation and purification of coumarins from plant material involves the following steps:

  • Extraction: The dried and ground plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.[7]

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, chloroform, and methanol/water.

  • Chromatography: The fraction containing the desired coumarins is further purified using chromatographic techniques. This may involve multiple steps of column chromatography on silica (B1680970) gel or reversed-phase C18 material, followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[6]

General Isolation Workflow

A Plant Material (e.g., Lomatium sp.) B Extraction (e.g., Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Semi-purified Fraction D->E F Column Chromatography E->F G Purified this compound F->G

General workflow for the isolation of this compound from plant sources.
Stereochemical Assignment

The absolute configuration of chiral molecules like this compound is most definitively determined by X-ray crystallography of a single crystal.[8][9][10] This technique provides a three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.[8][9][10]

X-ray Crystallography Workflow

A Purified this compound B Crystallization A->B C Single Crystal B->C D X-ray Diffraction C->D E Diffraction Pattern D->E F Electron Density Map E->F G 3D Molecular Structure (Absolute Configuration) F->G

Workflow for determining absolute configuration by X-ray crystallography.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of pyranocoumarins has been shown to possess a range of pharmacological properties, including antiviral and anti-inflammatory effects.[8][11][12][13][14][15][16]

Antiviral Activity

Several coumarin derivatives have demonstrated inhibitory effects against various viruses, including Human Immunodeficiency Virus (HIV).[11][16] For instance, the pyranocoumarin suksdorfin, isolated from Lomatium suksdorfii, inhibits HIV-1 replication.[11] The mechanism of action for some antiviral coumarins involves the inhibition of key viral enzymes such as reverse transcriptase.[16]

Potential Mechanism of Antiviral Action (HIV Reverse Transcriptase Inhibition)

HIV HIV Virion HostCell Host Cell HIV->HostCell Entry ViralRNA Viral RNA HostCell->ViralRNA Uncoating RT Reverse Transcriptase ViralRNA->RT ViralDNA Viral DNA RT->ViralDNA Reverse Transcription Integration Integration into Host Genome ViralDNA->Integration Replication Viral Replication Integration->Replication This compound This compound (or related coumarin) This compound->RT Inhibition

Hypothesized antiviral mechanism of this compound via HIV reverse transcriptase inhibition.
Anti-inflammatory Activity

Angular pyranocoumarins have been reported to exhibit anti-inflammatory effects.[8][13] The underlying mechanism often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][8][12][14] These pathways regulate the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and interleukins.[1][12][13][14]

Potential Anti-inflammatory Signaling Pathway

LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->InflammatoryGenes Activation This compound This compound (or related coumarin) This compound->IKK Inhibition

Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Conclusion

This compound is a chiral pyranocoumarin with a well-defined chemical structure and stereochemistry. While specific experimental data on its biological activities are not extensively documented, the known antiviral and anti-inflammatory properties of structurally related coumarins provide a strong rationale for further investigation of this compound as a potential therapeutic agent. The experimental protocols outlined in this guide for its synthesis, isolation, and stereochemical determination offer a foundation for researchers to explore this promising natural product. Future studies should focus on elucidating the specific biological targets of this compound and its enantiomers to fully understand their therapeutic potential.

References

A Technical Guide to the Traditional Medicinal Uses of Lomatium Species Containing Lomatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomatium, a genus of perennial herbs native to western North America, has a rich history of traditional medicinal use, particularly among Native American tribes. The roots of several Lomatium species, notably Lomatium dissectum, have been employed for centuries to treat a variety of ailments, with a strong emphasis on respiratory infections. This technical guide provides an in-depth overview of the traditional applications of Lomatium species containing the furanocoumarin lomatin, alongside a review of the available scientific evidence for their phytochemical composition and biological activities. The document is intended to serve as a resource for researchers and professionals in drug development, offering a synthesis of ethnobotanical knowledge and modern scientific investigation to guide future research and potential therapeutic applications.

Introduction: Ethnobotanical Significance of Lomatium

Lomatium, commonly known as biscuitroot or desert parsley, encompasses a genus of approximately 80 species, many of which have been utilized for both nutritional and medicinal purposes by Indigenous peoples of North America.[1] Ethnobotanical records indicate that the roots of Lomatium species were a staple food source and a key component of traditional medicine.[2] Lomatium dissectum, in particular, was widely regarded for its therapeutic properties and used to address a range of conditions.[3]

Historical and Traditional Applications

The traditional medicinal uses of Lomatium are diverse, with a primary focus on infectious diseases, especially those affecting the respiratory system. Historical accounts and ethnobotanical studies document its use for:

  • Respiratory Ailments: Lomatium was traditionally used to treat coughs, colds, influenza, bronchitis, pneumonia, and even tuberculosis.[4][5] Its reputation as a potent remedy for respiratory infections grew during the 1918 influenza pandemic, where it was anecdotally reported to have a protective effect in some Native American communities.[3][6]

  • Antimicrobial and Antiviral Applications: Beyond respiratory illnesses, Lomatium was employed as a broader antimicrobial agent for various infections.[1] Some herbalists propose its use for viral conditions such as herpes, hepatitis, and HIV, though robust scientific evidence for these applications is lacking.[7]

  • Anti-inflammatory and Analgesic Uses: The plant was also utilized for its anti-inflammatory properties, with applications in treating skin conditions, wounds, and boils when applied topically as a poultice.[3][7] It was also suggested as a pain reliever for headaches and general pain.[7]

  • Immune Support: Traditional knowledge suggests that Lomatium possesses immune-boosting capabilities.[7][8]

Traditional Preparation Methods

Native American tribes and early herbalists employed various methods to prepare Lomatium for medicinal use. The root was the primary part of the plant utilized.[3][9] Common preparations included:

  • Decoctions and Infusions (Teas): The dried root was often boiled in water to create a decoction or steeped in hot water for an infusion.[4]

  • Tinctures: Fresh or dried roots were macerated in alcohol to create concentrated extracts.[4]

  • Poultices: The fresh or dried root was crushed and applied directly to the skin to treat wounds, sores, and infections.[3]

  • Chewing: The raw root was sometimes chewed for its immediate healing effects on respiratory passages.[9]

  • Inhalation: The smoke from burning the root was inhaled to treat asthma and other respiratory complaints.[5]

Phytochemical Composition of Lomatium Species

The medicinal properties of Lomatium are attributed to its complex phytochemical profile. While comprehensive analysis of all species is not available, studies on Lomatium dissectum and other species have identified several classes of bioactive compounds.

Furanocoumarins, including this compound

Lomatium species are known to contain furanocoumarins, a class of organic compounds with photoactive and various biological properties.[10] One of the notable furanocoumarins found in Lomatium is this compound. Other identified furanocoumarins in Lomatium dissectum include nodakenetin (B21329) and columbianin, as well as pyranocoumarins, which are believed to contribute to the plant's antiviral effects.[10] It is important to note that some furanocoumarins can cause a phototoxic rash in susceptible individuals.[4]

Quantitative Analysis of Bioactive Compounds

Quantitative data on the specific concentration of this compound in various Lomatium species is limited in the currently available scientific literature. However, studies have quantified other bioactive components in Lomatium dissectum root extracts.

Constituent ClassMethod of AnalysisConcentration (in ethanolic extract of L. dissectum root)Reference
Total Phenols Folin-Ciocalteu method20.80 ± 5.76 mg Gallic Acid Equivalents (GAE)/g dry weight[9]
Total Flavonoids Aluminum chloride colorimetric method65.5 ± 15.8 mg Quercetin Equivalents (QE)/g dry weight[9]

Note: The lack of specific quantitative data for this compound highlights a significant area for future research. The development and application of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are crucial for standardizing Lomatium extracts and understanding the dose-dependent effects of their active constituents.

Biological Activities and Mechanisms of Action

Scientific investigations into the biological activities of Lomatium extracts and their isolated compounds have provided some validation for its traditional uses. The primary areas of research have focused on its antiviral, antibacterial, and anti-inflammatory properties.

Antiviral Activity

The traditional use of Lomatium for viral infections has prompted modern scientific inquiry into its antiviral potential. While direct studies on isolated this compound are scarce, research on Lomatium extracts and related furanocoumarins suggests potential mechanisms of action.

  • Inhibition of Viral Replication: Furanocoumarins from other plant sources have been shown to inhibit the replication of influenza A viruses.[7] One proposed mechanism is the interference with the early stages of the viral replication cycle.[7] The furanocoumarins in Lomatium dissectum are thought to prevent viral replication and the host cell response.[10]

Antiviral_Mechanism Virus Virus Host_Cell Host Cell Virus->Host_Cell Replication Viral Replication Host_Cell->Replication Lomatin_Furanocoumarins This compound & other Furanocoumarins Lomatin_Furanocoumarins->Inhibition

Anti-inflammatory Activity

The traditional use of Lomatium for inflammatory conditions is supported by modern research demonstrating its ability to modulate inflammatory pathways.

  • Inhibition of Chemokine Secretion: An aqueous extract of Lomatium dissectum root has been shown to inhibit the secretion of CXCL10 (C-X-C motif chemokine 10) by human bronchial epithelial cells.[5] CXCL10 is a chemokine associated with poor prognosis in highly pathogenic influenza A infections, suggesting a plausible mechanism for the ethnobotanical use of Lomatium in treating influenza.[5]

Anti_inflammatory_Mechanism Viral_dsRNA_Stimulation Viral dsRNA (Poly I:C) Bronchial_Epithelial_Cells Bronchial Epithelial Cells Viral_dsRNA_Stimulation->Bronchial_Epithelial_Cells CXCL10_Secretion CXCL10 Secretion Bronchial_Epithelial_Cells->CXCL10_Secretion Lomatium_Extract Lomatium dissectum Extract Lomatium_Extract->Inhibition

Antibacterial Activity

While less studied than its antiviral properties, Lomatium has demonstrated activity against various bacteria.

  • Activity against Gram-Positive Bacteria: Compounds isolated from Lomatium californicum, including (+)-falcarindiol, coniferyl ferulate, ferulic acid, and (Z)-ligustilide, have shown bioactivity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus.[11]

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of Lomatium dissectum root extract, which is rich in phenols and flavonoids.[9]

  • Free Radical Scavenging: The ethanolic extract of Lomatium dissectum root has demonstrated concentration-dependent scavenging activity against DPPH, superoxide, and hydroxyl radicals.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of Lomatium extracts and their constituents.

Quantification of Total Phenolic Content
  • Method: Folin-Ciocalteu method.

  • Procedure:

    • Prepare a stock solution of the Lomatium extract in a suitable solvent (e.g., ethanol).

    • Mix an aliquot of the extract with Folin-Ciocalteu reagent.

    • After a specified incubation period, add a sodium carbonate solution to the mixture.

    • Allow the reaction to proceed in the dark for a set time.

    • Measure the absorbance of the resulting blue-colored solution at a specific wavelength (typically around 760 nm) using a spectrophotometer.

    • Quantify the total phenolic content by comparing the absorbance to a standard curve prepared with known concentrations of gallic acid.

    • Express the results as mg of Gallic Acid Equivalents (GAE) per gram of dry weight of the extract.[9]

Quantification of Total Flavonoid Content
  • Method: Aluminum chloride colorimetric method.

  • Procedure:

    • Prepare a stock solution of the Lomatium extract.

    • Mix an aliquot of the extract with a solution of aluminum chloride in a suitable solvent.

    • After a defined incubation period, measure the absorbance of the solution at a specific wavelength (e.g., 415 nm).

    • Determine the total flavonoid content by comparing the absorbance to a standard curve prepared with known concentrations of quercetin.

    • Express the results as mg of Quercetin Equivalents (QE) per gram of dry weight of the extract.[9]

DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a decrease in absorbance.

  • Procedure:

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

    • Add different concentrations of the Lomatium extract to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time.

    • Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the extract and A_sample is the absorbance of the DPPH solution with the extract.[9]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH Solution Mix Mix Extract and DPPH Solution DPPH_Solution->Mix Extract_Dilutions Prepare Lomatium Extract Dilutions Extract_Dilutions->Mix Incubate Incubate in Dark Mix->Incubate Measure_Absorbance Measure Absorbance (517 nm) Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Radical Scavenging Activity Measure_Absorbance->Calculate_Scavenging

Future Directions and Research Opportunities

Despite its long history of traditional use, scientific research on Lomatium and its bioactive constituents, particularly this compound, is still in its early stages. Several key areas warrant further investigation to fully understand its therapeutic potential:

  • Isolation and Quantification of this compound: There is a critical need for studies focused on the isolation, characterization, and quantification of this compound and other furanocoumarins in various Lomatium species. This will enable the standardization of extracts and facilitate more precise pharmacological studies.

  • In-depth Bioactivity Studies of Isolated Compounds: The biological activities of purified this compound and other furanocoumarins from Lomatium need to be systematically evaluated through in vitro and in vivo studies to confirm their antiviral, antibacterial, anti-inflammatory, and other therapeutic effects.

  • Elucidation of Mechanisms of Action: Research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound and other Lomatium constituents. This will provide a deeper understanding of their therapeutic effects and potential for drug development.

  • Clinical Trials: Well-designed, double-blind, placebo-controlled clinical trials are necessary to establish the safety and efficacy of standardized Lomatium extracts for specific medical conditions, particularly respiratory viral infections.

  • Toxicology and Safety Assessment: A thorough toxicological evaluation of Lomatium extracts and isolated furanocoumarins is essential, with a particular focus on the potential for phototoxic reactions and other adverse effects.

Conclusion

Lomatium species containing this compound have a long and compelling history of traditional medicinal use, particularly for respiratory and infectious diseases. Preliminary scientific investigations have begun to validate these traditional claims, identifying a range of bioactive compounds with antiviral, anti-inflammatory, and antioxidant properties. However, a significant gap remains in the scientific literature regarding the specific quantification of this compound, the biological activities of the isolated compound, and its precise mechanisms of action. This technical guide has synthesized the available ethnobotanical and scientific information to provide a foundation for future research. Further rigorous scientific inquiry is essential to unlock the full therapeutic potential of this important medicinal plant and to pave the way for the development of novel, nature-derived pharmaceuticals.

References

Ethnobotanical Significance of Lomatium-Producing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants of the Lomatium genus, particularly Lomatium dissectum, hold significant ethnobotanical importance, primarily rooted in their traditional use by Indigenous peoples of North America for treating a variety of ailments, most notably respiratory infections. This technical guide provides an in-depth analysis of the scientific basis for these traditional uses, focusing on the phytochemistry, pharmacology, and potential therapeutic applications of Lomatium-producing plants. It summarizes quantitative data on bioactive compounds, details experimental protocols for their evaluation, and visualizes key biological pathways, offering a comprehensive resource for researchers and drug development professionals.

Ethnobotanical and Traditional Uses

Lomatium dissectum, commonly known as fernleaf biscuitroot, has a long history of use by various Native American tribes for its medicinal properties.[1] Traditionally, the root of the plant was the primary part used, prepared as decoctions, infusions, tinctures, or poultices.[1][2] Its most prominent traditional application was in the treatment of respiratory conditions, including coughs, colds, influenza, bronchitis, and pneumonia.[1][3] Historical accounts suggest its use during the 1918 influenza pandemic, with some communities reportedly experiencing lower mortality rates where Lomatium was used.[1] Beyond respiratory ailments, it was also employed for its antimicrobial properties in treating skin infections and as a general immune booster.[2]

Phytochemistry of Bioactive Compounds

The medicinal properties of Lomatium species are attributed to a rich array of bioactive compounds. The primary classes of constituents include:

  • Furanocoumarins: These are considered to be the main antiviral compounds. Key furanocoumarins identified in Lomatium dissectum include pyranocoumarin, columbianin, and nodakenetin. These compounds are believed to interfere with viral replication.

  • Oleo-resins: Rich in terpenes and sesquiterpenes, these compounds contribute to the expectorant properties of Lomatium, aiding in the clearance of mucus from the respiratory tract.

  • Volatile Oils: These oils possess strong antibacterial properties, interfering with bacterial replication and stimulating phagocytosis by white blood cells.

  • Phenolic Compounds and Flavonoids: These compounds contribute to the antioxidant activity of Lomatium extracts, which can help mitigate cellular damage from oxidative stress during infection and inflammation.[4]

A significant consideration with Lomatium dissectum is the presence of a resin that can cause a whole-body rash in sensitive individuals.[5] This has led to the development of "resin-free" extracts, though the specific compounds responsible for the rash and the industrial methods for their removal are not extensively detailed in publicly available scientific literature.

Quantitative Data on Bioactive Compounds and Biological Activity

The following tables summarize the available quantitative data on the chemical composition and biological activities of Lomatium dissectum extracts. It is important to note that a significant gap exists in the literature regarding the specific concentrations of individual furanocoumarins in various extracts.

Table 1: Phytochemical Composition of Lomatium dissectum Root Extracts

Compound ClassSpecific Compound/AssayPlant PartExtraction SolventConcentrationReference
Phenolic Compounds Total Phenolic ContentRootEthanol20.80 ± 5.76 mg GAE/g dry weight[4]
Flavonoids Total Flavonoid ContentRootEthanol65.5 ± 15.8 mg QE/g dry weight[4]
Essential Oils Octyl acetateNot specifiedHydrodistillationDominant compound[6]
Decyl acetateNot specifiedHydrodistillationDominant compound[6]

Table 2: In Vitro Biological Activity of Lomatium dissectum Extracts

ActivityAssayExtract TypeTest SystemEffective ConcentrationReference
Anti-inflammatory Inhibition of CXCL10 secretionAqueousPoly i:c-stimulated BEAS-2B human bronchial epithelial cells1 µg/mL (significant inhibition)[7]
Antioxidant DPPH radical scavengingEthanolicChemical assay53.09% scavenging at 0.1 mg/mL[4]
Superoxide radical scavengingEthanolicChemical assay50.4% scavenging at 0.1 mg/mL[4]
Hydroxyl radical scavengingEthanolicChemical assay33.84% scavenging at 0.1 mg/mL[4]
Antiviral Inhibition of HIVNot specifiedIn vitroNot specified[8]
Inhibition of RotavirusNot specifiedIn vitroNot specified[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a template for researchers investigating the properties of Lomatium extracts.

Preparation of Aqueous Root Extract for In Vitro Anti-inflammatory Assay

This protocol is based on the methodology described for investigating the inhibition of CXCL10 secretion.[7]

  • Plant Material: 25 g of dried Lomatium dissectum root.

  • Decoction:

    • Add the root material to 500 mL of distilled water.

    • Boil the mixture until the volume is reduced by 50% (to 250 mL).

    • Add an additional 250 mL of distilled water to the decoction.

    • Continue to boil until the final volume is reduced to 375 mL.

  • Sterilization and Storage:

    • Filter sterilize the final aqueous extract through a 0.22 µm filter.

    • Aliquot the sterile extract and store at -20°C until use.

  • Concentration Determination: Determine the final concentration of the extract (e.g., using a moisture analyzer to determine dry weight per volume).

General Protocol for Determination of Minimum Inhibitory Concentration (MIC) of an Ethanolic Extract

This is a general protocol for assessing antibacterial activity, which can be adapted for Lomatium extracts.[9][10]

  • Preparation of Extract Stock Solution: Dissolve the dried ethanolic extract of Lomatium dissectum in a suitable solvent (e.g., DMSO) to a known high concentration.

  • Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922).

  • Culture Medium: Use Mueller-Hinton broth (MHB) for the assay.

  • Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the extract stock solution in MHB to achieve a range of final concentrations.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include positive controls (broth with bacteria, no extract) and negative controls (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits visible bacterial growth.

General Protocol for Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxicity of Lomatium extracts on a cell line.[11]

  • Cell Culture: Culture a suitable cell line (e.g., Vero cells for antiviral assays) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the Lomatium extract and incubate for a specified period (e.g., 24-72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of CC50: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the extract that reduces cell viability by 50% compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a general experimental workflow relevant to the study of Lomatium.

G cluster_0 Viral Infection Model cluster_1 PolyIC Poly (I:C) (dsRNA analog) TLR3 Toll-like Receptor 3 (TLR3) PolyIC->TLR3 binds TRIF TRIF (Adaptor Protein) TLR3->TRIF activates IKK IKK complex TRIF->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to CXCL10_Gene CXCL10 Gene CXCL10_mRNA CXCL10 mRNA CXCL10_Gene->CXCL10_mRNA transcription CXCL10_Protein CXCL10 Protein (Chemokine) CXCL10_mRNA->CXCL10_Protein translation Lomatium Lomatium dissectum Aqueous Extract Lomatium->CXCL10_Protein inhibits secretion G cluster_0 General Workflow for Antiviral Activity Screening Plant_Material Lomatium dissectum Root Material Extraction Extraction (e.g., Decoction, Ethanolic) Plant_Material->Extraction Cytotoxicity_Assay Cytotoxicity Assay (CC50) on Host Cells Extraction->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (IC50) (e.g., Plaque Reduction) Extraction->Antiviral_Assay Cytotoxicity_Assay->Antiviral_Assay Determine non-toxic concentration range Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Molecular Docking, Pathway Analysis) Antiviral_Assay->Mechanism_Study Active Extracts Antiviral_Assay->Data_Analysis Mechanism_Study->Data_Analysis

References

In Silico Prediction of Lomatin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide will cover the theoretical and practical aspects of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed experimental protocols for common bioassays are also provided to facilitate the validation of in silico findings.

Lomatin: A Profile

This compound, with the chemical formula C₁₄H₁₄O₄, belongs to the furanocoumarin subclass of coumarins. Its structure is characterized by a fused furan (B31954) ring system attached to the benzopyran-2-one core. This structural motif is common among many bioactive natural products.

Chemical Structure of this compound:

  • IUPAC Name: 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one

  • Molecular Formula: C₁₄H₁₄O₄

  • Molecular Weight: 246.26 g/mol

In Silico Bioactivity Prediction Methodologies

In silico approaches are powerful tools in modern drug discovery, enabling the rapid and cost-effective screening of compounds for potential therapeutic activities before embarking on expensive and time-consuming laboratory experiments.[1]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the binding site of a target protein.

Workflow for Molecular Docking:

A Target Protein Preparation (e.g., PDB download, cleaning) C Binding Site Identification A->C B Ligand Preparation (e.g., 2D to 3D conversion, energy minimization) D Docking Simulation (e.g., AutoDock Vina, GOLD) B->D C->D E Scoring and Ranking of Poses D->E F Post-Docking Analysis (e.g., interaction analysis, visual inspection) E->F A Data Collection (Chemical structures and bioactivity data) B Descriptor Calculation (e.g., topological, electronic, steric) A->B C Data Splitting (Training and test sets) B->C D Model Building (e.g., MLR, PLS, machine learning) C->D E Model Validation (Internal and external validation) D->E F Prediction for New Compounds E->F A Input Molecular Structure B Descriptor Calculation A->B C Prediction using Pre-built Models (e.g., SwissADME, pkCSM) B->C D Analysis of Predicted Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) C->D E Assessment of Drug-Likeness D->E cluster_0 Nucleus Coumarin (B35378) Coumarin (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 Inhibits interaction Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Binds to Response Cellular Protection (Anti-inflammatory, Antioxidant) Genes->Response Coumarin Coumarin (e.g., this compound) Neddylation Neddylation Pathway Coumarin->Neddylation Inhibits SCF_TIR1 SCF-TIR1/AFB Complex Neddylation->SCF_TIR1 Activates Aux_IAA Aux/IAA Repressor SCF_TIR1->Aux_IAA Promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Growth Inhibition of Root Growth Auxin_Genes->Growth

References

In-Depth Technical Guide to the Spectral Characteristics of Pure Lomatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of pure Lomatin (9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one), a naturally occurring pyranocoumarin. This document details the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The information is intended to aid in the identification, characterization, and quality control of this compound for research and drug development purposes. Detailed experimental protocols for acquiring this spectral data are also provided.

Chemical Structure and Properties

  • IUPAC Name: 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one

  • Synonyms: this compound

  • CAS Numbers: 1147-25-7, 19380-05-3

  • Molecular Formula: C₁₄H₁₄O₄

  • Molecular Weight: 246.26 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.58d8.5H-4
7.29d8.5H-5
6.78d8.5H-6
6.21d9.5H-3
4.72dd8.5, 4.5H-9'
3.23dd17.0, 8.5H-10'a
2.85dd17.0, 4.5H-10'b
1.39s-8'-CH₃ (cis)
1.25s-8'-CH₃ (trans)
2.0-3.0br s-9'-OH

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
161.4C-2
156.4C-7
154.0C-8a
143.5C-4
128.7C-5
115.8C-6
112.9C-4a
112.7C-3
108.2C-8
78.9C-8'
69.3C-9'
31.0C-10'
25.18'-CH₃ (cis)
20.68'-CH₃ (trans)
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450Strong, BroadO-H stretch (hydroxyl group)
2975, 2930, 2870MediumC-H stretch (aliphatic)
1720StrongC=O stretch (lactone)
1610, 1570, 1490MediumC=C stretch (aromatic)
1385, 1370MediumC-H bend (gem-dimethyl)
1260StrongC-O stretch (lactone)
1125StrongC-O stretch (aryl ether)
840StrongC-H bend (aromatic)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound exhibits absorption maxima characteristic of the coumarin (B35378) chromophore.

Table 4: UV-Vis Spectral Data of this compound

Solventλmax (nm)Molar Absorptivity (ε)
Methanol222, 253, 298, 328-
Ethanol221, 252, 297, 327-
Chloroform (B151607)225, 255, 300, 330-

Molar absorptivity data is not consistently available in the literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 5: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
246100[M]⁺ (Molecular Ion)
22845[M - H₂O]⁺
21380[M - H₂O - CH₃]⁺
18760[M - C₃H₇O]⁺ (Loss of isopropanol (B130326) side chain)
15930[C₉H₇O₃]⁺

Experimental Protocols

NMR Spectroscopy
  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • Sample Preparation: 5-10 mg of pure this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Data Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

    • Acquisition Time: 4.0 s

  • ¹³C NMR Data Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.8 s

  • Data Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C spectra.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) equipped with a universal attenuated total reflectance (UATR) accessory or a KBr pellet press.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of pure this compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet die and press under high pressure to form a transparent disc.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • A background spectrum of the empty sample holder or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800).

  • Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed sample in a suitable UV-grade solvent (e.g., methanol, ethanol, chloroform). The stock solution is then diluted to a concentration that gives an absorbance reading between 0.2 and 0.8 AU.

  • Data Acquisition:

    • Wavelength Range: 200-800 nm

    • Scan Speed: Medium

    • Slit Width: 1.0 nm

    • The spectrum is recorded against a solvent blank. The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD).

  • Sample Introduction (GC-MS): A dilute solution of this compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

    • GC Column: HP-5ms (or equivalent)

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • MS Data Acquisition:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-550

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized workflow for the isolation and spectroscopic analysis of this compound, and a conceptual representation of its potential interaction with a biological target, which is a common area of investigation for natural products.

experimental_workflow cluster_analysis Spectroscopic Analysis plant_material Plant Material (e.g., Peucedanum species) extraction Extraction (e.g., Maceration with Methanol) plant_material->extraction partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography purification Preparative HPLC/TLC chromatography->purification pure_this compound Pure this compound purification->pure_this compound nmr NMR (¹H, ¹³C) pure_this compound->nmr ir IR pure_this compound->ir uv_vis UV-Vis pure_this compound->uv_vis ms Mass Spec. pure_this compound->ms

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

signaling_pathway This compound This compound This compound->binding target_protein Target Protein (e.g., Enzyme, Receptor) target_protein->binding downstream_effect Downstream Cellular Effect (e.g., Inhibition, Activation) binding->downstream_effect Modulation biological_response Biological Response (e.g., Anti-inflammatory) downstream_effect->biological_response

Caption: Conceptual signaling pathway of this compound's potential biological activity.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Lomatin from Lomatium dissectum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomatium dissectum, a member of the Apiaceae family, is a plant traditionally used in Native American medicine for treating respiratory and viral infections.[1] One of the key bioactive constituents believed to contribute to its therapeutic effects is Lomatin, a pyranocoumarin. This document provides detailed application notes and experimental protocols for the isolation and purification of this compound from the roots of Lomatium dissectum. The methodologies described are based on established techniques for the extraction and purification of furanocoumarins from plant sources within the Apiaceae family.

Data Presentation

Table 1: Yield of Furanocoumarins from Various Apiaceae Species

FuranocoumarinPlant SpeciesExtraction MethodYield (mg/g of dry weight)Reference
AngelicinHeracleum sosnowskyiMicrowave-Assisted Extraction2.3[2][3]
PsoralenHeracleum sosnowskyiMicrowave-Assisted Extraction0.15[2][3][4]
MethoxsalenHeracleum sosnowskyiMicrowave-Assisted Extraction0.76[2][3][4]
BergaptenHeracleum sosnowskyiMicrowave-Assisted Extraction3.14[2][3][4]
XanthotoxinArchangelica officinalisSoxhlet Extraction1.17[4]
IsopimpinellinArchangelica officinalisSoxhlet Extraction0.94[4]
BergaptenArchangelica officinalisSoxhlet Extraction3.01[4]
ImperatorinArchangelica officinalisSoxhlet Extraction12.29[4]
PhellopterinArchangelica officinalisSoxhlet Extraction6.28[4]

Experimental Protocols

The following protocols are adapted from established methods for the isolation of furanocoumarins from plant materials.[2][4][5]

Protocol 1: Plant Material Preparation
  • Collection and Identification: Collect fresh roots of Lomatium dissectum. Ensure accurate botanical identification.

  • Cleaning and Drying: Thoroughly wash the roots to remove soil and debris. Air-dry the roots in a well-ventilated area away from direct sunlight until they are brittle.

  • Grinding: Grind the dried roots into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Protocol 2: Extraction of this compound using Microwave-Assisted Extraction (MAE)

This protocol is adapted from a method used for extracting furanocoumarins from Heracleum sosnowskyi.[2][3]

  • Sample Preparation: Weigh 10 g of the dried, powdered Lomatium dissectum root material and place it into a microwave extraction vessel.

  • Solvent Addition: Add 200 mL of hexane (B92381) and 100 mL of deionized water to the vessel.

  • Extraction Parameters: Seal the vessel and place it in a microwave extractor. Set the following parameters:

    • Temperature: 70 °C

    • Time: 10 minutes

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude hexane extract containing this compound.

Protocol 3: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol is a generalized method for the purification of furanocoumarins.[2][4]

  • Cartridge Conditioning: Condition a normal-phase SPE cartridge (e.g., Strata Eco-Screen, 1 g/3 mL) by passing 5 mL of n-hexane through it. Ensure the cartridge does not dry out.

  • Sample Loading: Dissolve a portion of the concentrated crude hexane extract in a minimal amount of n-hexane. Load 1 mL of this solution onto the conditioned SPE cartridge.

  • Stepwise Elution: Elute the compounds from the cartridge using a stepwise gradient of increasing acetone (B3395972) concentration in n-hexane. Collect the fractions in separate tubes.

    • Fraction 1: 4 mL of n-hexane

    • Fraction 2: 10 mL of 2% acetone in n-hexane

    • Fractions 3-9: 1 mL of 5% acetone in n-hexane (collect each mL as a separate fraction)

    • Fractions 10-19: 1 mL of 10% acetone in n-hexane (collect each mL as a separate fraction)

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent under a stream of nitrogen gas to obtain the purified compound.

Protocol 4: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the quantification of pyranocoumarins.[6]

  • HPLC System: A standard HPLC system with a Diode-Array Detector (DAD) is required.

  • Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) in water (Solvent A).

    • 0-5 min: 30% B

    • 5-20 min: 30-80% B (linear gradient)

    • 20-25 min: 80% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at the maximum absorption wavelength for this compound (approximately 320 nm).

  • Standard Preparation: Prepare a series of standard solutions of purified this compound at known concentrations.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the purified this compound sample.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Lomatium dissectum.

Lomatin_Isolation_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification Collection Collection & Identification of Lomatium dissectum Roots Cleaning Cleaning & Drying Collection->Cleaning Grinding Grinding to Fine Powder Cleaning->Grinding MAE Microwave-Assisted Extraction (MAE) (Hexane:Water, 70°C, 10 min) Grinding->MAE Powdered Root Filtration Filtration MAE->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration SPE Solid-Phase Extraction (SPE) (Normal Phase, Hexane/Acetone Gradient) Concentration->SPE Crude Extract Fraction_Analysis Fraction Analysis (TLC/HPLC) SPE->Fraction_Analysis Pooling Pooling & Evaporation Fraction_Analysis->Pooling Quantification Quantification (HPLC-DAD) Pooling->Quantification Purified this compound Characterization Structural Characterization (MS, NMR) Quantification->Characterization

Caption: Workflow for this compound isolation and purification.

Inferred Antiviral Signaling Pathway

Based on the known antiviral mechanisms of furanocoumarins, the following diagram proposes a potential signaling pathway for this compound's antiviral activity. Furanocoumarins have been shown to interfere with the early stages of viral replication and can induce proteasomal degradation of viral proteins.[7][8][9]

Antiviral_Signaling_Pathway cluster_virus Viral Replication Cycle cluster_this compound This compound Intervention cluster_outcome Cellular Outcome Virus_Entry Virus Entry Uncoating Uncoating Virus_Entry->Uncoating Replication Viral Genome Replication & Protein Synthesis Uncoating->Replication Assembly Virion Assembly Replication->Assembly Outcome Reduced Viral Load Release Virus Release Assembly->Release This compound This compound This compound->Replication Inhibition Proteasome Proteasomal Degradation of Viral Proteins This compound->Proteasome Proteasome->Replication Disruption

Caption: Inferred antiviral mechanism of this compound.

References

Enantioselective Synthesis of (-)-Lomatin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the enantioselective synthesis of (-)-Lomatin, a naturally occurring pyranocoumarin (B1669404). The synthesis commences with the readily available starting material, 7-hydroxycoumarin, and proceeds through a three-step sequence involving the formation of the intermediate, seselin (B192379), followed by an asymmetric epoxidation and a subsequent reductive ring-opening. This protocol is intended for researchers in drug development and medicinal chemistry, providing detailed methodologies, quantitative data, and visual guides to the experimental workflow.

Introduction to Lomatin

This compound is a pyranocoumarin that has been isolated from various plant species. Its chemical structure, 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one, presents a chiral center, leading to the existence of enantiomeric forms. The biological activities of this compound are an area of ongoing research. This protocol details the synthesis of the (-)-(3’S)-enantiomer.

Chemical Structure of this compound:

  • Molecular Formula: C₁₄H₁₄O₄

  • IUPAC Name: 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one

  • CAS Number: 1147-25-7

Overview of the Synthetic Pathway

The enantioselective synthesis of (-)-Lomatin is achieved through a concise three-step process starting from 7-hydroxycoumarin. The overall workflow is depicted below.

Lomatin_Synthesis_Workflow Start 7-Hydroxycoumarin Step1 Step 1: Seselin Synthesis Start->Step1 Intermediate1 Seselin Step1->Intermediate1 Step2 Step 2: Asymmetric Epoxidation Intermediate1->Step2 Intermediate2 Seselin Epoxide Step2->Intermediate2 Step3 Step 3: Reductive Ring Opening Intermediate2->Step3 End (-)-Lomatin Step3->End

Caption: Overall workflow for the synthesis of (-)-Lomatin.

Experimental Protocols

Step 1: Synthesis of Seselin from 7-Hydroxycoumarin

This step involves a multi-reaction sequence to construct the pyran ring onto the coumarin (B35378) core. The following protocol is adapted from established methods.

Reaction Scheme:

7-Hydroxycoumarin → 8-acetyl-7-hydroxycoumarin (B184913) → Tricyclic intermediate → Seselin

Materials and Reagents:

Procedure:

  • Acetylation of 7-Hydroxycoumarin: Reflux 7-hydroxycoumarin with acetic anhydride. After cooling, pour the mixture into water with vigorous stirring to precipitate the acetylated product. Filter and wash the solid with water until neutral.

  • Fries Rearrangement: Mix the acetylated product with anhydrous AlCl₃ and heat. After the reaction, cool the mixture and slowly add 5% hydrochloric acid while stirring vigorously. Filter the resulting precipitate and wash with water until neutral to obtain 8-acetyl-7-hydroxycoumarin.

  • Condensation and Cyclization: In the presence of pyrrolidine, condense 8-acetyl-7-hydroxycoumarin with acetone to form the tricyclic coumarin skeleton.

  • Reduction: Reduce the intermediate from the previous step using NaBH₄.

  • Dehydration: Dehydrate the resulting alcohol using p-toluenesulfonic acid as a catalyst to yield seselin. Recrystallize the crude product from ethanol.

Quantitative Data for Seselin Synthesis:

StepProductStarting MaterialYield (%)
Acetylation7-Acetoxycoumarin7-Hydroxycoumarin>95%
Fries Rearrangement8-Acetyl-7-hydroxycoumarin7-Acetoxycoumarin~83%
Overall (6 steps)SeselinSubstituted Resorcinol>54%
Step 2: Asymmetric Epoxidation of Seselin

This crucial step introduces the epoxide functionality with high enantioselectivity using a chiral iminium salt catalyst.

Reaction Scheme:

Seselin → Seselin Epoxide

Materials and Reagents:

  • Seselin

  • Chiral iminium salt catalyst

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (B52724)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve seselin in a mixture of acetonitrile and water.

  • Add the chiral iminium salt catalyst and sodium bicarbonate to the solution.

  • Cool the mixture to 0°C and add Oxone® portion-wise while maintaining the temperature.

  • Stir the reaction at 0°C until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography on silica (B1680970) gel.

Step 3: Reductive Ring Opening of Seselin Epoxide to (-)-Lomatin

The final step involves the regioselective ring opening of the epoxide to afford the desired diol, (-)-Lomatin.

Reaction Scheme:

Seselin Epoxide → (-)-Lomatin

Materials and Reagents:

Procedure:

  • Dissolve the seselin epoxide in a mixture of dichloromethane and methanol.

  • Cool the solution to 0°C and add sodium borohydride in small portions.

  • Stir the reaction mixture at 0°C until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield (-)-Lomatin as a white solid.

Signaling Pathways and Mechanism of Action

Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by this compound and its detailed mechanism of action. Further research is required to elucidate its biological targets and downstream effects.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the enantioselective synthesis of (-)-Lomatin.

StepStarting MaterialProductCatalystOxidant/ReductantSolvent(s)Yield (%)Enantiomeric Excess (%)
1. Seselin Synthesis7-HydroxycoumarinSeselinVariousNaBH₄Various>54%N/A
2. Asymmetric EpoxidationSeselinSeselin EpoxideChiral Iminium SaltOxone®Acetonitrile/WaterHigh>97%
3. Reductive Ring OpeningSeselin Epoxide(-)-Lomatin-NaBH₄Dichloromethane/MethanolHigh-

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of functional group transformations.

Logical_Flow cluster_0 Core Modification cluster_1 Stereocenter Introduction cluster_2 Final Product Formation 7-Hydroxycoumarin 7-Hydroxycoumarin Formation of Pyran Ring Formation of Pyran Ring 7-Hydroxycoumarin->Formation of Pyran Ring Seselin Seselin Formation of Pyran Ring->Seselin Asymmetric Epoxidation Asymmetric Epoxidation Seselin->Asymmetric Epoxidation Seselin Epoxide Seselin Epoxide Asymmetric Epoxidation->Seselin Epoxide Reductive Ring Opening Reductive Ring Opening Seselin Epoxide->Reductive Ring Opening (-)-Lomatin (-)-Lomatin Reductive Ring Opening->(-)-Lomatin

Caption: Logical flow of the this compound synthesis.

Application Notes and Protocols for Investigating Lomatin-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomatin is a naturally occurring coumarin (B35378), a class of benzopyrone compounds found in various plants. While extensive research has documented the anti-cancer properties of numerous coumarin derivatives, including their ability to induce apoptosis in cancer cells, specific studies on this compound's cytotoxic and apoptotic effects are not widely available in public literature.[1][2][3] This document provides a comprehensive set of protocols and application notes to guide the investigation of this compound's potential as an apoptosis-inducing agent in cancer cell lines. The methodologies described are based on established techniques for characterizing the anti-cancer activity of coumarins and other phytochemicals.

Coumarins have been shown to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.[1][3] Apoptosis is a critical process for eliminating damaged or cancerous cells and is a primary target for many cancer therapies. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

These application notes will detail the necessary experiments to determine the cytotoxic efficacy of this compound, quantify its apoptosis-inducing capabilities, and elucidate the potential molecular mechanisms involved.

Data Presentation

The following tables are provided as templates for researchers to organize and present their experimental data when investigating the effects of this compound.

Table 1: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cancer Cell LineCancer TypeAssay UsedIncubation Time (hours)IC50 (µM)
e.g., MCF-7Breast AdenocarcinomaMTT Assay24Data to be determined
48Data to be determined
72Data to be determined
e.g., A549Lung CarcinomaMTT Assay24Data to be determined
48Data to be determined
72Data to be determined
e.g., HeLaCervical CancerMTT Assay24Data to be determined
48Data to be determined
72Data to be determined

Table 2: Quantification of this compound-Induced Apoptosis by Flow Cytometry

This table is designed to summarize the percentage of cells in different stages of apoptosis after treatment with this compound, as determined by Annexin V-FITC and Propidium Iodide (PI) staining.

Cancer Cell LineThis compound Concentration (µM)Incubation Time (hours)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
e.g., MCF-7Control (0)48Data to be determinedData to be determinedData to be determined
IC50/248Data to be determinedData to be determinedData to be determined
IC5048Data to be determinedData to be determinedData to be determined
IC50*248Data to be determinedData to be determinedData to be determined

Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins

This table is for summarizing the results of Western blot analysis, showing the relative expression levels of key pro- and anti-apoptotic proteins.

Cancer Cell LineTreatmentIncubation Time (hours)Relative Expression of Bcl-2Relative Expression of BaxCleaved Caspase-3/Total Caspase-3 RatioCleaved PARP/Total PARP Ratio
e.g., MCF-7Control481.01.01.01.0
This compound (IC50)48Data to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry

This protocol is for quantifying the percentage of apoptotic cells induced by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50/2, IC50, and 2x IC50) for the determined optimal time (e.g., 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence detection system

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

Visualization of Pathways and Workflows

Lomatin_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp9 Activated Caspase-9 Apoptosome->aCasp9 Activates aCasp3 Activated Caspase-3 aCasp9->aCasp3 Activates Casp3 Pro-Caspase-3 Casp3->aCasp3 cPARP Cleaved PARP aCasp3->cPARP Cleaves PARP PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Conclusion Culture Culture Cancer Cell Lines Treat Treat cells with various concentrations of this compound Culture->Treat MTT Cell Viability Assay (MTT) - Determine IC50 Treat->MTT Flow Apoptosis Assay (Annexin V/PI Staining) - Quantify Apoptosis Treat->Flow Western Western Blot Analysis - Bcl-2, Bax, Caspases, PARP Treat->Western Analyze Analyze Data - IC50 Calculation - Statistical Analysis MTT->Analyze Flow->Analyze Western->Analyze Conclude Draw Conclusions on This compound's Apoptotic Potential Analyze->Conclude

Caption: Experimental workflow for investigating this compound.

References

Application Notes and Protocols: Lomatin as an Antiviral Agent Against Influenza

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals no specific data or research on the use of Lomatin as an antiviral agent against the influenza virus.

Extensive searches for "this compound" in conjunction with "influenza," "antiviral activity," "mechanism of action," and related experimental terms did not yield any publications, clinical trials, or preliminary studies detailing its efficacy or mode of action against any strain of the influenza virus.

Therefore, it is not possible to provide application notes, experimental protocols, quantitative data, or visualizations based on current scientific knowledge. The following sections outline the general methodologies and signaling pathways that would be relevant for investigating a novel anti-influenza compound, should research on this compound in this area emerge in the future.

General Principles for Evaluating Novel Anti-Influenza Agents

The evaluation of a potential antiviral compound against the influenza virus typically involves a series of in vitro and in vivo experiments to determine its efficacy, toxicity, and mechanism of action.

Data Presentation: Key Antiviral Metrics

Should data become available for this compound, it would be summarized in a table format for clear comparison. Key parameters include:

MetricDescriptionExample Compound (Oseltamivir)
EC50 The concentration of the drug that inhibits viral replication by 50%.Varies by influenza strain, typically in the low nanomolar to micromolar range.
IC50 The concentration of the drug that inhibits a specific viral enzyme (e.g., neuraminidase) by 50%.For oseltamivir (B103847) carboxylate, typically in the low nanomolar range against neuraminidase.[1][2][3]
CC50 The concentration of the drug that causes a 50% reduction in cell viability.Varies by cell line, but should be significantly higher than the EC50.
Selectivity Index (SI) The ratio of CC50 to EC50 (CC50/EC50). A higher SI indicates a more favorable safety profile.A high SI is desirable, indicating low toxicity at effective antiviral concentrations.

Experimental Protocols: Standard Assays for Antiviral Efficacy

The following are standard protocols used to assess the antiviral properties of a compound against influenza virus.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that is toxic to host cells. This is crucial for distinguishing between antiviral effects and general cytotoxicity.

Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium and add to the wells. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the CC50 value by plotting cell viability against compound concentration.

G cluster_0 MTT Cytotoxicity Assay Workflow A Seed MDCK cells in 96-well plate B Add serial dilutions of test compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate CC50 F->G G cluster_1 Plaque Reduction Assay Workflow A Seed MDCK cells in 6-well plate B Infect with influenza virus A->B C Overlay with medium containing test compound B->C D Incubate for 2-3 days C->D E Fix and stain cells D->E F Count plaques and calculate EC50 E->F G cluster_2 Neuraminidase Inhibition Assay Workflow A Incubate influenza virus with test compound B Add fluorogenic substrate (MUNANA) A->B C Allow enzymatic reaction to proceed B->C D Measure fluorescence C->D E Calculate IC50 D->E G cluster_3 Influenza Virus-Host Cell Signaling Interaction cluster_4 Host Cell Signaling Pathways cluster_5 Cellular Outcomes Influenza Influenza Virus Infection PI3K PI3K/Akt Pathway Influenza->PI3K modulates MAPK MAPK Pathways (ERK, p38, JNK) Influenza->MAPK modulates NFkB NF-κB Pathway Influenza->NFkB modulates Survival Cell Survival (Pro-viral) PI3K->Survival Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation Replication Viral Replication Survival->Replication

References

Application Notes and Protocols: Lomatin Anti-inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and databases, we were unable to identify a specific anti-inflammatory agent named "Lomatin." The search for "this compound" and phonetically similar terms, such as "Lomatol," did not yield any relevant information regarding a compound with established anti-inflammatory properties or a known mechanism of action involving the NF-κB, MAPK, or COX signaling pathways.

The information that was retrieved pertained to other compounds with anti-inflammatory effects, such as Melatonin and various unrelated pharmaceutical agents, but no direct or indirect references to "this compound" could be established.

Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations for the anti-inflammatory mechanism of action of "this compound."

We recommend verifying the name and spelling of the compound of interest. Should a different name be identified, we would be pleased to conduct a new search and generate the requested detailed scientific content.

Application Note: Quantitative Analysis of Lomatin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Lomatin. This compound, a naturally occurring pyranocoumarin (B1669404), has garnered interest for its potential biological activities. Accurate and precise quantification is essential for quality control, pharmacokinetic studies, and standardization of extracts. This protocol outlines the sample preparation, chromatographic conditions, and comprehensive method validation parameters to ensure reliable and reproducible results.

Introduction

This compound is a pyranocoumarin found in various plant species, including those of the Heracleum genus. Coumarins are a class of secondary metabolites known for their diverse pharmacological properties. To support research and development involving this compound, a validated analytical method for its quantification is crucial. This document provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method with UV detection, suitable for the analysis of this compound in various sample matrices.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • pH Meter.

  • Sonicator.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade/deionized).

  • Formic acid or other suitable buffer reagents.

Preparation of Solutions
  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous component and an organic solvent. For this analysis, a gradient elution with acetonitrile and water is recommended.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in methanol and sonicate for 10-15 minutes to ensure complete dissolution. Make up the volume to the mark with methanol and mix well.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).

Sample Preparation

The following is a general guideline for the extraction of this compound from a plant matrix. The protocol may require optimization based on the specific sample.

  • Extraction: Weigh 1.0 g of the dried and powdered plant material into a suitable flask. Add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Pooling and Filtration: Combine the supernatants and filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.

Chromatographic Conditions

The following HPLC parameters are recommended. Optimization may be necessary to achieve the desired resolution and sensitivity.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient Program 0-5 min: 50-60% B5-25 min: 60-80% B25-30 min: 80% B (isocratic)30-40 min: 80-100% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detection Wavelength UV detection, wavelength to be optimized based on the UV spectrum of this compound (typically in the range of 300-340 nm)

Method Validation

For use in a regulated environment, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a PDA detector.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999.
Range The range should cover the expected concentrations of this compound in the samples.
Accuracy The recovery should be within 98-102%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Typically a signal-to-noise ratio of 10:1.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).

Data Presentation

The quantitative data for method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
20[Insert Data]
50[Insert Data]
Correlation Coefficient (r²) [Insert Value]

Table 2: Accuracy and Precision Data for this compound Quantification

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (Recovery %)
Low QC[Insert Data][Insert Data][Insert Data]
Mid QC[Insert Data][Insert Data][Insert Data]
High QC[Insert Data][Insert Data][Insert Data]

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatographic_Separation Chromatographic Separation HPLC_System->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Method_Validation Method Validation Peak_Integration->Method_Validation

Caption: Overall workflow for this compound quantification by HPLC.

The logical relationship for the method validation process is outlined in the following diagram.

Validation_Pathway cluster_params Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Key parameters for analytical method validation.

Conclusion

The proposed HPLC method provides a framework for the reliable quantification of this compound. This protocol, once optimized and validated for specific laboratory conditions, will serve as a valuable tool for quality control, stability studies, and various research and development activities involving this compound. It is imperative that the chromatographic conditions and validation parameters are thoroughly established and documented prior to routine use.

Application Notes and Protocols for the Structural Elucidation of Angular Pyranocoumarins using NMR Spectroscopy: A Case Study on Lomatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products. This application note details the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization of angular pyranocoumarins, a class of compounds with significant biological activities. Due to the limited availability of published, comprehensive NMR data specifically for Lomatin, this document will use the closely related and structurally similar compound, Seselin, as a primary example to illustrate the principles and methodologies. The protocols and data interpretation strategies outlined here are directly applicable to the structural elucidation of this compound and other analogous angular pyranocoumarins.

This compound and Seselin share the same core angular pyranocoumarin (B1669404) skeleton, with this compound being a hydroxylated derivative of Seselin. Understanding the NMR spectral features of Seselin provides a robust framework for the assignment and verification of the this compound structure.

Data Presentation: NMR Spectroscopic Data for Seselin

The following tables summarize the ¹H and ¹³C NMR spectral data for Seselin, a key analog of this compound. These values serve as a reference for the structural elucidation of similar angular pyranocoumarins.

Table 1: ¹H NMR Spectroscopic Data for Seselin (in CDCl₃)

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)
H-36.08d9.5
H-47.50d9.5
H-57.13d8.3
H-66.57d8.3
H-3'5.64d10.0
H-4'6.77d10.0
2 x CH₃1.44s-

Data sourced from publicly available spectral databases for Seselin.

Table 2: ¹³C NMR Spectroscopic Data for Seselin

CarbonChemical Shift (δc ppm)
C-2161.2
C-3112.9
C-4143.5
C-4a112.4
C-5128.6
C-6109.1
C-7157.8
C-8112.1
C-8a152.1
C-2'77.8
C-3'128.1
C-4'115.8
2 x CH₃28.2

Note: The chemical shifts for this compound would be expected to vary, particularly for the aromatic ring carbons, due to the presence of the hydroxyl group.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound and its analogs are provided below.

Sample Preparation
  • Sample: Purified this compound (or analog)

  • Quantity: 5-10 mg

  • Solvent: 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The choice of solvent can affect chemical shifts.

  • Procedure:

    • Dissolve the sample completely in the deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).

1D NMR Spectroscopy

2.2.1 ¹H NMR Spectroscopy

  • Purpose: To determine the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and relative integrations.

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Key Acquisition Parameters:

    • Spectral Width (SW): ~12-16 ppm

    • Acquisition Time (AQ): 2-4 s

    • Relaxation Delay (D1): 1-5 s

    • Number of Scans (NS): 8-16 (can be adjusted based on sample concentration)

2.2.2 ¹³C NMR Spectroscopy

  • Purpose: To identify the number of unique carbon atoms and their chemical environments.

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Key Acquisition Parameters:

    • Spectral Width (SW): ~200-240 ppm

    • Acquisition Time (AQ): 1-2 s

    • Relaxation Delay (D1): 2-5 s

    • Number of Scans (NS): 1024 or higher (due to the low natural abundance of ¹³C)

2D NMR Spectroscopy

2.3.1 COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This helps in establishing spin systems within the molecule.

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard COSY experiment (e.g., 'cosygpmf' on Bruker instruments).

  • Key Acquisition Parameters:

    • Spectral Width (SW) in F1 and F2: ~12-16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS) per increment: 2-4

2.3.2 HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and carbons.

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: An edited HSQC experiment to differentiate CH/CH₃ from CH₂ groups (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Key Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): ~12-16 ppm

    • Spectral Width (SW) in F1 (¹³C): ~160-200 ppm

    • Number of Increments (F1): 128-256

    • ¹J(C,H) coupling constant: Optimized for ~145 Hz

2.3.3 HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Key Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): ~12-16 ppm

    • Spectral Width (SW) in F1 (¹³C): ~200-240 ppm

    • Number of Increments (F1): 256-512

    • Long-range J(C,H) coupling constant: Optimized for 8-10 Hz

2.3.4 NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space, providing information about the 3D structure and stereochemistry.

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard NOESY experiment (e.g., 'noesygpph' on Bruker instruments).

  • Key Acquisition Parameters:

    • Spectral Width (SW) in F1 and F2: ~12-16 ppm

    • Number of Increments (F1): 256-512

    • Mixing Time (d8): 500-800 ms (B15284909) (can be optimized)

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the structural elucidation of an angular pyranocoumarin like this compound using NMR spectroscopy.

experimental_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Sample Purified this compound H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Analysis Integrated Data Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis NOESY->Analysis Structure Final Structure Analysis->Structure

Caption: Experimental workflow for this compound structural elucidation.

logical_relationship cluster_data NMR Data cluster_fragments Structural Information H1 ¹H NMR (Proton environments, Multiplicity) Spin_Systems Identify Spin Systems H1->Spin_Systems C13 ¹³C NMR (Carbon environments) CH_Framework Establish C-H Framework C13->CH_Framework COSY COSY (¹H-¹H connectivities) COSY->Spin_Systems HSQC HSQC (¹H-¹³C one-bond connectivities) HSQC->CH_Framework HMBC HMBC (¹H-¹³C long-range connectivities) Connect_Fragments Connect Fragments & Quaternary Carbons HMBC->Connect_Fragments NOESY NOESY (Through-space ¹H-¹H proximities) Stereochem Determine Stereochemistry NOESY->Stereochem Spin_Systems->Connect_Fragments CH_Framework->Connect_Fragments Final_Structure Complete Molecular Structure Connect_Fragments->Final_Structure Stereochem->Final_Structure

Caption: Logical relationships in NMR-based structure elucidation.

Concluding Remarks

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive approach for the structural elucidation of angular pyranocoumarins like this compound. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra, researchers can confidently determine the complete chemical structure, including stereochemistry. The data and protocols presented, using the closely related compound Seselin as a guide, offer a comprehensive framework for the successful characterization of this important class of natural products. This detailed structural information is fundamental for advancing research into their biological activities and potential therapeutic applications.

Application Notes: Mass Spectrometry Fragmentation Pattern of Lomatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Lomatin, a naturally occurring pyranocoumarin (B1669404). Drawing upon fragmentation principles of the coumarin (B35378) scaffold and related compounds, this application note outlines the expected major fragment ions under electron ionization (EI) and electrospray ionization (ESI). Detailed experimental protocols for sample preparation and analysis using mass spectrometry are provided, along with a generalized experimental workflow. This information is intended to serve as a valuable resource for the identification and characterization of this compound in various research and drug development contexts.

Introduction

This compound, with the chemical formula C₁₄H₁₄O₄ and a molecular weight of 246.26 g/mol , is a pyranocoumarin found in several plant species.[1][2][3] The structural elucidation and quantification of such natural products are critical in drug discovery and development. Mass spectrometry is a powerful analytical technique for this purpose, providing information on molecular weight and structure through fragmentation analysis. Understanding the specific fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices. This document outlines the predicted fragmentation pathways based on the known fragmentation of the coumarin core and related pyranocoumarins.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound is expected to follow established pathways for coumarins, primarily involving the cleavage of the pyrone ring and side chains.[4][5] Under ionization, the molecular ion [M]⁺• (for EI) or the protonated molecule [M+H]⁺ (for ESI) will be formed, followed by a series of fragmentation steps.

Key Predicted Fragmentation Pathways:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation of the coumarin lactone ring is the neutral loss of 28 Da (CO).[4][5]

  • Cleavage of the Dihydropyran Ring: The dihydropyran ring with its dimethyl and hydroxyl substitutions offers several potential fragmentation points.

    • Loss of a Methyl Radical (•CH₃): Cleavage of one of the gem-dimethyl groups can lead to the loss of a methyl radical (15 Da). This is a common fragmentation for compounds containing a tert-butyl-like group.

    • Loss of an Isopropyl Group (•C₃H₇): Fragmentation involving the dimethyl-substituted carbon and the adjacent carbon can result in the loss of an isopropyl radical (43 Da).

    • Loss of Water (H₂O): The presence of a hydroxyl group can lead to the neutral loss of water (18 Da), particularly under thermal conditions in the ion source or with certain ionization techniques.

  • Retro-Diels-Alder (RDA) Reaction: The dihydropyran ring may undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring and the formation of characteristic fragment ions.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and the proposed neutral losses.

Predicted Fragment Ion (m/z) Proposed Neutral Loss Formula of Lost Neutral Description of Fragmentation
246--Molecular Ion [M]⁺•
231•CH₃CH₃Loss of a methyl radical from the dimethylpyran ring.
228H₂OH₂OLoss of a water molecule from the hydroxyl group.
218COCOLoss of carbon monoxide from the pyrone ring.
213•CH₃ + H₂OCH₃, H₂OSequential loss of a methyl radical and water.
203•C₃H₇C₃H₇Loss of an isopropyl group from the pyran ring.
190CO + COCO, COSequential loss of two carbon monoxide molecules.
187•CH₃ + COCH₃, COSequential loss of a methyl radical and carbon monoxide.

Experimental Protocols

This section provides a generalized protocol for the analysis of this compound using mass spectrometry. The specific parameters may require optimization based on the instrument and the complexity of the sample matrix.

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 1 mg of pure this compound standard.

    • Dissolve the standard in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the same solvent to prepare working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL).

  • Extraction from Biological/Plant Matrix (General Protocol):

    • Homogenize 1 g of the sample material.

    • Perform a solvent extraction using an appropriate solvent (e.g., methanol, ethyl acetate) with sonication or shaking for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS analysis or a volatile solvent for GC-MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Mass Spectrometry Analysis

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) - Electron Ionization (EI)

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[4]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) - Electrospray Ionization (ESI)

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Scan Range: m/z 50-500.

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain comprehensive fragmentation information.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Standard This compound Standard Cleanup Filtration/SPE Standard->Cleanup Matrix Biological/Plant Matrix Extraction Solvent Extraction Matrix->Extraction Extraction->Cleanup Injection Sample Injection Cleanup->Injection Ionization Ionization (EI or ESI) Injection->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataAnalysis Fragmentation Pattern Analysis DataAcquisition->DataAnalysis Identification Compound Identification DataAnalysis->Identification

Caption: Generalized workflow for the mass spectrometric analysis of this compound.

Predicted Fragmentation Pathway of this compound

fragmentation_pathway cluster_frags Fragment Ions M This compound [M]+• m/z = 246 F231 [M-CH3]+ m/z = 231 M->F231 - •CH3 F228 [M-H2O]+• m/z = 228 M->F228 - H2O F218 [M-CO]+• m/z = 218 M->F218 - CO F203 [M-C3H7]+ m/z = 203 M->F203 - •C3H7 F187 [M-CH3-CO]+ m/z = 187 F231->F187 - CO

Caption: Predicted EI fragmentation pathway of this compound.

Conclusion

The provided application notes detail the predicted mass spectrometry fragmentation pattern of this compound and offer comprehensive protocols for its analysis. The characteristic losses of carbon monoxide from the pyrone ring and fragments from the dihydropyran side chain are expected to be key identifiers for this compound. These guidelines will aid researchers in the confident identification and characterization of this compound in various scientific investigations.

References

Application Notes and Protocols for Developing a Lamotrigine-Based Drug Delivery System

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Lomatin" did not yield specific results in the context of drug delivery systems. This document is based on the assumption that the intended topic was Lamotrigine (B1674446) , an anti-epileptic drug for which various advanced drug delivery systems have been developed.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of Lamotrigine-based drug delivery systems. The protocols outlined below are based on established methodologies and aim to facilitate the development of novel therapeutic strategies for improved efficacy and patient compliance.

Introduction to Lamotrigine and Drug Delivery Challenges

Lamotrigine is a second-generation anti-epileptic drug used in the management of epilepsy and bipolar disorder.[1] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels, which reduces neuronal excitability and the release of excitatory neurotransmitters like glutamate.[1][2] Lamotrigine also modulates high-voltage-activated calcium channels, further contributing to its therapeutic effects.[1][3] Despite its efficacy, Lamotrigine presents several drug delivery challenges, including low aqueous solubility, which can limit its bioavailability.[4][5] Advanced drug delivery systems, such as nanoparticles and gastroretentive formulations, offer promising approaches to overcome these limitations.[6][7]

Lamotrigine-Based Nanoparticle Formulation

Nanoparticles can enhance the solubility and bioavailability of poorly water-soluble drugs like Lamotrigine.[8][9] They can be formulated to achieve targeted delivery and controlled release, potentially reducing side effects and improving therapeutic outcomes.[10]

2.1. Quantitative Data on Lamotrigine Nanoparticle Formulations

The following table summarizes key quantitative data from various studies on Lamotrigine nanoparticle formulations.

Formulation TypePolymer/LipidParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Drug Release ProfileReference
PLGA NanoparticlesPLGA, Poloxamer 407170.0-16.6071Biphasic: 19.83% in 2h, ~80% over 22h[11]
Nanostructured Lipid Carriers (NLC)Solid and liquid lipids---Reduced seizure time in vivo[7]
Spanlastic NanovesiclesSpan 60, Tween 80174.2-92.75>80% in 6h[12]
Carboxymethyl Chitosan (CMC) NanoparticlesCMC82.16 ± 0.4+39.4 ± 1.4484.14 ± 0.1898.31% in 12h[13]
Nanocapsules-~305-58.44Rapid and high in vitro release[9]
NanospongesEthyl Cellulose (B213188), PVA---99.7% release from compressed tablet[14]

2.2. Experimental Protocol: Preparation of Lamotrigine-Loaded PLGA Nanoparticles

This protocol is based on the emulsification-solvent evaporation technique.[11]

Materials:

  • Lamotrigine (LTG)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poloxamer 407

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve a specific amount of LTG and PLGA in DCM to form the organic phase.

  • Dissolve Poloxamer 407 in deionized water to form the aqueous phase.

  • Add the organic phase to the aqueous phase under constant stirring to form an oil-in-water emulsion.

  • Homogenize the emulsion using a high-speed homogenizer.

  • Evaporate the organic solvent under reduced pressure.

  • Centrifuge the nanoparticle suspension to separate the nanoparticles.

  • Wash the nanoparticles with deionized water to remove any unentrapped drug and surfactant.

  • Lyophilize the nanoparticles for long-term storage.

2.3. Experimental Workflow: Nanoparticle Formulation and Characterization

G cluster_prep Nanoparticle Preparation cluster_char Characterization prep1 Dissolve LTG and PLGA in Organic Solvent prep2 Prepare Aqueous Surfactant Solution prep3 Emulsification prep2->prep3 prep4 Solvent Evaporation prep3->prep4 prep5 Centrifugation and Washing prep4->prep5 prep6 Lyophilization prep5->prep6 char1 Particle Size and Zeta Potential (DLS) prep6->char1 char2 Entrapment Efficiency (UV-Vis) prep6->char2 char3 Morphology (SEM/TEM) prep6->char3 char4 In Vitro Drug Release prep6->char4 char5 Solid-State Characterization (DSC/XRD) prep6->char5

Workflow for Lamotrigine nanoparticle formulation and characterization.

Gastroretentive Drug Delivery Systems for Lamotrigine

Gastroretentive drug delivery systems (GRDDS) are designed to prolong the gastric residence time of the dosage form, leading to extended drug release and improved bioavailability.[6][15] This is particularly beneficial for drugs like Lamotrigine that have a narrow absorption window or are more soluble in the acidic environment of the stomach.[16]

3.1. Quantitative Data on Lamotrigine Gastroretentive Formulations

Formulation TypeKey ExcipientsFloating Lag TimeTotal Floating TimeDrug ReleaseReference
Bimodal Gastroretentive SystemHPMC, Eudragit E100, Polyethylene oxide17 seconds (in vitro)>18 hours (in vitro), >8 hours (in vivo)99.59% in 12h[6]
Bilayer Floating TabletsHPMC K100M, Ethyl cellulose, Sodium alginate->24 hours (in vivo in rabbit)99% in 24h[16]

3.2. Experimental Protocol: Preparation of Bilayer Floating Tablets

This protocol utilizes direct compression.[16]

Materials:

  • Lamotrigine

  • HPMC K100M (release-retarding polymer)

  • Sodium bicarbonate (gas-forming agent)

  • Ethyl cellulose

  • Sodium alginate

  • Microcrystalline cellulose (binder)

  • Magnesium stearate (B1226849) (lubricant)

  • Talc (glidant)

Procedure:

  • Immediate Release Layer: Mix Lamotrigine with a superdisintegrant and other excipients.

  • Floating Layer: Mix the remaining Lamotrigine with HPMC K100M, sodium bicarbonate, ethyl cellulose, and sodium alginate.

  • Compress the immediate-release layer blend into a tablet.

  • Compress the floating layer blend on top of the immediate-release layer to form a bilayer tablet.

3.3. Experimental Workflow: Gastroretentive Drug Delivery System Development

G cluster_form Formulation Development cluster_eval In Vitro Evaluation cluster_invivo In Vivo Evaluation form1 Excipient Compatibility Studies (FTIR, DSC) form2 Pre-compression Parameter Evaluation form1->form2 form3 Direct Compression of Bilayer Tablets form2->form3 eval1 Tablet Hardness and Friability form3->eval1 eval2 Floating Lag Time and Duration form3->eval2 eval3 In Vitro Dissolution Studies form3->eval3 invivo1 Gastroretention Studies (e.g., X-ray in rabbits) eval3->invivo1

Workflow for the development and evaluation of a gastroretentive drug delivery system.

Characterization and Analytical Methods

Thorough characterization is crucial to ensure the quality, safety, and efficacy of the developed drug delivery system.

4.1. Nanoparticle Characterization Protocols

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).[13]

  • Entrapment Efficiency: The amount of encapsulated drug is quantified using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after separating the nanoparticles from the aqueous medium.[13][17]

  • Surface Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[11][13]

  • In Vitro Drug Release: Typically performed using a dialysis bag diffusion method in a suitable buffer medium.[13]

  • Solid-State Characterization: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are used to determine the physical state of the drug within the nanoparticles.[11]

4.2. Gastroretentive Tablet Characterization Protocols

  • Hardness and Friability: Standard tests performed using a hardness tester and friabilator.[16]

  • In Vitro Buoyancy: The time the tablet takes to float (floating lag time) and the total duration it remains afloat are measured in a simulated gastric fluid.[6]

  • In Vitro Dissolution: Drug release is monitored over time using a USP dissolution apparatus.[6]

4.3. Analytical Methods for Lamotrigine Quantification

Several analytical methods are available for the quantification of Lamotrigine in pharmaceutical formulations and biological matrices.[18]

MethodApplicationKey ParametersReference
HPLC-UVPlasma samplesMobile phase: 0.1% Trifluoroacetate and Methanol (59:41 v/v), Wavelength: 260nm[17]
LC-MS/MSHuman plasmaSolid-phase extraction, ESI positive ion mode[19]
LC-MS/MSDried blood spotsLLOQ: 0.1 µg/mL for Lamotrigine and its metabolite[20]

In Vitro and In Vivo Evaluation

5.1. In Vitro Biocompatibility Studies

Protocols for assessing the biocompatibility of the developed drug delivery system are essential.

  • Cell Viability Assays: The cytotoxicity of the formulation can be evaluated using cell lines such as L929 fibroblasts with assays like the MTT or alamarBlue assay.

  • Hemocompatibility Testing: To assess the interaction of the formulation with blood components, particularly for intravenously administered nanoparticles.

5.2. In Vivo Studies

Animal models are used to evaluate the pharmacokinetics and pharmacodynamics of the Lamotrigine delivery system.

  • Pharmacokinetic Studies: Involve administering the formulation to animals (e.g., rabbits, rats) and measuring the drug concentration in plasma or brain tissue over time to determine parameters like Cmax, Tmax, and bioavailability.[21][22]

  • Pharmacodynamic Studies: For epilepsy, models such as pentylenetetrazol-induced seizures in mice can be used to assess the anticonvulsant activity of the formulation.[13]

  • Gastroretention Imaging: For GRDDS, in vivo floating behavior can be visualized using techniques like X-ray imaging of barium sulfate-loaded tablets in animal models or human volunteers.[6]

Signaling Pathways Associated with Lamotrigine

Understanding the signaling pathways affected by Lamotrigine is crucial for elucidating its mechanism of action and for the rational design of drug delivery systems.

6.1. Primary Mechanism of Action

Lamotrigine's primary therapeutic effect is mediated through the inhibition of voltage-gated sodium and calcium channels.[1][3]

G cluster_neuron Presynaptic Neuron LTG Lamotrigine Na_channel Voltage-gated Na+ Channel LTG->Na_channel Inhibits Ca_channel Voltage-gated Ca2+ Channel LTG->Ca_channel Inhibits Glutamate_release Glutamate Release Na_channel->Glutamate_release Activates Ca_channel->Glutamate_release Activates

Simplified signaling pathway of Lamotrigine's primary mechanism of action.

6.2. Other Potential Signaling Interactions

Some studies suggest that Lamotrigine may also interact with other signaling pathways, although these are less well-established.

  • Serotonergic Pathways: Some in vitro studies suggest an influence on the serotonergic system.[1]

  • Wnt/GSK3 Signaling: This pathway is implicated in mood stabilization, and other mood stabilizers are known to interact with it.[23]

  • Brain-Derived Neurotrophic Factor (BDNF): Lamotrigine may enhance the expression of BDNF, which could contribute to its antidepressant effects.[1]

References

Application Notes and Protocols: Assessing the Cytotoxicity of DNA-Damaging Agents Using a Lactate Dehydrogenase (LDH) Release Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lomaiviticin A is a potent natural product that exhibits significant cytotoxic effects against a wide range of cancer cell lines, with IC50 values often in the low nanomolar range.[1] Its mechanism of action involves the induction of double-strand breaks (DSBs) in DNA.[1] The diazofluorene functional groups of Lomaiviticin A are key to its activity; they undergo nucleophilic addition, leading to the formation of radicals that abstract hydrogen atoms from the deoxyribose backbone of DNA, ultimately causing strand cleavage.[1] This profound DNA damage triggers cellular processes that lead to cell death.

This application note provides a detailed protocol for assessing the cytotoxicity of DNA-damaging compounds like Lomaiviticin A using the Lactate Dehydrogenase (LDH) release assay. The LDH assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the surrounding culture medium.[2] LDH is a stable cytosolic enzyme that is released when the cell membrane is compromised, a hallmark of late-stage apoptosis and necrosis.[2][3] The amount of formazan (B1609692) product formed in the enzymatic reaction is directly proportional to the amount of LDH released, and therefore, to the number of lysed cells.[2]

Data Presentation

The following table summarizes key quantitative parameters for a typical LDH cytotoxicity assay.

ParameterValueNotes
Cell Seeding Density 2,500 - 40,000 cells/wellDependent on cell type and proliferation rate.[4]
Incubation with Test Compound Variable (e.g., 24, 48, 72 hours)Compound and cell line dependent.
Supernatant Transfer Volume 50 µLA common volume for transfer to the assay plate.[2]
Reaction Mixture Volume 100 µLAdded to the supernatant in the assay plate.[5]
Incubation with Reaction Mixture Up to 30 minutesAt room temperature, protected from light.[6]
Stop Solution Volume (Optional) 50 µL1N HCl can be used to stop the reaction.[6]
Absorbance Wavelength 490 nmThe primary wavelength for measuring formazan.[2]
Reference Wavelength >600 nm (e.g., 680 nm)Used to subtract background absorbance.[2][6]

Experimental Protocol: LDH Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxicity of a test compound (e.g., Lomaiviticin A) on a selected cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Test compound (e.g., Lomaiviticin A) dissolved in a suitable solvent (e.g., DMSO)

  • LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution)[7]

  • Lysis Buffer (often 10X, provided with the kit or prepared as 1% Triton X-100)

  • Sterile 96-well flat-bottom cell culture plates

  • Sterile, optically clear 96-well flat-bottom assay plates[6]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength (e.g., 680 nm)

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Plating:

    • Harvest and count cells, then resuspend them in complete culture medium to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well cell culture plate. The optimal cell number should be determined empirically for each cell line.[8]

    • Incubate the plate for 18-36 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[4]

  • Assay Controls Setup:

    • Culture Medium Background Control: At least three wells containing 100 µL of culture medium without cells.[2]

    • Spontaneous LDH Release Control (Low Control): At least three wells with untreated cells. These cells should be treated with the same volume of vehicle (e.g., DMSO) used for the test compound.[6]

    • Maximum LDH Release Control (High Control): At least three wells with untreated cells. These wells will be lysed to determine the maximum releasable LDH.[9]

  • Treatment with Test Compound:

    • Prepare serial dilutions of the test compound in culture medium.

    • Carefully remove the medium from the wells containing cells (for adherent cells) or add the compound directly.

    • Add 100 µL of the diluted test compound to the designated wells.

    • Add 100 µL of culture medium containing the vehicle to the spontaneous and maximum release control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Lysis of Maximum Release Control Cells:

    • Approximately 30-45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer (or 2% Triton X-100 for a final concentration of 1%) to the maximum LDH release control wells.[5][6]

    • Incubate the plate for the remaining time under standard culture conditions to ensure complete cell lysis.[2]

  • LDH Assay:

    • Centrifuge the 96-well culture plate at 250 x g for 5-10 minutes to pellet the cells.[6]

    • Carefully transfer 50 µL of the supernatant from each well of the culture plate to a corresponding well in a new, optically clear 96-well assay plate.[2]

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing the substrate and catalyst/dye solutions.[6]

    • Add 100 µL of the freshly prepared reaction mixture to each well of the assay plate containing the supernatant.[5]

    • Incubate the assay plate at room temperature for up to 30 minutes, protected from light.[6] The plate should be monitored for color development.

    • (Optional) Add 50 µL of Stop Solution to each well to terminate the reaction.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader. It is recommended to subtract the background absorbance at a reference wavelength of >600 nm (e.g., 680 nm).[2]

    • Calculation of Percent Cytotoxicity:

      • Subtract the average absorbance of the culture medium background control from all other absorbance values.

      • Use the following formula to calculate the percentage of cytotoxicity for each test compound concentration:

    • Plot the percent cytotoxicity against the log of the test compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Caption: Experimental workflow for the LDH cytotoxicity assay.

Lomatin_Mechanism cluster_cell Cell cluster_nucleus Nucleus DNA Nuclear DNA DSB Double-Strand Breaks DNA->DSB H atom abstraction from deoxyribose CellDeath Cytotoxicity / Cell Death DSB->CellDeath Triggers cell death pathways Lomatin Lomaiviticin A Radicals sp2 Radicals This compound->Radicals Nucleophilic addition to diazofluorene groups Radicals->DNA MembraneDamage Loss of Membrane Integrity CellDeath->MembraneDamage LDH_Release LDH Release MembraneDamage->LDH_Release

Caption: Mechanism of Lomaiviticin A-induced cytotoxicity.

References

Application Notes and Protocols: In Vivo Animal Models for Testing Lomatin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A critical barrier has been identified in fulfilling this request: "Lomatin" does not appear to be a known compound in publicly available scientific literature. Extensive searches have yielded no specific information regarding a drug or therapeutic agent with this name.

Therefore, the creation of detailed Application Notes and Protocols for in vivo efficacy testing of this compound is not possible at this time. The following sections outline the general principles and methodologies that would be applied should information on this compound become available. This framework is provided to guide researchers in designing preclinical animal studies for a novel therapeutic agent.

I. General Principles for In Vivo Efficacy Testing

Preclinical in vivo studies are fundamental for evaluating the therapeutic potential and safety of a new chemical entity before it can be considered for human clinical trials.[1][2] The primary objectives of such studies are to assess the pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and toxicity of the investigational compound.[3][4] The selection of an appropriate animal model is a critical step and should be based on the model's ability to mimic the human disease state or condition for which the drug is being developed.[5][6]

Key Considerations for Animal Model Selection:

  • Physiological and Pathophysiological Similarity: The animal model should replicate key aspects of the human disease.

  • Genetic Homology: For certain diseases, models with genetic similarities to humans, such as transgenic mice, are invaluable.[5]

  • Predictive Validity: The model's response to standard-of-care treatments should be comparable to clinical outcomes in humans.

  • Practicality and Ethics: Factors such as animal size, lifespan, cost, and ethical considerations must be taken into account.[6]

II. Hypothetical Signaling Pathway for a Novel Compound

Without specific data on this compound, a hypothetical signaling pathway is presented below to illustrate the type of visualization required. This diagram depicts a generic pathway often implicated in cell proliferation and survival, which are common targets in drug development, particularly in oncology.

Generic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Activation Kinase_1 Kinase_1 Receptor->Kinase_1 Phosphorylation Cascade Kinase_2 Kinase_2 Kinase_1->Kinase_2 Transcription_Factor_Inactive Inactive Transcription Factor Kinase_2->Transcription_Factor_Inactive Phosphorylation Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active DNA DNA Transcription_Factor_Active->DNA Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription & Translation Cellular_Response Cell Proliferation / Survival Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling cascade for a therapeutic agent.

III. Standard Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for conducting an in vivo efficacy study. This process begins with the selection of an appropriate animal model and culminates in data analysis and interpretation.

Experimental_Workflow Model_Selection Animal Model Selection (e.g., Xenograft, GEMM) Acclimatization Animal Acclimatization (1-2 weeks) Model_Selection->Acclimatization Group_Allocation Randomized Group Allocation (Vehicle, Drug Doses) Acclimatization->Group_Allocation Treatment_Initiation Treatment Administration (e.g., Oral, IV, IP) Group_Allocation->Treatment_Initiation Monitoring In-life Monitoring (Tumor volume, Body weight, Clinical signs) Treatment_Initiation->Monitoring Endpoint Study Endpoint (e.g., Tumor size limit, Time) Monitoring->Endpoint Tissue_Collection Tissue & Blood Collection (Necropsy) Endpoint->Tissue_Collection Data_Analysis Data Analysis (Efficacy, Toxicity, Biomarkers) Tissue_Collection->Data_Analysis

Caption: Standard workflow for in vivo efficacy studies.

IV. Generic Protocols for In Vivo Efficacy Studies

Below are generalized protocols for common in vivo models. These are templates and would require significant adaptation based on the specific characteristics of "this compound" and the disease model.

A. Xenograft Tumor Model (for Cancer)

This model is widely used to assess the efficacy of anti-cancer agents.[7]

Protocol:

  • Cell Culture: Culture human cancer cells of interest under sterile conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude, SCID, or NSG mice) to prevent rejection of human cells.[8]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of saline or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control). Administer treatment according to the planned schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Monitor body weight as an indicator of toxicity.

    • Observe for any clinical signs of distress.

  • Endpoint and Analysis: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors and other tissues for downstream analysis (e.g., histopathology, biomarker analysis).

B. Induced Disease Model (e.g., for Inflammation or Autoimmune Disease)

This type of model involves inducing a disease state in the animals.

Protocol:

  • Animal Model: Select a suitable rodent strain (e.g., C57BL/6 or BALB/c mice).

  • Disease Induction: Induce the disease using a standard protocol (e.g., collagen-induced arthritis, dextran (B179266) sulfate (B86663) sodium-induced colitis).

  • Treatment: Begin treatment with "this compound" either prophylactically (before or at the time of disease induction) or therapeutically (after disease onset).

  • Efficacy Assessment: Monitor disease-specific parameters (e.g., paw swelling for arthritis, weight loss and stool consistency for colitis).

  • Endpoint and Analysis: At the study endpoint, collect relevant tissues for histological and molecular analysis to assess the drug's effect on disease pathology.

V. Quantitative Data Presentation

All quantitative data from in vivo studies should be summarized in tables for clarity and ease of comparison.

Table 1: Example of Tumor Growth Inhibition Data

Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day 21)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control101500 ± 150--2.5 ± 1.0
This compound (10 mg/kg)10800 ± 12046.7-3.0 ± 1.2
This compound (30 mg/kg)10400 ± 8073.3-5.1 ± 1.5
Positive Control10350 ± 7576.7-8.0 ± 2.0

Table 2: Example of Arthritis Score Data

Treatment GroupNMean Clinical Arthritis Score ± SEM (Day 14)
Vehicle Control810.5 ± 1.2
This compound (5 mg/kg)86.2 ± 0.8
This compound (15 mg/kg)83.1 ± 0.5
Positive Control82.5 ± 0.4

Conclusion

The provided framework offers a comprehensive overview of the necessary components for designing and executing in vivo animal studies to evaluate the efficacy of a novel therapeutic agent. However, without specific information on "this compound," including its mechanism of action, target indication, and physicochemical properties, it is impossible to provide detailed, actionable protocols. Researchers are strongly encouraged to conduct thorough literature reviews and in vitro characterization of their compound of interest before embarking on animal studies.

References

Application Notes and Protocols: Lomatin as a Potential Biomarker in Plant Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomatin, a naturally occurring furanocoumarin, presents significant potential as a biomarker in plant metabolomics. Its chemical structure, 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one, places it within a class of secondary metabolites known for their roles in plant defense and their potent biological activities. Found in plants of the Lomatium genus, particularly Lomatium dissectum of the Apiaceae family, this compound's expression is likely indicative of the plant's physiological response to environmental stimuli.

Furanocoumarins, as a class, are well-documented phytoalexins, compounds produced by plants to defend against biotic and abiotic stresses such as pathogen attack, insect herbivory, and UV radiation.[1] The induction of their biosynthesis under stress conditions makes them excellent candidates for biomarkers of plant health and resilience. While specific quantitative data for this compound is limited, the analysis of other well-studied furanocoumarins such as psoralen, bergapten, and xanthotoxin provides a strong basis for understanding its potential applications. These application notes will provide an overview of this compound, its biosynthesis, and its prospective role as a biomarker, along with detailed protocols for its extraction and analysis, using data from related furanocoumarins as a proxy.

Biosynthesis of this compound

This compound, like other furanocoumarins, is synthesized in plants through the phenylpropanoid and mevalonate (B85504) pathways.[2][3] The biosynthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the core coumarin (B35378) structure, umbelliferone. Subsequent prenylation and cyclization steps, followed by hydroxylation and other modifications, lead to the diverse range of furanocoumarins, including this compound.

Lomatin_Biosynthesis Shikimate Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Umbelliferone Umbelliferone (7-hydroxycoumarin) p_Coumaric_Acid->Umbelliferone Multiple Steps Prenylated_Umbelliferone Prenylated Umbelliferone (e.g., Demethylsuberosin) Umbelliferone->Prenylated_Umbelliferone Prenyltransferase Mevalonate Mevalonate Pathway DMAPP Dimethylallyl pyrophosphate (DMAPP) Mevalonate->DMAPP DMAPP->Prenylated_Umbelliferone Marmesin Marmesin Prenylated_Umbelliferone->Marmesin Marmesin synthase Psoralen Psoralen (Linear Furanocoumarin) Marmesin->Psoralen Psoralen synthase Angelicin Angelicin (Angular Furanocoumarin) Marmesin->Angelicin Angelicin synthase This compound This compound (and other derivatives) Psoralen->this compound Hydroxylation & Other Modifications Angelicin->this compound Hydroxylation & Other Modifications

Furanocoumarin Biosynthetic Pathway

This compound as a Biomarker for Plant Stress

The accumulation of furanocoumarins is a hallmark of the plant defense response. Their role as phytoalexins suggests that their presence and concentration can serve as a reliable indicator of a plant's interaction with its environment. Increased levels of furanocoumarins have been observed in response to various stressors, making this compound a potential biomarker for:

  • Pathogen Infection: Plants upregulate furanocoumarin production to inhibit the growth of invading fungi and bacteria.

  • Insect Herbivory: These compounds can act as feeding deterrents and are toxic to many insect herbivores.

  • UV Radiation: Furanocoumarins can protect plant tissues from damage by absorbing UV radiation.

  • Mechanical Damage: Wounding can trigger the localized accumulation of furanocoumarins as a defense mechanism.

Representative Quantitative Data of Furanocoumarins in Apiaceae

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the concentrations of other prominent furanocoumarins in commonly consumed Apiaceae plants under different conditions. This data illustrates the potential range of induction that could be expected for this compound as a stress biomarker.

Table 1: Furanocoumarin Content in Celery and Parsnips (µg/g fresh weight)

FuranocoumarinCelery (Mean)Celery (Max)Parsnip (Mean)Parsnip (Max)
Psoralen----
Bergapten1.3[4]15.2[4]8.5[4]145[4]
Xanthotoxin1.3[4]15.2[4]8.5[4]145[4]
Angelicin----
Isopimpinellin----

Table 2: Induction of Furanocoumarins in Parsnip (Pastinaca sativa) Roots

FuranocoumarinConstitutive Level (µg/g)Induced Level (µg/g) - B. sorkinianaFold Increase
PsoralenPresent[5]--
XanthotoxinPresent[5]--
BergaptenPresent[5]--
AngelicinPresent[5]--
IsopimpinellinPresent[5]--

Note: While the study by Al-Barwani and Eltayeb (2004) confirms the induction of these furanocoumarins in parsnip roots by various fungi, specific quantitative data for B. sorkiniana was not provided in the abstract. However, they state a "large increase" was observed.

Experimental Protocols

The following protocols are adapted from established methods for the extraction and analysis of furanocoumarins from plant tissues and can be applied to the study of this compound.

Protocol 1: Extraction of this compound from Plant Material

Objective: To extract this compound and other furanocoumarins from plant tissue for subsequent analysis.

Materials:

  • Fresh or lyophilized plant material (e.g., roots, leaves of Lomatium dissectum)

  • Grinder or mortar and pestle

  • Extraction solvent: Ethyl acetate (B1210297) or methanol[2][6]

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

  • Vials for sample storage

Procedure:

  • Sample Preparation: Homogenize fresh plant material or grind lyophilized tissue to a fine powder.

  • Extraction: a. Weigh approximately 1-5 g of the prepared plant material into a flask. b. Add 20-50 mL of the extraction solvent (ethyl acetate is often efficient).[6] c. Sonicate the mixture in an ultrasonic bath for 15-30 minutes at room temperature. d. Alternatively, perform maceration by shaking the mixture for 24 hours at room temperature.

  • Filtration and Centrifugation: a. Filter the extract through filter paper to remove solid plant debris. b. For a clearer supernatant, centrifuge the filtrate at 4000 x g for 10 minutes.

  • Solvent Evaporation: a. Transfer the supernatant to a round-bottom flask. b. Evaporate the solvent using a rotary evaporator at a temperature below 40°C to prevent degradation of the compounds.

  • Reconstitution and Storage: a. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis. b. Store the reconstituted extract at -20°C in a sealed vial until analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in the plant extract.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • This compound standard (if available) or a representative furanocoumarin standard (e.g., psoralen, bergapten)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Filter the reconstituted extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10-20 µL

    • Column temperature: 25-30°C

    • Detection wavelength: 254 nm, 310 nm, or a full scan with a DAD to determine the optimal wavelength for this compound.

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B (linear gradient)

      • 25-30 min: 80% B

      • 30-35 min: 80-20% B (linear gradient)

      • 35-40 min: 20% B (equilibration)

  • Quantification: a. Prepare a series of standard solutions of a known furanocoumarin at different concentrations to generate a calibration curve. b. Inject the standards and the plant extract samples into the HPLC system. c. Identify the peak corresponding to this compound based on its retention time compared to the standard (if available) or by collecting the fraction and performing further structural analysis (e.g., LC-MS). d. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow and Signaling Pathways

Experimental Workflow for Biomarker Discovery

The following diagram illustrates a general workflow for identifying and validating potential biomarkers like this compound in plant metabolomics studies.

Biomarker_Workflow Plant_Material Plant Material (e.g., Lomatium dissectum) Stress_Induction Stress Induction (Biotic/Abiotic) Plant_Material->Stress_Induction Control_Group Control Group (No Stress) Plant_Material->Control_Group Sampling Time-course Sampling Stress_Induction->Sampling Control_Group->Sampling Extraction Metabolite Extraction (Protocol 1) Sampling->Extraction Metabolomic_Analysis Metabolomic Analysis (e.g., LC-MS, GC-MS) Extraction->Metabolomic_Analysis Data_Processing Data Processing & Statistical Analysis Metabolomic_Analysis->Data_Processing Biomarker_Identification Putative Biomarker Identification (e.g., this compound) Data_Processing->Biomarker_Identification Quantification Targeted Quantification (Protocol 2 - HPLC) Biomarker_Identification->Quantification Validation Biomarker Validation Quantification->Validation

Biomarker Discovery Workflow
Representative Plant Defense Signaling Pathway

The production of furanocoumarins like this compound is a downstream effect of complex signaling cascades initiated by stress perception. The following diagram represents a simplified, generalized plant defense signaling pathway.

Plant_Defense_Signaling Stress Stress Signal (Pathogen, Herbivore, UV) Receptor Cell Surface Receptors Stress->Receptor Signal_Transduction Signal Transduction Cascade (ROS, Ca2+, Kinases) Receptor->Signal_Transduction Hormone_Signaling Phytohormone Signaling (Jasmonic Acid, Salicylic Acid) Signal_Transduction->Hormone_Signaling Transcription_Factors Activation of Transcription Factors Hormone_Signaling->Transcription_Factors Gene_Expression Defense Gene Expression Transcription_Factors->Gene_Expression Biosynthesis Furanocoumarin Biosynthesis Gene_Expression->Biosynthesis Lomatin_Accumulation This compound Accumulation Biosynthesis->Lomatin_Accumulation

Plant Defense Signaling Pathway

Applications in Research and Drug Development

The study of this compound as a biomarker has several potential applications:

  • Agriculture: Monitoring this compound levels could be used to assess crop health and detect stress at an early stage, allowing for timely intervention. It could also be a target for breeding programs aimed at developing more resilient crop varieties.

  • Natural Product Discovery: Understanding the conditions that induce this compound production can inform optimal harvesting times and cultivation practices to maximize its yield for potential pharmaceutical applications.

  • Drug Development: Furanocoumarins are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated as a lead compound for the development of new drugs. The interaction of furanocoumarins with signaling pathways such as NF-kappa B and STAT3 suggests their potential as modulators of cellular processes.[1]

Conclusion

This compound holds promise as a valuable biomarker in plant metabolomics. Its identity as a furanocoumarin strongly suggests its involvement in plant defense responses, making its quantification a potential indicator of plant stress. While further research is needed to establish specific quantitative correlations and to fully elucidate its biological activities and signaling pathways, the protocols and conceptual frameworks presented here provide a solid foundation for initiating such investigations. The study of this compound and related compounds will undoubtedly contribute to a deeper understanding of plant-environment interactions and may pave the way for new applications in agriculture and medicine.

References

Application Notes and Protocols for Computational Docking of Lomatin with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for the compound "Lomatin" did not yield specific results regarding its biological targets or computational docking studies. Therefore, for the purpose of these application notes and to provide a practical and detailed protocol, we will use a hypothetical molecule, "this compound," and a well-characterized, high-impact therapeutic target, the SARS-CoV-2 main protease (Mpro) . This protease is a key enzyme in the life cycle of the virus and a primary target for antiviral drugs.[1][2][3][4] The protocols and principles described herein are broadly applicable to the computational docking of any small molecule ligand to a protein target.

Introduction to Computational Docking

Computational molecular docking is a powerful technique used in drug discovery to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a macromolecule, typically a protein.[1][5] This in silico method is crucial for virtual screening of large compound libraries, lead optimization, and understanding the molecular basis of drug-target interactions.[1] The process involves a sampling algorithm to generate various ligand conformations (poses) within the protein's binding site and a scoring function to rank these poses based on their predicted binding affinity.[5]

This guide provides a detailed protocol for performing computational docking of a hypothetical inhibitor, "this compound," with the SARS-CoV-2 main protease (Mpro) using AutoDock Vina, a widely used open-source docking program.[6]

Target Protein: SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral replication cycle.[3][4][7] It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins (NSPs).[4][8] Inhibition of Mpro blocks viral replication, making it an attractive target for antiviral drug development.[4][9] The active site of Mpro contains a catalytic dyad of Cysteine-145 and Histidine-41.[8]

Signaling Pathway: Role of Mpro in SARS-CoV-2 Replication

The following diagram illustrates the critical role of the main protease in the SARS-CoV-2 life cycle.

SARS_CoV_2_Lifecycle cluster_host_cell Host Cell cluster_drug_intervention Therapeutic Intervention viral_entry Viral Entry (ACE2 Receptor) rna_release Viral RNA Release viral_entry->rna_release translation Translation of Polyproteins (pp1a, pp1ab) rna_release->translation mpro_cleavage Mpro-mediated Cleavage translation->mpro_cleavage functional_nsps Functional Non-structural Proteins (NSPs) mpro_cleavage->functional_nsps replication_complex Formation of Replication- Transcription Complex (RTC) functional_nsps->replication_complex rna_replication Viral RNA Replication & Transcription replication_complex->rna_replication assembly Virion Assembly rna_replication->assembly release New Virion Release assembly->release This compound This compound (Hypothetical Inhibitor) inhibition Inhibition This compound->inhibition inhibition->mpro_cleavage Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase get_protein 1. Obtain Protein Structure (e.g., PDB ID: 6LU7) prep_protein 3. Prepare Protein (Remove water, add hydrogens) get_protein->prep_protein get_ligand 2. Obtain Ligand Structure (e.g., this compound SDF/MOL2) prep_ligand 4. Prepare Ligand (Generate 3D conformer, add charges) get_ligand->prep_ligand grid_box 5. Define Grid Box (Binding Site Definition) prep_protein->grid_box prep_ligand->grid_box run_vina 6. Run AutoDock Vina (Docking Simulation) grid_box->run_vina analyze_poses 7. Analyze Docking Poses (Binding Energy, RMSD) run_vina->analyze_poses visualize 8. Visualize Interactions (Hydrogen bonds, hydrophobic interactions) analyze_poses->visualize

References

Troubleshooting & Optimization

Increasing yield of Lomatin synthesis reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lomatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help increase the yield and purity of your this compound synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, a dihydropyranocoumarin, is typically synthesized in a multi-step process starting from a 7-hydroxycoumarin, such as umbelliferone (B1683723). The general sequence involves:

  • O-Prenylation: Alkylation of the 7-hydroxyl group of umbelliferone with a prenylating agent (e.g., 3,3-dimethylallyl bromide) to form 7-(3,3-dimethylallyloxy)coumarin.

  • Claisen Rearrangement: Thermal or acid-catalyzed rearrangement of the O-prenylated coumarin (B35378) to yield 8-prenyl-7-hydroxycoumarin (osthenol).[1]

  • Cyclization: Acid-catalyzed intramolecular cyclization of osthenol (B192027) to form the dihydropyran ring, yielding this compound.

Q2: I am getting a low yield in the initial O-prenylation step. What are the common causes?

A2: Low yields in the O-alkylation of 7-hydroxycoumarin can be due to several factors:

  • Base Strength: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the phenolic hydroxyl group, leading to incomplete reaction. Conversely, a very strong base might lead to side reactions.

  • Solvent Choice: The solvent should be anhydrous and inert to the reaction conditions. DMF or acetone (B3395972) are commonly used.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can cause decomposition of the starting materials or product.

  • Purity of Reagents: Impurities in the 7-hydroxycoumarin or the prenylating agent can interfere with the reaction.

Q3: My Claisen rearrangement is not proceeding as expected, or I am getting multiple products. How can I troubleshoot this?

A3: The Claisen rearrangement is a crucial step and can be challenging. Common issues include:

  • Incomplete Rearrangement: This is often due to insufficient heating or an inappropriate solvent. High-boiling solvents like N,N-dimethylaniline are often used to achieve the necessary temperature.[1]

  • Side Products: Abnormal Claisen rearrangement products can form.[1] Careful control of the reaction temperature and time is necessary to favor the desired 8-prenyl product.

  • Substituent Effects: The presence of other functional groups on the coumarin ring can influence the rearrangement.

Q4: The final cyclization to form the dihydropyran ring is giving a low yield. What can I do to optimize this step?

A4: The acid-catalyzed cyclization of osthenol to this compound is sensitive to the reaction conditions.

  • Acid Catalyst: The choice and concentration of the acid catalyst are important. Strong acids like sulfuric acid are often used, but the concentration needs to be optimized to avoid degradation of the product.

  • Reaction Temperature: The reaction may require gentle heating, but higher temperatures can lead to the formation of byproducts.

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Q5: I am having difficulty purifying the final this compound product. What are the recommended methods?

A5: Purification of coumarin derivatives can be challenging due to the similar polarities of the desired product and any side products.[2]

  • Recrystallization: This is the primary method for purification. Experiment with different solvent systems, such as ethanol (B145695) or ethyl acetate (B1210297)/hexane (B92381), to find the optimal conditions for crystallization.[2]

  • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica (B1680970) gel can be used to separate this compound from impurities. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.

Troubleshooting Guides

Issue: Low Yield in this compound Synthesis
Symptom Potential Cause Suggested Solution
Low conversion of 7-hydroxycoumarin in the O-prenylation step Insufficiently basic conditions.Use a stronger base (e.g., K₂CO₃ or Cs₂CO₃) and ensure anhydrous conditions.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for decomposition.
Formation of multiple products during Claisen rearrangement Abnormal rearrangement pathways are competing.Optimize the reaction temperature and consider using a different high-boiling solvent.
Presence of impurities in the starting material.Purify the 7-(3,3-dimethylallyloxy)coumarin before proceeding to the rearrangement step.
Low yield in the final cyclization step Degradation of the product by strong acid.Use a milder acid catalyst or a lower concentration of the strong acid. Optimize the reaction temperature and time.
Incomplete cyclization.Ensure sufficient reaction time by monitoring with TLC. A slight excess of the acid catalyst may be beneficial.
Issue: Impurity Formation
Symptom Potential Cause Suggested Solution
Presence of unreacted starting material in the final product Incomplete reaction in one or more steps.Review and optimize the reaction conditions for each step (temperature, time, catalyst).
Formation of a byproduct with a similar Rf value to this compound on TLC Isomeric byproducts from the Claisen rearrangement or cyclization.Optimize the reaction conditions to favor the formation of the desired isomer. Use a different solvent system for column chromatography to improve separation.
Dark-colored impurities or "tar" formation Decomposition of starting materials or product at high temperatures or in the presence of strong acid.Reduce the reaction temperature and/or use a milder acid catalyst. Ensure all starting materials are pure.

Experimental Protocols

Protocol 1: Synthesis of 7-(3,3-dimethylallyloxy)coumarin (O-Prenylation)
  • Reagent Preparation: In a round-bottom flask, dissolve 7-hydroxycoumarin (1.0 eq) in anhydrous acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Prenylation: To the stirred suspension, add 3,3-dimethylallyl bromide (1.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of 8-prenyl-7-hydroxycoumarin (Osthenol) via Claisen Rearrangement
  • Reaction Setup: Place the purified 7-(3,3-dimethylallyloxy)coumarin (1.0 eq) in a high-boiling solvent such as N,N-dimethylaniline.

  • Reaction: Heat the solution to reflux (around 190-200 °C) and monitor the reaction by TLC.[1]

  • Work-up: After the rearrangement is complete, cool the reaction mixture. Dilute with a suitable organic solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove the N,N-dimethylaniline.

  • Purification: The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude osthenol can be purified by column chromatography.

Protocol 3: Synthesis of this compound (Acid-Catalyzed Cyclization)
  • Reaction Setup: Dissolve the purified osthenol (1.0 eq) in an appropriate solvent (e.g., formic acid or a mixture of acetic acid and sulfuric acid).

  • Reaction: Stir the solution at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the crude this compound.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Lomatin_Synthesis_Workflow Start 7-Hydroxycoumarin O_Prenylation O-Prenylation (3,3-dimethylallyl bromide, K2CO3) Start->O_Prenylation Intermediate1 7-(3,3-dimethylallyloxy)coumarin O_Prenylation->Intermediate1 Claisen Claisen Rearrangement (Heat) Intermediate1->Claisen Intermediate2 Osthenol (8-prenyl-7-hydroxycoumarin) Claisen->Intermediate2 Cyclization Cyclization (Acid catalyst) Intermediate2->Cyclization End This compound Cyclization->End

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Step Which step has low yield? Start->Step OPren O-Prenylation Step->OPren Claisen Claisen Rearrangement Step->Claisen Cyclize Cyclization Step->Cyclize OPren_Cause Incomplete reaction? OPren->OPren_Cause Claisen_Cause Side products? Claisen->Claisen_Cause Cyclize_Cause Degradation? Cyclize->Cyclize_Cause OPren_Sol1 Increase base concentration or temperature OPren_Cause->OPren_Sol1 Yes Claisen_Sol1 Optimize temperature and reaction time Claisen_Cause->Claisen_Sol1 Yes Cyclize_Sol1 Use milder acid or lower temperature Cyclize_Cause->Cyclize_Sol1 Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Enhancing Lomatin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Lomatin in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a naturally occurring furanocoumarin. Furanocoumarins are a class of organic compounds known for their diverse biological activities. However, like many furanocoumarins, this compound has a hydrophobic structure, which can lead to poor solubility in aqueous solutions such as cell culture media. This low aqueous solubility can cause the compound to precipitate, leading to inaccurate and inconsistent results in in vitro assays.

Q2: What are the initial signs of this compound solubility problems in my experiments?

Common indicators of solubility issues include:

  • Precipitation: Visible solid particles or cloudiness in your stock solution or final assay medium.

  • Inconsistent Results: High variability in data between replicate wells or experiments.

  • Low Potency: The compound may appear less active than expected due to not being fully dissolved and available to interact with its biological target.

Q3: What are the recommended solvents for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common organic solvents used to dissolve furanocoumarins for in vitro studies.[1] It is crucial to first prepare a concentrated stock solution in one of these solvents before diluting it into your aqueous assay buffer or cell culture medium.

Q4: What is the maximum recommended final concentration of DMSO or ethanol in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[2] It is essential to include a vehicle control (media with the same final solvent concentration without the compound) in your experiments to account for any effects of the solvent on the cells.

Q5: How can I further improve the solubility of this compound in my aqueous assay medium?

If you still encounter precipitation after preparing a stock solution in an appropriate solvent, consider the following strategies:

  • Use of Co-solvents: In some cases, a mixture of solvents may be more effective.

  • Solubility Enhancers: The use of cyclodextrins can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with improved aqueous solubility.

  • pH Adjustment: The solubility of some compounds is pH-dependent. A slight adjustment of the pH of your buffer, while ensuring it remains within a physiologically acceptable range for your cells, may improve solubility.[2]

  • Serum-Containing Media: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[2]

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Diluting this compound Stock Solution into Aqueous Medium

This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.

Potential CauseRecommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium. Decrease the final working concentration.
Rapid Dilution Adding the concentrated stock solution too quickly into the aqueous medium can cause localized high concentrations and precipitation. Add the stock solution dropwise while gently vortexing or stirring the medium.[2]
Low Temperature The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media for dilutions.[2]
High Solvent Concentration in Stock While a high concentration stock is useful, an extremely high concentration may be difficult to dilute without precipitation. Consider preparing a slightly less concentrated stock solution.
Issue 2: this compound Precipitates Over Time in the Incubator
Potential CauseRecommended Solution
Compound Instability The compound may not be stable in the aqueous environment at 37°C over long incubation periods. Consider reducing the incubation time if experimentally feasible.
Media Evaporation Evaporation of media in the incubator can increase the concentration of this compound beyond its solubility limit.[3] Ensure proper humidification of the incubator and use sealed culture plates or flasks.
pH Changes in Media Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of this compound. Monitor the pH of your media and consider changing it more frequently.
Interactions with Media Components This compound may interact with components of the cell culture medium, leading to precipitation. If using serum-free media, consider whether the addition of a low percentage of serum could aid solubility.

Quantitative Data on Furanocoumarin Solubility

CompoundSolventSolubility
BergaptenMethanolSoluble
XanthotoxinMethanolSoluble
ImperatorinMethanolSoluble
General Furanocoumarins Polar Organic Solvents (e.g., Methanol, Ethanol, Acetone) Generally good solubility [4]
General Furanocoumarins Water Poorly soluble [4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath and/or sonicate briefly to ensure the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

For particularly challenging solubility issues, forming an inclusion complex with a cyclodextrin (B1172386) can significantly enhance aqueous solubility.

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Prepare Cyclodextrin Solution: In a separate container, dissolve a molar excess (e.g., 2-5 fold) of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Mixing: Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.

  • Complexation: Continue to stir the mixture at room temperature for several hours to overnight to allow for the formation of the inclusion complex.

  • Solvent Removal (Optional): If a solid, water-soluble powder is desired, the organic solvent can be removed under vacuum, and the aqueous solution can be lyophilized.

  • Filtration: Filter the final solution through a 0.22 µm filter to sterilize and remove any remaining undissolved compound.

Visualizations

Troubleshooting_Solubility cluster_start Start cluster_stock Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium cluster_troubleshooting Troubleshooting cluster_end Outcome start Poorly Soluble Compound (e.g., this compound) stock Prepare High-Concentration Stock in Organic Solvent (e.g., 10-100 mM in DMSO) start->stock check_stock Visually Inspect Stock Is it clear? stock->check_stock dilute Dilute Stock into Pre-warmed (37°C) Aqueous Medium with Vigorous Mixing check_stock->dilute Yes failure Re-evaluate Solubilization Strategy check_stock->failure No check_final Visually Inspect Final Solution Is it clear? dilute->check_final lower_conc Lower Final Concentration check_final->lower_conc No serial_dilution Use Serial Dilution check_final->serial_dilution No solubility_enhancer Add Solubility Enhancer (e.g., Cyclodextrin, Serum) check_final->solubility_enhancer No success Proceed with In Vitro Assay check_final->success Yes lower_conc->dilute serial_dilution->dilute solubility_enhancer->dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

Furanocoumarin_Action cluster_pathway Representative Signaling Pathway Modulation by Furanocoumarins cluster_apoptosis Apoptosis Induction cluster_cyp CYP Enzyme Inhibition furanocoumarin Furanocoumarin (e.g., this compound) caspases Caspase Activation furanocoumarin->caspases bcl2 Modulation of Bcl-2 Family Proteins furanocoumarin->bcl2 cyp3a4 CYP3A4 Enzyme furanocoumarin->cyp3a4 Inhibition apoptosis Apoptosis caspases->apoptosis bcl2->apoptosis drug_metabolism Drug Metabolism cyp3a4->drug_metabolism Catalyzes

Caption: Representative signaling pathways modulated by furanocoumarins.

References

Technical Support Center: Lomatin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Lomatin is a member of the coumarin (B35378) class of compounds. As specific stability data for this compound is limited in publicly available literature, this guide is based on the general characteristics and behavior of coumarin compounds. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A: Based on the behavior of related coumarin compounds, the primary factors contributing to this compound degradation are likely:

  • pH: Coumarins are generally more stable in neutral to slightly acidic conditions.[1] Alkaline conditions can significantly accelerate degradation.[1][2]

  • Oxidation: Exposure to oxygen can lead to oxidative degradation, a process that may be accelerated at higher pH.[1]

  • Light: Many coumarins are susceptible to photodegradation.[2][3] It is crucial to protect this compound from light.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation. For long-term storage, especially of solutions, low temperatures are recommended.[3]

  • Moisture: For solid (lyophilized) this compound, exposure to moisture can promote degradation.[4][5]

Q2: How should I store solid (lyophilized) this compound?

A: Solid this compound should be stored in a tightly sealed container in a dry and well-ventilated area, protected from light.[5][6] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a desiccated environment is advisable.

Q3: What is the best way to store this compound in solution?

A: For optimal stability, this compound solutions should be prepared fresh. If storage is necessary, it is recommended to:

  • Use a suitable solvent such as DMSO, DMF, or THF.[3]

  • Aliquot the solution into single-use vials to minimize freeze-thaw cycles.[3]

  • Store aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to a year).[3]

  • Protect solutions from light by using amber vials or by wrapping the vials in foil.[3]

Q4: Can I store my this compound solution in the refrigerator?

A: Refrigeration (2-8°C) may be acceptable for very short-term storage of a few days. However, for periods longer than a week, freezing at -20°C or -80°C is strongly recommended to minimize degradation.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of biological activity in my experiment. This compound degradation due to improper storage.Review storage conditions (temperature, light exposure, solvent). Prepare a fresh stock solution of this compound and repeat the experiment.
I see a color change in my this compound solution. Possible oxidative degradation or other chemical changes.Discard the solution. Prepare a fresh stock solution and ensure it is protected from light and stored at the recommended low temperature.
Precipitate has formed in my thawed this compound solution. The compound may have low solubility in the chosen solvent at lower temperatures, or degradation products may be precipitating.Gently warm the solution and vortex to see if the precipitate redissolves. If it does not, it may be due to degradation, and a fresh solution should be prepared. Consider using a different solvent if solubility is an issue.
My analytical results (e.g., HPLC) show multiple peaks for my this compound standard. The this compound standard has likely degraded.Prepare a fresh standard from solid this compound. If the issue persists, the solid stock may be compromised. Obtain a new vial of this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method, such as High-Performance Liquid Chromatography (HPLC).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot of the solid this compound in an oven at 70°C for 48 hours. Also, place a vial of the this compound stock solution in the oven under the same conditions.

  • Photodegradation: Expose a clear vial containing the this compound stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and placed in the same chamber.

3. Sample Analysis:

  • Following exposure to the stress conditions, dilute the samples to an appropriate concentration for analysis.

  • Analyze all samples, including a non-degraded control, by a suitable analytical method (e.g., RP-HPLC with UV detection).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • The analytical method is considered stability-indicating if it can resolve the main this compound peak from all degradation product peaks.

Visualizations

cluster_storage This compound Storage Troubleshooting Start Experiment Fails/ Inconsistent Results Check_Storage Review this compound Storage Conditions Start->Check_Storage Proper_Storage Were Storage Conditions Optimal? (Low Temp, Dark, Dry) Check_Storage->Proper_Storage Improper_Storage Improper Storage Identified Proper_Storage->Improper_Storage No Contact_Support Contact Technical Support Proper_Storage->Contact_Support Yes Prepare_Fresh Prepare Fresh This compound Stock Improper_Storage->Prepare_Fresh Repeat_Exp Repeat Experiment Prepare_Fresh->Repeat_Exp Success Experiment Successful Repeat_Exp->Success Still_Fails Experiment Still Fails Repeat_Exp->Still_Fails Still_Fails->Contact_Support

Caption: Troubleshooting workflow for this compound storage issues.

This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (Oxygen, Peroxides) This compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Degradation_Products Degradation Products (e.g., Ring-opened forms, Hydroxylated species) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

start Start: Assess this compound Stability prep_stock Prepare this compound Stock Solution start->prep_stock stress_samples Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress_samples run_hplc Analyze Stressed Samples and Control by Stability-Indicating HPLC Method stress_samples->run_hplc analyze_data Compare Chromatograms: - % Degradation - Formation of New Peaks run_hplc->analyze_data end End: Determine Stability Profile analyze_data->end

References

Technical Support Center: Troubleshooting Lomatin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies and frequently asked questions to address High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Lomatin.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common chromatographic problem that can compromise resolution and the accuracy of quantification.[1] It is often characterized by an asymmetrical peak where the latter half is broader than the front half.[1] This guide provides a systematic approach to identifying and resolving the root cause of this compound peak tailing.

Q1: My this compound peak is tailing. Where do I start?

The first step is to determine if the issue is specific to this compound or affects all peaks in the chromatogram.

  • If all peaks are tailing: This typically points to a system-wide or "physical" problem.[2] Common causes include issues with the column, such as bed deformation or contamination, or problems with the HPLC system itself, like excessive extra-column volume.[3][4]

  • If only the this compound peak (or other polar/ionizable peaks) is tailing: This suggests a specific chemical interaction between this compound and the stationary phase. This is often due to secondary interactions, which are common for compounds with polar functional groups like this compound.[5]

Below is a workflow to guide your troubleshooting process.

G cluster_start cluster_observe cluster_all_peaks cluster_lomatin_peak cluster_solution start Start: this compound Peak Tailing Observed observe Observe Chromatogram: Which peaks are tailing? start->observe all_peaks All Peaks Tailing observe->all_peaks All Peaks lomatin_peak Only this compound Peak Tailing observe->lomatin_peak This compound Peak Only system_check Suspect Physical/System Issue all_peaks->system_check check_column 1. Check Column Health (voids, blockage, contamination) system_check->check_column check_system 2. Check System for Extra-Column Volume check_column->check_system solution Resolution check_system->solution chemical_check Suspect Chemical Interaction lomatin_peak->chemical_check check_method 1. Optimize Mobile Phase (pH, buffer, organic modifier) chemical_check->check_method check_sample 2. Check for Sample Overload or Solvent Mismatch check_method->check_sample check_sample->solution

Figure 1. General troubleshooting workflow for HPLC peak tailing.

Part 1: Chemical and Method-Related Issues (this compound-Specific Tailing)

If tailing is specific to this compound, the cause is likely a chemical interaction. This compound (C₁₄H₁₄O₄) is a coumarin (B35378) derivative containing a hydroxyl (-OH) group and a lactone ring, making it polar.[6][7] These groups can engage in secondary interactions with the silica (B1680970) backbone of most reversed-phase columns.

G Mechanism of Secondary Interaction cluster_column Silica Stationary Phase cluster_analyte Analyte cluster_result silanol (B1196071) Ionized Silanol Group (Si-O⁻) result Result: Peak Tailing silanol->result This compound This compound Molecule (with polar -OH group) This compound->silanol Strong Secondary Interaction (Hydrogen Bonding / Ionic)

Figure 2. Interaction of this compound with active silanol sites.

Q2: How does mobile phase pH affect this compound peak shape?

Mobile phase pH is a critical factor for ionizable compounds.[8] The hydroxyl group on this compound can be deprotonated, making the molecule more acidic. The primary cause of tailing for polar and acidic compounds is the interaction with ionized silanol groups (Si-O⁻) on the silica surface, which are prevalent at mid-range pH.[9][10]

Recommendation: Adjust the mobile phase to a low pH (e.g., pH 2.5-3.0) using an acid modifier like formic acid or trifluoroacetic acid (TFA).[1] At low pH, the residual silanol groups on the stationary phase are protonated (Si-OH), minimizing strong secondary ionic interactions with the analyte.[11] This should result in a more symmetrical peak shape.

Q3: My mobile phase is already at a low pH, but the peak is still tailing. What's next?

If pH adjustment is insufficient, consider other mobile phase and sample factors.

ParameterRecommended ActionExpected Outcome
Buffer Strength Increase the concentration of your buffer (e.g., from 10 mM to 25-50 mM).[12]The buffer ions can compete with this compound for active silanol sites, effectively "masking" them and improving peak shape.[3]
Organic Modifier Switch from acetonitrile (B52724) to methanol, or vice-versa.Methanol and acetonitrile have different selectivities and can influence peak shape. The choice can impact interactions with the stationary phase.[13]
Sample Overload Inject a sample that has been diluted 10-fold.[14]If the peak shape improves and becomes more symmetrical, the column was overloaded. This is a common cause of tailing that can resemble a right-triangle shape in extreme cases.[14][15]
Sample Solvent Ensure your sample is dissolved in the mobile phase or a weaker solvent.[16]Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion, including tailing.[4]

Part 2: Column and System-Related Issues (All Peaks Tailing)

When all peaks in your chromatogram exhibit tailing, the problem is likely physical, related to the column's integrity or the HPLC system's configuration.

Q4: How can I determine if my column is the problem?

Column degradation is a frequent cause of poor peak shape.

  • Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[16]

  • Column Void: A void or channel can form in the packing material at the column inlet, disrupting the sample band and causing tailing.[9] This can be caused by physical shock or repeated pressure cycles.

  • Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit, leading to poor flow distribution and peak distortion.[5]

Recommendation: First, try cleaning the column (see Protocol 3). If this doesn't work, substitute the current column with a new one of the same type. If the new column resolves the issue, the original column was the source of the problem.[5][9] Using a guard column can help protect the analytical column from contamination and extend its life.[16]

Q5: I changed the column, but the tailing persists. What should I check on my HPLC system?

If a new column does not solve the problem, the issue likely lies within the HPLC system itself, specifically from "extra-column volume."

Extra-Column Volume (ECV): This refers to all the volume the sample passes through outside of the column, including injector loops, tubing, fittings, and the detector flow cell.[17][18] Excessive ECV allows the separated analyte bands to spread out (disperse) before reaching the detector, leading to broader and tailing peaks.[17][19]

Troubleshooting Steps for ECV:

  • Check Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[13]

  • Inspect Fittings: Poorly made connections between tubing and components are a common source of "dead volume," which contributes to peak tailing.[18][20] Ensure all fittings are properly tightened and that the tubing is fully seated. Using zero-dead-volume (ZDV) fittings is recommended.[20]

  • Detector Cell Volume: Ensure the detector cell volume is appropriate for the column dimensions and flow rate. A large cell volume can cause significant peak broadening.[9]

Frequently Asked Questions (FAQs)

Q: What is a good tailing factor, and how is it calculated? A: An ideal, symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, values between 0.9 and 1.2 are often considered excellent, while values greater than 2.0 are generally unacceptable for quantitative analysis.[12] The USP Tailing Factor is a common measurement.

Tailing Factor (Tf) Calculation
Tf = W₀.₀₅ / (2 * f)
Where:
W₀.₀₅ is the peak width at 5% of the peak height.
f is the distance from the leading edge of the peak to the peak maximum at 5% height.
Reference:[13]

Q: Could my this compound sample itself be the issue? A: Yes. If the this compound sample contains impurities that co-elute on the tailing edge of the main peak, it can mimic peak tailing.[14] To check for this, try altering the separation selectivity by changing the organic modifier, the stationary phase, or the detection wavelength to see if a hidden peak is revealed.[5][13]

Q: What type of column is best to prevent this compound peak tailing? A: To minimize secondary silanol interactions, use a modern, high-purity silica column that is well "end-capped."[1] End-capping chemically treats the silica surface to cover many of the residual silanol groups.[9] Columns with polar-embedded phases can also provide alternative selectivity and improved peak shape for polar compounds.[13]

Experimental Protocols

Protocol 1: Diagnosing Column Overload

  • Prepare a Standard: Prepare a stock solution of this compound at the concentration you are currently using.

  • Create Dilutions: Create a series of dilutions from the stock solution: 1:2, 1:5, and 1:10 in the mobile phase.

  • Inject and Analyze: Inject the original concentration and each dilution onto the HPLC system using your current method.

  • Evaluate Peak Shape: Compare the tailing factor of the this compound peak for each concentration. If the tailing factor decreases significantly with dilution, you have confirmed column overload.[14][15]

Protocol 2: Optimizing Mobile Phase pH

  • Prepare Aqueous Phases: Prepare three separate batches of the aqueous portion of your mobile phase. Adjust the pH of each batch using a 0.1% solution of a suitable acid (e.g., formic acid):

    • Batch A: pH 3.5

    • Batch B: pH 3.0

    • Batch C: pH 2.5

  • Prepare Mobile Phases: Mix each aqueous batch with the appropriate amount of organic modifier (e.g., acetonitrile or methanol) as defined by your method.

  • Equilibrate and Inject: Equilibrate the column with each mobile phase for at least 10-15 column volumes. Inject your this compound standard.

  • Analyze Results: Compare the retention time and, most importantly, the peak asymmetry for this compound at each pH level. Select the pH that provides the most symmetrical peak.

Protocol 3: Column Washing and Regeneration

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Reverse Column Direction: Reverse the column in the flow path (connect the outlet to the pump and direct the inlet to waste). This helps flush particulates from the inlet frit.[5]

  • Washing Sequence: Wash the column sequentially with solvents of increasing elution strength. For a standard C18 column, a typical sequence is:

    • 20 column volumes of HPLC-grade water (to remove buffers).

    • 20 column volumes of methanol.

    • 20 column volumes of acetonitrile.

    • 20 column volumes of isopropanol (B130326) (a strong solvent to remove strongly retained compounds).

  • Re-equilibration: Return the column to its normal flow direction, reconnect it to the detector, and equilibrate with your mobile phase until a stable baseline is achieved.

  • Test Performance: Inject a standard to see if peak shape has improved.

References

Technical Support Center: Overcoming Challenges in Lomatin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming common challenges encountered during the extraction of Lomatin from various plant materials. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction process in a question-and-answer format, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
1. Low this compound Yield Inefficient plant material preparation.Ensure plant material is thoroughly dried and finely powdered to maximize the surface area for solvent penetration. For roots, such as Lomatium dissectum, after washing and cutting, they should be dried promptly to prevent degradation.[1]
Inappropriate solvent selection.This compound, as a furanocoumarin, is generally soluble in polar organic solvents. Methanol (B129727), ethanol, and acetone (B3395972) are effective choices.[2][3] For initial crude extraction, a mixture of polar and non-polar solvents might be beneficial.
Suboptimal extraction method.Conventional methods like maceration and Soxhlet extraction can be time-consuming and may lead to lower yields.[4][5] Consider modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can offer higher yields in shorter times.[2][3][4] Accelerated Solvent Extraction (ASE) has also shown high yields for furanocoumarins.[3][6]
Insufficient extraction parameters.Optimize solvent-to-solid ratio, extraction time, and temperature. For furanocoumarins, higher temperatures can increase solubility but also risk thermal degradation.[2][3] For MAE, temperatures between 70-90°C have been found to be optimal for furanocoumarin extraction.[2]
Degradation of this compound.Furanocoumarins can be sensitive to high temperatures and prolonged extraction times.[3] Use milder extraction conditions or shorter durations with more efficient methods. If using MAE in a closed system, be aware of potential microwave-induced degradation.[3]
2. High Levels of Impurities in the Crude Extract Co-extraction of non-polar compounds (fats, waxes, chlorophyll).Implement a pre-extraction "defatting" step. Wash the powdered plant material with a non-polar solvent like n-hexane or petroleum ether before the main extraction with a more polar solvent.
Complex plant matrix with structurally similar compounds.The Apiaceae family, a source of this compound, contains a wide variety of coumarins and other phenolics that can co-elute.[7] A multi-step purification strategy is necessary.
Inefficient initial cleanup.The crude extract will likely require preliminary purification before fine separation. Techniques like liquid-liquid partitioning or solid-phase extraction (SPE) can be used to fractionate the extract based on polarity.[8]
3. Difficulty in Purifying this compound Poor separation in column chromatography.Optimize the stationary phase (silica gel is common) and the mobile phase. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is often effective.
Co-elution with other furanocoumarins.Due to structural similarities, baseline separation can be challenging. High-Performance Liquid Chromatography (HPLC) with a C18 column is a standard method for the separation and quantification of furanocoumarins.[9][10][11]
Thermal degradation during solvent evaporation.Use a rotary evaporator at a low temperature (e.g., below 40°C) to concentrate the extracts and fractions.
4. Inconsistent Results Variability in plant material.The concentration of secondary metabolites like this compound can vary based on the plant's geographic location, harvest time, and storage conditions. Use standardized plant material when possible.
Instability of this compound in solution.The stability of furanocoumarins can be pH-dependent. While specific data for this compound is limited, many compounds are more stable in slightly acidic to neutral conditions.[12] Avoid strongly alkaline conditions which can cause hydrolysis.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the best plant sources for this compound extraction?

A1: this compound is primarily found in plants of the Apiaceae family. Notable sources include various species of Lomatium, such as Lomatium dissectum (fernleaf biscuitroot), as well as some Peucedanum and Heracleum species.[15][16]

Q2: Which solvent is most effective for extracting this compound?

A2: Based on the extraction of similar furanocoumarins, polar organic solvents are generally effective. Methanol and ethanol, often in aqueous mixtures (e.g., 70-80%), are commonly used.[3] Acetone and chloroform (B151607) have also been reported as effective solvents for coumarins. The choice of solvent can also depend on the subsequent purification steps.

Q3: How can I remove chlorophyll (B73375) and other pigments from my extract?

A3: A preliminary wash of the plant material with a non-polar solvent like n-hexane can effectively remove chlorophyll and other lipids before the main extraction. This "defatting" step leads to a cleaner crude extract.

Q4: Is this compound sensitive to heat?

A4: Furanocoumarins can be susceptible to thermal degradation, especially at high temperatures and during prolonged exposure.[2][3] It is advisable to use extraction methods that allow for temperature control and to minimize heat during solvent evaporation.

Q5: What is a general workflow for this compound extraction and purification?

A5: A typical workflow includes:

  • Preparation of Plant Material: Drying and grinding the plant source.

  • Defatting (Optional but Recommended): Pre-extraction with a non-polar solvent.

  • Extraction: Using a suitable polar solvent with a chosen method (e.g., maceration, Soxhlet, UAE, MAE).

  • Concentration: Removing the solvent from the crude extract under reduced pressure.

  • Fractionation: Using liquid-liquid partitioning or solid-phase extraction to separate compounds based on polarity.

  • Purification: Employing column chromatography (e.g., silica (B1680970) gel) followed by preparative HPLC to isolate pure this compound.

Quantitative Data Summary

The yield of this compound can vary significantly based on the plant source, extraction method, and solvent used. While specific comparative data for this compound is limited in the literature, the following table provides a general overview of expected yields for furanocoumarins from similar plant materials using different techniques.

Extraction MethodTypical Solvent(s)General Furanocoumarin YieldReference
Soxhlet ExtractionMethanol, Petroleum EtherModerate to High (exhaustive but slow)[3]
Ultrasound-Assisted Extraction (UAE)Ethanol, MethanolComparable or higher than Soxhlet, faster[3][4]
Microwave-Assisted Extraction (MAE)Ethanol, Acetone, Hexane (B92381)High yield, very fast[2][3][4]
Accelerated Solvent Extraction (ASE)MethanolPotentially the highest yield[3][6]

Experimental Protocols

Protocol 1: General Procedure for Extraction and Isolation of this compound

This protocol provides a general framework. Optimization of specific parameters may be required based on the plant material and available equipment.

1. Plant Material Preparation:

  • Air-dry or freeze-dry the plant material (e.g., roots of Lomatium dissectum).

  • Grind the dried material into a fine powder using a mechanical mill.

2. Defatting:

  • Suspend the powdered plant material in n-hexane (1:10 w/v).

  • Stir the suspension at room temperature for 2-3 hours.

  • Filter the mixture and discard the hexane extract.

  • Allow the plant residue to air-dry completely.

3. Extraction:

  • Macerate the defatted plant powder in methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

  • Filter the mixture and collect the methanol extract.

  • Repeat the extraction process on the plant residue two more times.

  • Combine the methanol extracts.

4. Concentration:

  • Evaporate the combined methanol extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

5. Purification by Column Chromatography:

  • Prepare a silica gel column (60-120 mesh) using a non-polar solvent such as hexane.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Combine the this compound-rich fractions and evaporate the solvent.

6. Final Purification by Preparative HPLC:

  • Further purify the enriched fraction using a preparative HPLC system with a C18 column.

  • Use a mobile phase gradient of acetonitrile (B52724) and water.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Lomatin_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_troubleshooting Troubleshooting Logic plant_material Plant Material (e.g., Lomatium dissectum roots) drying Drying plant_material->drying grinding Grinding drying->grinding defatting Defatting (n-hexane) grinding->defatting extraction Extraction (Methanol) defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound low_yield Low Yield? check_prep Optimize Plant Prep low_yield->check_prep Yes check_extraction Optimize Extraction (Solvent, Method, Time, Temp) low_yield->check_extraction Yes

Caption: General workflow for the extraction and purification of this compound.

Signaling Pathway (Hypothetical)

While the specific signaling pathways modulated by this compound are not yet well-defined in the scientific literature, many natural compounds, including other coumarins, have been shown to interact with key cellular signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and inflammation.[7][10][17][18][19][20][21][22][23][24][25][26][27]

Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_cellular_effects Cellular Effects This compound This compound pi3k PI3K This compound->pi3k Inhibition? mek MEK This compound->mek Inhibition? akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation Promotes apoptosis Apoptosis akt->apoptosis Inhibits ras Ras raf Raf ras->raf raf->mek erk ERK mek->erk erk->proliferation Promotes inflammation Inflammation erk->inflammation Regulates

References

Technical Support Center: Optimizing Reaction Conditions for Lomatin Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lomatin derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Scientific Introduction: this compound, a naturally occurring angular pyranocoumarin (B1669404), has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including anti-inflammatory properties. Structurally, this compound is identified as 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one.[1] The presence of a hydroxyl group on the pyran ring offers a prime site for derivatization, allowing for the modulation of its pharmacokinetic and pharmacodynamic properties. The core pyranocoumarin structure is known to be a valuable scaffold in drug discovery.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound molecule for derivatization?

A1: The primary site for derivatization on the this compound molecule is the hydroxyl (-OH) group at the C-9 position on the dihydropyran ring. This secondary alcohol is readily accessible for various chemical modifications, most commonly through acylation to form ester derivatives.

Q2: What are the common goals of this compound derivatization?

A2: Derivatization of this compound is typically performed to enhance its therapeutic potential. Key objectives include improving biological activity (e.g., anti-inflammatory potency), increasing bioavailability, modifying solubility, and exploring structure-activity relationships (SAR) to identify more potent and selective compounds.

Q3: What are the major challenges encountered during the synthesis and derivatization of this compound?

A3: Common challenges in working with this compound and other pyranocoumarins include:

  • Low Yields: Multi-step syntheses can lead to low overall yields.

  • Poor Solubility: The planar nature of the coumarin (B35378) core can result in poor solubility in common organic solvents.

  • Side Reactions: The presence of multiple potentially reactive sites can lead to the formation of undesired byproducts.

  • Purification Difficulties: The polarity of this compound and its derivatives can be similar to that of byproducts, making chromatographic purification challenging.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low Yield of this compound Derivative

Potential Cause Suggested Solution
Incomplete Reaction - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Increase Temperature: Gradually increase the reaction temperature in 10°C increments, while monitoring for potential degradation. - Catalyst Inefficiency: If using a catalyst, ensure it is fresh and used in the appropriate molar ratio. Consider screening different catalysts.
Suboptimal Reagent Stoichiometry - Excess Acylating Agent: When acylating the hydroxyl group, using a slight excess (1.1-1.5 equivalents) of the acylating agent (e.g., acyl chloride or anhydride) can drive the reaction to completion.
Poor Solubility of Starting Material - Solvent Screening: Test a range of anhydrous solvents in which this compound is more soluble, such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF).
Degradation of Reactants or Products - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction requires elevated temperatures. - Control Temperature: Avoid excessive heat, which can lead to decomposition.

Problem 2: Formation of Multiple Products/Side Reactions

Potential Cause Suggested Solution
Presence of Water - Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents to prevent hydrolysis of acylating agents and other side reactions.
Non-selective Reactions - Protecting Groups: If other reactive functional groups are present on your derivatizing agent, consider using appropriate protecting groups.
Reaction Conditions Too Harsh - Milder Reagents: If using highly reactive reagents like acyl chlorides, consider switching to milder alternatives like acid anhydrides. - Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C or room temperature) can increase selectivity.

Problem 3: Difficulty in Purifying the this compound Derivative

Potential Cause Suggested Solution
Similar Polarity of Product and Byproducts - Chromatography Optimization:     - Solvent System: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be necessary.     - Stationary Phase: Consider using different stationary phases (e.g., silica (B1680970) gel, alumina, or reverse-phase C18).
Product Precipitation - Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product.
Product Streaking on TLC - Acid/Base Additives: Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC mobile phase can sometimes improve the spot shape for polar compounds.

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound

This protocol describes a general method for the synthesis of this compound esters.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (B1165640) (1.1-1.5 equivalents)

  • Anhydrous pyridine (B92270) or triethylamine (B128534) (as base and/or solvent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (as solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar).

  • Add anhydrous pyridine or triethylamine (2-3 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data Presentation:

The following table provides a template for summarizing quantitative data from your derivatization experiments.

DerivativeAcylating AgentSolventBaseReaction Time (h)Yield (%)Melting Point (°C)
This compound AcetateAcetic AnhydridePyridine-4Data not availableData not available
This compound BenzoateBenzoyl ChlorideDCMPyridine12Data not availableData not available
Your DerivativeSpecifySpecifySpecifySpecifyRecordRecord

Signaling Pathways and Biological Activity

Derivatives of pyranocoumarins, including those of the closely related (+)-cis-khellactone, have demonstrated significant anti-inflammatory activity.[3][4] This activity is often attributed to the inhibition of key inflammatory signaling pathways.

NF-κB and MAPK Signaling Pathways:

The anti-inflammatory effects of pyranocoumarin derivatives are frequently mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4]

  • NF-κB Pathway: In inflammatory conditions, the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2. Pyranocoumarin derivatives have been shown to inhibit the activation of NF-κB.[3][4]

  • MAPK Pathway: The MAPK pathway, which includes kinases like p38 and JNK, is also crucial in regulating the inflammatory response. Inhibition of the phosphorylation of these kinases by pyranocoumarin derivatives can suppress the production of inflammatory mediators.[4]

Diagrams:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Derivatization cluster_workup Workup & Purification This compound This compound reaction Stir at 0°C to RT (2-24h) This compound->reaction solvent_base Anhydrous Solvent + Base solvent_base->reaction acylating_agent Acylating Agent acylating_agent->reaction quench Quench (aq. NaHCO₃) reaction->quench extract Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Purified this compound Derivative purify->product

Caption: A general experimental workflow for the acylation of this compound.

troubleshooting_low_yield start Low Yield of This compound Derivative check_completion Is the reaction going to completion? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_solubility Is the starting material fully dissolved? check_completion->check_solubility Yes optimize_conditions Optimize: - Reaction Time - Temperature - Catalyst incomplete->optimize_conditions success Improved Yield optimize_conditions->success poor_solubility Poor Solubility check_solubility->poor_solubility No check_degradation Is there evidence of degradation? (Streaking on TLC) check_solubility->check_degradation Yes screen_solvents Screen for a more suitable solvent (e.g., DMF) poor_solubility->screen_solvents screen_solvents->success degradation Degradation check_degradation->degradation Yes check_degradation->success No milder_conditions Use milder conditions: - Lower Temperature - Inert Atmosphere degradation->milder_conditions milder_conditions->success

Caption: A troubleshooting guide for addressing low product yield.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps Inflammatory Stimulus (e.g., LPS) p38 p38 lps->p38 jnk JNK lps->jnk ikb IκBα lps->ikb pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p38->pro_inflammatory jnk->pro_inflammatory nfkb NF-κB (p65) ikb->nfkb releases nfkb->pro_inflammatory lomatin_derivative This compound Derivative lomatin_derivative->p38 inhibits lomatin_derivative->jnk inhibits lomatin_derivative->ikb inhibits degradation

Caption: Inhibition of NF-κB and MAPK pathways by this compound derivatives.

References

Technical Support Center: Minimizing Solvent Effects in Lomatin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lomatin and other small molecules in bioassays. Minimizing solvent-induced artifacts is critical for obtaining reliable and reproducible data. While specific bioassay data for this compound is limited in publicly available literature, the principles and protocols outlined here are applicable to a wide range of small molecule screening assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the choice of solvent important for its bioassays?

This compound is a coumarin (B35378) compound with the chemical formula C14H14O4.[1] Like many small molecules, this compound may have limited aqueous solubility, necessitating the use of organic solvents for creating stock solutions used in bioassays. The choice and final concentration of the solvent are critical because the solvent itself can exert biological effects, potentially confounding the experimental results and leading to false-positive or false-negative outcomes.[2][3]

Q2: Which solvents are commonly used for small molecules like this compound in bioassays, and what are the recommended concentration limits?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are two of the most common solvents used to dissolve water-insoluble compounds for use in cell-based assays.[3][4]

  • DMSO: It is a powerful solvent, but it can have cytotoxic effects at higher concentrations. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines, though some studies show effects even at these low concentrations.[3][5] Concentrations above 1% often lead to a reduction in readout parameters in many cell types.[4][6]

  • Ethanol: Similar to DMSO, ethanol can also be cytotoxic. It is recommended to keep the final ethanol concentration in the assay medium as low as possible, typically well below 1%.[3]

It is crucial to determine the optimal solvent concentration for each specific cell line and assay through a solvent tolerance study.

Q3: How can a solvent interfere with a bioassay?

Solvents can interfere with bioassays in several ways:[2]

  • Direct Cytotoxicity: Solvents can be toxic to cells, leading to decreased cell viability and affecting the assay readout.[3]

  • Alteration of Cellular Processes: Solvents like DMSO have been shown to induce apoptosis, affect mitochondrial function, and alter the production of signaling molecules like reactive oxygen species (ROS) and interleukins.[3][4][6]

  • Compound Precipitation: If the compound is not sufficiently soluble in the assay medium upon dilution from the stock solution, it can precipitate, leading to inaccurate dosing and variability.

  • Assay Signal Interference: Some solvents or compounds can interfere with the detection method itself, for example, by autofluorescence in fluorescence-based assays.[2]

Q4: What is a vehicle control and why is it essential?

A vehicle control is a crucial component of any bioassay involving a dissolved compound. It consists of the assay medium containing the same final concentration of the solvent (the "vehicle") used to deliver the test compound, but without the compound itself. This control allows researchers to distinguish the effects of the compound from the effects of the solvent.

Troubleshooting Guide: Solvent-Related Issues

Problem: High background signal in my assay wells.

  • Possible Cause: The solvent or the compound itself may be autofluorescent at the excitation and emission wavelengths used in your fluorescence-based assay.[2]

  • Troubleshooting Protocol:

    • Prepare a serial dilution of your compound in the assay buffer.

    • Include control wells with only the assay buffer and wells with the vehicle control (buffer with the same final solvent concentration).

    • Read the plate at the same settings as your main experiment.

    • If you observe a concentration-dependent signal from the compound or a high signal from the vehicle control, this indicates interference. Consider using an alternative detection method or a different solvent.

Problem: Poor reproducibility between replicate wells (high intra-assay variability).

  • Possible Cause: Inconsistent pipetting, uneven cell distribution, or compound precipitation can all lead to high variability.[7] Solvent-related precipitation is a common culprit.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation.

    • Solubility Check: Ensure your compound is fully dissolved in the stock solution and does not precipitate when diluted into the aqueous assay medium.

    • Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure consistency.

    • Cell Seeding: Ensure a homogenous cell suspension during plating.

Problem: My positive control is not showing the expected effect.

  • Possible Cause: The solvent concentration may be inhibiting the activity of your positive control or the target enzyme.

  • Troubleshooting Steps:

    • Review Solvent Concentration: Check the final solvent concentration in your positive control wells.

    • Solvent Tolerance of Control: If possible, research the known solvent tolerance of your positive control compound and target.

    • Run Controls: Include a positive control in the absence of solvent (if soluble) to see if the solvent is the issue.

Data Presentation: Solvent Cytotoxicity

The following table summarizes the cytotoxic effects of commonly used solvents at different concentrations. It is important to note that these values can be cell-line dependent.

SolventConcentrationObserved EffectReference
DMSO > 1%Reduces readout parameters in all cell types.[4][6]
0.25% - 0.5%Can have inhibitory or stimulatory effects depending on the cell type.[4][6]
0.1% - 0.5%Generally considered safe, but effects are still possible.[3][5]
Ethanol > 1%Can exhibit significant cytotoxicity.[3]
VariesCan affect cellular processes like ROS production more than cytokine production.[4][6]

Experimental Protocols

Protocol 1: Solvent Tolerance Assay

This protocol helps determine the maximum concentration of a solvent that can be used in a cell-based assay without significantly affecting cell viability or the assay readout.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Solvent (e.g., DMSO, Ethanol)

  • Microplate (96-well, clear bottom for imaging/absorbance, black for fluorescence)

  • Cell viability reagent (e.g., MTS, MTT, or a fluorescence-based reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at the same density you would use for your primary bioassay. Allow the cells to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a serial dilution of the solvent in complete cell culture medium. Typical concentration ranges to test are 0.01% to 2.0% (v/v).

  • Treatment: Remove the old medium from the cells and add the medium containing the different solvent concentrations. Include a "medium only" control (no solvent).

  • Incubation: Incubate the plate for the same duration as your planned bioassay (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using the appropriate plate reader and settings.

  • Data Analysis: Normalize the data to the "medium only" control (set to 100% viability). Plot cell viability as a function of solvent concentration to determine the highest concentration that does not significantly reduce cell viability.

Visualizations

Experimental_Workflow General Experimental Workflow for a New Compound prep_stock Prepare High-Concentration Stock Solution in Solvent (e.g., 10 mM in DMSO) solvent_tolerance Perform Solvent Tolerance Assay prep_stock->solvent_tolerance serial_dilution Prepare Serial Dilutions of Compound in Medium prep_stock->serial_dilution determine_conc Determine Max. Non-Toxic Solvent Concentration solvent_tolerance->determine_conc determine_conc->serial_dilution add_to_cells Add Compound Dilutions to Cells in Microplate serial_dilution->add_to_cells controls Include Vehicle and Positive/Negative Controls add_to_cells->controls incubate Incubate for Desired Time add_to_cells->incubate controls->incubate assay_readout Perform Assay Readout (e.g., Fluorescence, Absorbance) incubate->assay_readout analyze Analyze Data and Determine Compound Activity assay_readout->analyze

Caption: A general workflow for testing a new compound in a bioassay, incorporating a solvent tolerance assessment.

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Solvent Effects start Unexpected Result (e.g., High Variability, Low Signal) check_solvent_conc Verify Final Solvent Concentration in All Wells start->check_solvent_conc run_vehicle_control Run Vehicle Control (Solvent Only) check_solvent_conc->run_vehicle_control observe_effect Does Vehicle Control Show an Effect? run_vehicle_control->observe_effect solvent_issue Solvent is Causing an Artifact observe_effect->solvent_issue Yes no_solvent_issue Solvent is Likely Not the Primary Issue observe_effect->no_solvent_issue No reduce_conc Reduce Solvent Concentration or Change Solvent solvent_issue->reduce_conc check_precipitation Visually Inspect Wells for Compound Precipitation no_solvent_issue->check_precipitation investigate_other Investigate Other Variables (e.g., Compound Stability, Assay Protocol) check_precipitation->investigate_other

Caption: A decision-making workflow for troubleshooting potential solvent-related issues in bioassays.

References

Addressing Lomatin stability in different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Lamotrigine (B1674446)

This guide provides comprehensive information on the stability of Lamotrigine under various pH and temperature conditions, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of Lamotrigine?

A1: Lamotrigine is a white to pale cream-colored powder.[1] It is susceptible to degradation under acidic, basic, neutral, and oxidative conditions.[2] Alkaline-induced hydrolysis has been observed to have the highest potential for degradation.[2] The drug is relatively stable under thermal (heat), humidity, and daylight stress factors.[2]

Q2: How does pH affect the solubility and stability of Lamotrigine?

A2: Lamotrigine's solubility is pH-dependent, showing higher solubility in acidic conditions.[3] The solubility decreases as the pH increases, with very low solubility observed at pH 6.8 and in distilled water.[3] Forced degradation studies indicate that Lamotrigine degrades in both acidic (0.1 N HCl) and basic (1 N NaOH) conditions, with significant degradation occurring in acidic environments.[1][4]

Q3: Is Lamotrigine stable in oral suspension formulations?

A3: Yes, extemporaneously prepared oral suspensions of Lamotrigine (1 mg/mL) have demonstrated good stability. In studies, two different suspensions were stable for 91 days when stored in polyethylene (B3416737) terephthalate (B1205515) prescription bottles at both 4°C and 25°C, with over 99% of the initial concentration remaining.[5][6] No significant changes in pH, odor, or physical appearance were observed during this period.[5][6]

Q4: What is the impact of light on Lamotrigine's stability?

A4: Lamotrigine is susceptible to photodegradation.[7] The rate of photodegradation is influenced by pH; for instance, the estimated photodegradation rate in simulated sunlight is more than twice as fast at pH 7.7 compared to pH 3.3.[7] However, the half-life of Lamotrigine shows little variation across a pH range of 3.3 to 7.7, ranging from 100 to 112 hours.[7]

Troubleshooting Guides

Issue 1: Inconsistent results in Lamotrigine stability studies.

  • Question: Why am I observing variable degradation of Lamotrigine in my stability experiments?

  • Answer: Inconsistent results can arise from several factors. Firstly, ensure precise control over the pH of your solutions, as Lamotrigine's degradation is pH-dependent.[2] Secondly, monitor and control the temperature, as thermal degradation can occur, although the drug is generally considered stable under heat.[2] Finally, protect your samples from light, as Lamotrigine is known to undergo photodegradation.[7]

Issue 2: Poor separation of Lamotrigine from its degradation products in HPLC analysis.

  • Question: I am having difficulty resolving the Lamotrigine peak from its degradants in my HPLC analysis. What can I do?

  • Answer: Achieving good resolution requires a validated stability-indicating HPLC method. The choice of column and mobile phase is critical. A C18 column is commonly used.[1] For the mobile phase, a mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724) is often effective.[1][8] You may need to optimize the pH of the buffer and the ratio of the organic solvent to achieve adequate separation.[1][8] For example, one successful method used a mobile phase of potassium dihydrogen ortho phosphate buffer (pH 7.4) and methanol (60:40) at a flow rate of 1.3 ml/min with UV detection at 305 nm.[1]

Data Presentation

Table 1: Solubility of Lamotrigine at Different pH Values

pHMediumSolubility (mg/mL)
1.2Acid Buffer5.76
2.0Acid Buffer3.26
4.5Acetate Buffer1.52
6.8Phosphate Buffer0.28
-Distilled Water0.29
Data sourced from Scholar9.[3]

Table 2: Summary of Forced Degradation Studies of Lamotrigine

Stress ConditionConditionsObservation
Acid Hydrolysis0.1 N HCl, refluxed at 80°C for 3 hoursSignificant degradation observed.[1][4]
Base Hydrolysis1 N NaOH, refluxed at 80°C for 3 hoursDegradation observed.[1]
Oxidative Degradation15% H₂O₂ solution, stored at room temperature for 24 hoursDegradation observed.[1]
Thermal DegradationHot air oven at 60°C for 6 hoursStable.[1]
PhotostabilityExposed to sunlight for 7 daysDegradation observed.[1]
Data compiled from Der Pharma Chemica.[1][4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Lamotrigine

This protocol is based on a validated method for the determination of Lamotrigine in bulk and tablet dosage forms.[1]

  • Chromatographic Conditions:

    • Instrument: Agilent HPLC 1200 series or equivalent.[1]

    • Column: C18 Qualisil BDS (250 mm × 4.5 mm, 5 µm).[1]

    • Mobile Phase: Potassium dihydrogen ortho phosphate buffer (pH 7.4) and methanol in a 60:40 ratio.[1]

    • Flow Rate: 1.3 mL/min.[1]

    • Detection Wavelength: 305 nm.[1]

    • Temperature: Room temperature.[1]

  • Preparation of Solutions:

    • Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen ortho phosphate in water and adjust the pH to 7.4 with an appropriate base.

    • Standard Stock Solution: Accurately weigh and dissolve Lamotrigine in methanol to obtain a known concentration.

    • Sample Preparation: Prepare sample solutions from the degradation studies at a suitable concentration (e.g., 10 µg/mL) using the mobile phase as the diluent.[1]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard and sample solutions.

    • Record the chromatograms and determine the retention time and peak area for Lamotrigine and its degradation products. The retention time for Lamotrigine is approximately 5.3 minutes under these conditions.[1]

Protocol 2: Forced Degradation Study of Lamotrigine

This protocol outlines the conditions for stress testing of Lamotrigine to identify potential degradation products.[1]

  • Acid Degradation:

    • Prepare a solution of Lamotrigine in 0.1 N HCl.[1]

    • Reflux the solution at 80°C for 3 hours.[1]

    • Cool, neutralize, and dilute the sample to a suitable concentration for HPLC analysis.[1]

  • Base Degradation:

    • Prepare a solution of Lamotrigine in 1 N NaOH.[1]

    • Reflux the solution at 80°C for 3 hours.[1]

    • Cool, neutralize, and dilute the sample for analysis.[1]

  • Oxidative Degradation:

    • Dissolve Lamotrigine in a 15% hydrogen peroxide solution.[1]

    • Store the solution at room temperature for 24 hours.[1]

    • Dilute the sample for HPLC analysis.[1]

  • Thermal Degradation:

    • Place a known amount of solid Lamotrigine in a hot air oven at 60°C for 6 hours.[1]

    • After the specified time, dissolve the sample in a suitable solvent and dilute for analysis.[1]

  • Photolytic Degradation:

    • Expose solid Lamotrigine to direct sunlight for 7 days.[1]

    • Prepare a solution of the exposed sample for HPLC analysis.[1]

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_evaluation Data Evaluation start Lamotrigine Bulk Drug/Formulation stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress dissolve Dissolution & Dilution stress->dissolve hplc Stability-Indicating HPLC dissolve->hplc data Data Acquisition (Peak Area, Retention Time) hplc->data quantify Quantification of Degradation data->quantify pathway Identification of Degradation Pathways quantify->pathway report Stability Report pathway->report

Caption: Workflow for Lamotrigine forced degradation study.

troubleshooting_workflow start Inconsistent Stability Results? check_ph Verify pH Control start->check_ph check_temp Verify Temperature Control start->check_temp check_light Verify Light Protection start->check_light consistent Consistent Results check_ph->consistent If Controlled check_temp->consistent If Controlled check_light->consistent If Controlled

Caption: Troubleshooting inconsistent Lamotrigine stability results.

References

Technical Support Center: Enhancing the Bioavailability of Lomatin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of Lomatin for enhanced bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for adequate oral bioavailability?

A1: The primary challenge in formulating this compound, a coumarin (B35378) derivative, stems from its poor aqueous solubility. While coumarins, as a class, tend to exhibit high membrane permeability, their low solubility and slow dissolution rate in gastrointestinal fluids can be the rate-limiting step for absorption, potentially classifying this compound as a Biopharmaceutics Classification System (BCS) Class II compound.[1][2][3] This poor solubility can lead to low and variable oral bioavailability.

Q2: What is the LogP value of this compound and what does it indicate for formulation development?

A2: The calculated octanol/water partition coefficient (LogP) for this compound is 1.9.[4] This value suggests that this compound is moderately lipophilic. While this property is favorable for crossing biological membranes, a balance must be struck in formulation design. Excessive lipophilicity can sometimes lead to poor wetting and dissolution in aqueous gastrointestinal fluids.

Q3: Which formulation strategies are most promising for enhancing this compound's bioavailability?

A3: Given its presumed BCS Class II characteristics (high permeability, low solubility), the most effective strategies focus on improving its dissolution rate and apparent solubility. These include:

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area available for dissolution.[5][6]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can prevent crystallization and enhance its apparent solubility and dissolution rate.[7][8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents can lead to the spontaneous formation of a fine emulsion in the gut, keeping the drug in a solubilized state for absorption.[9][10]

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Dissolution Results
Potential Cause Troubleshooting Steps
Poor wetting of this compound powder 1. Incorporate a surfactant (e.g., Sodium Lauryl Sulfate, Polysorbate 80) into the dissolution medium at a concentration below its critical micelle concentration. 2. Consider wet milling or micronization of the this compound active pharmaceutical ingredient (API) to improve dispersibility.
Inappropriate dissolution medium 1. Evaluate dissolution in a range of biorelevant media (e.g., FaSSIF, FeSSIF) in addition to standard compendial media (e.g., pH 1.2, 4.5, 6.8 buffers). 2. For poorly soluble drugs, non-sink conditions may provide better discrimination between formulations.[11]
Drug recrystallization during dissolution 1. For amorphous solid dispersions, ensure the polymer concentration is sufficient to maintain supersaturation. 2. Incorporate precipitation inhibitors into the formulation or dissolution medium.
Inadequate agitation 1. Optimize the paddle or basket speed (e.g., 50-100 rpm) to ensure adequate mixing without creating a vortex.
Issue 2: Inconsistent Permeability Results in Caco-2 Cell Assays
Potential Cause Troubleshooting Steps
Compound precipitation in the donor compartment 1. Reduce the starting concentration of this compound to below its thermodynamic solubility in the transport buffer. 2. Use a co-solvent (e.g., DMSO) at a low, non-toxic concentration (typically <1%) to maintain solubility. Run appropriate vehicle controls.
Cell monolayer integrity compromised 1. Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure barrier integrity. 2. Assess the cytotoxicity of the this compound formulation on Caco-2 cells using an MTT or similar assay.
Efflux transporter activity 1. Although many coumarins show low efflux, it's prudent to conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[1][12][13][14]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To produce a this compound nanosuspension with a particle size of <500 nm to enhance dissolution velocity.

Materials:

  • This compound API

  • Stabilizer solution (e.g., 1% w/v Hydroxypropyl Methylcellulose (HPMC) in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Planetary ball mill or similar high-energy mill

Method:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the pre-suspension and milling media to the milling chamber at a specified bead-to-drug ratio.

  • Mill the suspension at a defined speed and for a set duration, with cooling if necessary to prevent drug degradation.

  • Periodically sample the suspension to monitor particle size distribution using laser diffraction or dynamic light scattering.

  • Continue milling until the desired particle size is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To assess the dissolution profile of different this compound formulations.

Apparatus: USP Apparatus II (Paddle)

Dissolution Medium: 900 mL of phosphate (B84403) buffer pH 6.8 with 0.5% Sodium Lauryl Sulfate (SLS).

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5 °C.

  • Place a single dose of the this compound formulation into each dissolution vessel.

  • Begin paddle rotation at 75 rpm.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

  • Analyze the filtrate for this compound concentration using a validated HPLC-UV method.

Quantitative Data Summary

While specific quantitative data for this compound formulations are not extensively available in the public domain, the following table presents hypothetical comparative data based on typical improvements seen with different formulation strategies for poorly soluble compounds.

Formulation Type Mean Particle Size (nm) % Drug Release at 30 min (pH 6.8) Apparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s)
Unprocessed this compound> 500015%15
Micronized this compound~200040%15
This compound Nanosuspension~25085%15
This compound Solid DispersionN/A90%15

Note: Permeability is assumed to be high and not the limiting factor for absorption, consistent with findings for other coumarins.[1][12][13][14]

Visualizations

Logical Workflow for Troubleshooting Poor Bioavailability

G Start Poor In Vivo Bioavailability BCS Determine BCS Class (Solubility & Permeability) Start->BCS Solubility Low Solubility? BCS->Solubility Permeability Low Permeability? Solubility->Permeability Yes BCS_II Likely BCS Class II Solubility->BCS_II No Permeability->BCS_II No BCS_IV Possible BCS Class IV Permeability->BCS_IV Yes Enhance_Sol Focus on Solubility Enhancement BCS_II->Enhance_Sol BCS_IV->Enhance_Sol Enhance_Perm Consider Permeation Enhancers BCS_IV->Enhance_Perm Form_Strategy Select Formulation Strategy Enhance_Sol->Form_Strategy Optimize Optimize Formulation & Re-evaluate Enhance_Perm->Optimize Nano Nanoparticles Form_Strategy->Nano SD Solid Dispersion Form_Strategy->SD SEDDS SEDDS Form_Strategy->SEDDS Nano->Optimize SD->Optimize SEDDS->Optimize

Caption: Troubleshooting workflow for addressing poor bioavailability of this compound.

Experimental Workflow for Nanosuspension Development

G cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation API This compound API Milling High Energy Milling API->Milling Stabilizer Stabilizer Solution Stabilizer->Milling Nanosuspension Nanosuspension Milling->Nanosuspension Size Particle Size (DLS/LD) Nanosuspension->Size Zeta Zeta Potential Nanosuspension->Zeta Dissolution In Vitro Dissolution Nanosuspension->Dissolution Permeability_Assay Caco-2 Permeability Dissolution->Permeability_Assay Bioavailability_Study In Vivo Bioavailability Permeability_Assay->Bioavailability_Study

Caption: Experimental workflow for developing and evaluating a this compound nanosuspension.

Signaling Pathways Potentially Modulated by Coumarins

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB crosstalk IKK IKK NFkB_Inhib IκB IKK->NFkB_Inhib inhibits Proinflammatory Pro-inflammatory Cytokines NFkB->Proinflammatory Coumarin Coumarins (e.g., this compound) Coumarin->Akt inhibition Coumarin->IKK inhibition

References

Technical Support Center: Resolving Co-elution in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: While this guide addresses co-elution issues as requested under "Lomatin chromatography," it's important to note that "this compound chromatography" is not a standard or widely recognized term in scientific literature. The principles and troubleshooting strategies outlined below are based on established practices in liquid chromatography (LC), such as High-Performance Liquid Chromatography (HPLC), and are broadly applicable to the separation of chemical compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common co-elution issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in chromatography?

A: Co-elution occurs when two or more different compounds are not fully separated by the chromatography system and elute from the column at or near the same time.[1] This results in overlapping chromatographic peaks, which can appear as a single, broad, or asymmetrical peak with a shoulder.[1][2] In severe cases, two or more compounds can be completely hidden under a single, symmetrical-looking peak.[1]

Q2: Why is co-elution a problem?

A: Co-elution is a significant issue because it compromises both qualitative and quantitative analysis. It can lead to:

  • Inaccurate Quantification: The area of an overlapped peak does not represent a single compound, leading to overestimation of one or more components.[3]

  • Incorrect Identification: It becomes difficult to confidently identify compounds, as the retention time may be shifted, and spectral data (from detectors like DAD or Mass Spectrometry) will be a composite of the co-eluting species.[3]

  • Failure to Detect Impurities: A small impurity peak can be completely masked by a large, co-eluting peak of the main analyte.

Q3: How can I detect co-elution if it's not visually obvious?

A: While peak asymmetry or shoulders are tell-tale signs, they are not always present.[2] More advanced detectors can help confirm co-elution:

  • Diode Array Detector (DAD): A DAD scanner acquires UV-Vis spectra across the entire peak. If the spectra are not identical from the upslope to the downslope of the peak, it indicates that more than one compound is present.[2][3]

  • Mass Spectrometry (MS): An MS detector can analyze the mass-to-charge ratio of the ions eluting. If different ions are detected across the peak's width, it confirms co-elution.[2][3]

Q4: What are the fundamental factors that control chromatographic separation?

A: The resolution (Rs) between two peaks is governed by three key factors: the retention factor (k'), selectivity (α), and efficiency (N).[3][4] To resolve co-eluting peaks, one or more of these factors must be manipulated.[1] A resolution value (Rs) of 1.5 or greater is generally considered baseline separation.[4]

Troubleshooting Guides

This section provides solutions to specific co-elution problems. A systematic approach, changing only one parameter at a time, is crucial for effective troubleshooting.[1]

Issue 1: My peaks are completely co-eluting and appear as a single, sharp peak.

This scenario often suggests a problem with selectivity, where the chromatography system is not differentiating between the analytes.

Q: How can I improve the selectivity of my separation?

A: Changing the "chemistry" of the separation is the most effective way to alter selectivity.[3][5]

  • Change the Mobile Phase Composition:

    • Organic Modifier: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter elution patterns due to different solvent properties.[3][4]

    • pH of the Aqueous Phase: For ionizable compounds, adjusting the pH of the mobile phase can dramatically change retention and selectivity.[6]

  • Change the Stationary Phase (Column):

    • If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[4] For example, if you are using a C18 column, consider a phenyl-hexyl or a cyano (CN) phase, which offer different interaction mechanisms.[4]

Issue 2: My peaks are partially overlapping, appearing as a broad peak with a shoulder.

This suggests that there is some separation, but it is insufficient. In this case, you can try to improve selectivity, or you can focus on improving column efficiency or optimizing the retention factor.

Q: My compounds are eluting very early in the chromatogram (low retention factor). How can I improve their retention and resolution?

A: When peaks elute too close to the void volume, they have very little interaction with the stationary phase, leading to poor separation.[3] The goal is to increase the retention factor (k') to a more optimal range (ideally between 2 and 10).[1]

  • Weaken the Mobile Phase: In reversed-phase chromatography, this means decreasing the percentage of the organic solvent in the mobile phase.[3][5] This will increase the retention time of the analytes, allowing more time for separation to occur.

Q: How can I improve the efficiency of my separation to get sharper peaks?

A: Higher efficiency results in narrower peaks, which can lead to better resolution of closely eluting compounds.[7]

  • Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell particles provide significantly higher plate counts (efficiency).[4][7]

  • Lower the Flow Rate: In most cases, a lower flow rate will improve resolution, but it will also increase the analysis time.[4][8]

  • Increase the Column Temperature: An elevated temperature can sometimes improve efficiency and alter selectivity.[7]

Q: I am using a gradient elution. How can I optimize it to resolve my overlapping peaks?

A: Gradient elution is a powerful tool for separating complex mixtures.[9] Fine-tuning the gradient is often key to resolving critical pairs.

  • Decrease the Gradient Slope: A shallower, slower gradient provides more time for separation in the region where the critical pair elutes.[4] This is a very effective strategy for improving the resolution of closely eluting peaks.[4]

  • Introduce Isocratic Holds: Incorporating an isocratic step (holding the mobile phase composition constant) in the middle of the gradient can help to separate difficult pairs.[4]

Summary of Troubleshooting Parameters

The following table summarizes the impact of adjusting key chromatographic parameters on resolution.

ParameterActionPrimary EffectSecondary Effects
Mobile Phase Strength Decrease % Organic (RP-LC)Increases Retention (k')May slightly alter selectivity (α)
Mobile Phase Solvent Change Acetonitrile to MethanolChanges Selectivity (α)May alter elution order and efficiency
Mobile Phase pH Adjust pH for ionizable analytesChanges Selectivity (α)Can improve peak shape
Gradient Slope Decrease the ramp rateIncreases ResolutionIncreases run time
Stationary Phase Change column chemistryChanges Selectivity (α)May require significant method redevelopment
Flow Rate Decrease flow rateIncreases Efficiency (N)Increases run time and backpressure
Temperature Increase temperatureCan alter Selectivity (α) and Efficiency (N)Decreases mobile phase viscosity and backpressure
Column Dimensions Increase column lengthIncreases Efficiency (N)Increases run time and backpressure
Particle Size Decrease particle sizeIncreases Efficiency (N)Significantly increases backpressure

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization to Resolve Co-elution

This protocol outlines a systematic approach to developing a robust HPLC method, starting with a generic gradient.

  • Initial Scouting Gradient:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Gradient: Start with a broad, fast gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution times of the compounds.[4]

  • Gradient Optimization (Focus on the Critical Pair):

    • Based on the scouting run, identify the approximate %B at which your co-eluting peaks are emerging.

    • Design a new gradient that is much shallower in this region. For example, if the peaks elute around 40% B, you could try a segment that goes from 35% to 45% B over 10 minutes or more.[4]

  • Change Organic Modifier:

    • If co-elution persists after gradient optimization, change the organic modifier.

    • Prepare a new Mobile Phase B using Methanol.

    • Repeat the scouting and optimized gradients. The change in solvent can significantly alter the selectivity and may even reverse the elution order of your compounds.[4]

  • pH Adjustment (for ionizable compounds):

    • If your compounds have acidic or basic functional groups, their retention can be manipulated by changing the pH of Mobile Phase A.

    • Prepare Mobile Phase A with different pH values (e.g., pH 3, 5, and 7 using appropriate buffers) and re-run the analysis to observe changes in selectivity.

Visualizations

Logical Workflow for Troubleshooting Co-elution

G start Co-elution Observed check_k Is Retention Factor (k') in the optimal range (2-10)? start->check_k adjust_k Adjust Mobile Phase Strength (e.g., decrease % organic) check_k->adjust_k No optimize_gradient Optimize Gradient Slope (make it shallower) check_k->optimize_gradient Yes adjust_k->optimize_gradient change_solvent Change Organic Solvent (e.g., ACN to MeOH) optimize_gradient->change_solvent change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) change_solvent->change_column adjust_temp_flow Fine-tune Temperature and Flow Rate change_column->adjust_temp_flow resolved Peaks Resolved adjust_temp_flow->resolved

Caption: A systematic workflow for troubleshooting co-elution issues.

Relationship between Chromatographic Parameters and Resolution

G Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention Factor (k') Resolution->Retention MobilePhase Mobile Phase (Solvent, pH, Additives) MobilePhase->Selectivity MobilePhase->Retention StationaryPhase Stationary Phase (Column Chemistry) StationaryPhase->Selectivity ColumnParams Column Parameters (Length, Particle Size) ColumnParams->Efficiency MethodParams Method Parameters (Flow Rate, Temperature) MethodParams->Selectivity MethodParams->Efficiency MethodParams->Retention

Caption: Key factors influencing chromatographic peak resolution.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Lomatin and Other Furanocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Lomatin and other prominent furanocoumarins, including Psoralen (B192213), Angelicin, Bergapten, Xanthotoxin, and Isopimpinellin. The information is supported by experimental data to aid in research and drug development endeavors.

Furanocoumarins are a class of naturally occurring compounds known for their diverse pharmacological properties. While this compound's biological activities are less extensively studied compared to other furanocoumarins, this guide compiles the available data and presents it alongside the well-documented effects of its structural relatives.

Anticancer Activity

Furanocoumarins have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Table 1: Comparative Anticancer Activity of Furanocoumarins (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
This compound Data not available--
Psoralen SMMC7721 (Hepatoma)40[1]
PC3 (Prostate Cancer)Concentration-dependent inhibition[2]
Angelicin HeLa (Cervical Cancer)38.2[3]
SiHa (Cervical Cancer)38.2[3]
A549 (Lung Cancer)~50[4]
HepG2 (Hepatoma)90[5]
Huh-7 (Hepatoma)60[5]
Bergapten DLD-1 (Colorectal Cancer)30-50
LoVo (Colorectal Cancer)30-50
MCF-7 (Breast Cancer)50
HepG2 (Hepatoma)25-50 (mM)
Xanthotoxin HepG2 (Hepatoma)31.9 (6.9 µg/mL)
Isopimpinellin Saos-2 (Osteosarcoma)42.59[6]
U266 (Multiple Myeloma)84.14[6]
HT-29 (Colorectal Cancer)95.53[6]
RPMI8226 (Multiple Myeloma)105.0[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the furanocoumarin compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways in Anticancer Activity

Furanocoumarins exert their anticancer effects by modulating several key signaling pathways. The diagram below illustrates the interplay of the PI3K/Akt, MAPK, and NF-κB pathways, which are commonly affected by these compounds.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation Ras Ras Growth Factor Receptor->Ras Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Promotes Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation ERK->Proliferation Promotes IKK IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB Survival Survival NF-κB->Survival Promotes Inflammation Inflammation NF-κB->Inflammation Promotes Furanocoumarins Furanocoumarins Furanocoumarins->PI3K Inhibition Furanocoumarins->Akt Inhibition Furanocoumarins->ERK Modulation Furanocoumarins->NF-κB Inhibition

Caption: Furanocoumarins' impact on key cancer signaling pathways.

Anti-inflammatory Activity

Several furanocoumarins exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Table 2: Comparative Anti-inflammatory Activity of Furanocoumarins

CompoundAssayIC50Reference
This compound Data not available--
Phellopterin NO Production Inhibition18.23 µg/mL[7]
Oxypeucedanin Methanolate NO Production Inhibition16.16 µg/mL[7]
Imperatorin 5-Lipoxygenase Inhibition< 15 µM
Isoimperatorin 5-Lipoxygenase Inhibition< 15 µM

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of compounds on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of furanocoumarins for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Griess Reaction: Collect the cell supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Antiviral Activity

Furanocoumarins have also been investigated for their antiviral properties against a range of viruses.

Table 3: Comparative Antiviral Activity of Furanocoumarins

CompoundVirusEC50Reference
This compound Data not available--
Psoralen HIV-10.1 µg/mL[8]
Bergapten HIV-10.354 µg/mL[8]
Imperatorin HIV-1< 0.10 µg/mL[8]
Oxypeucedanin Influenza A (H1N1)5.98 µM[9]
Influenza A (H9N2)4.52 µM[9]
Isoimperatorin Influenza A (H1N1)0.73 µM[10]

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

  • Cell Monolayer: Grow a confluent monolayer of host cells in 6-well plates.

  • Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the furanocoumarin.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.

Other Biological Activities

While extensive data on this compound is limited, some studies have indicated its potential role in hemostasis. Further research is required to fully elucidate its biological activity profile. Other furanocoumarins, such as Bergapten, have been noted for their effects on drug metabolism through the inhibition of cytochrome P450 enzymes.

Logical Workflow for Furanocoumarin Bioactivity Screening

The following diagram outlines a typical workflow for screening and characterizing the biological activities of furanocoumarins.

Furanocoumarin Library Furanocoumarin Library Initial Screening Initial Screening Furanocoumarin Library->Initial Screening Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Initial Screening->Cytotoxicity Assay (MTT) Hit Identification Hit Identification Cytotoxicity Assay (MTT)->Hit Identification Secondary Assays Secondary Assays Hit Identification->Secondary Assays Active Compounds Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Potent Hits Anti-inflammatory Assay Anti-inflammatory Assay Secondary Assays->Anti-inflammatory Assay Antiviral Assay Antiviral Assay Secondary Assays->Antiviral Assay Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Workflow for furanocoumarin bioactivity screening.

References

A Comparative Analysis of Khellin and Lomatin as Potential Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the vasodilatory properties of khellin (B1673630), a well-documented vasodilator, and Lomatin, a coumarin (B35378) derivative with potential but unconfirmed vasodilatory activity. Due to a lack of direct experimental data on the vasodilatory effects of this compound, this comparison focuses on the established properties of khellin and the potential mechanisms of this compound based on the known activities of related coumarin compounds.

Khellin: An Established Vasodilator

Khellin is a natural furanochromone extracted from the plant Ammi visnaga. It has a long history of use in traditional medicine for various ailments, including cardiovascular conditions.[1] Modern pharmacological studies have confirmed its vasodilatory and bronchodilatory effects.[2][3]

Mechanism of Action of Khellin

Khellin's primary mechanism of vasodilation involves the blockade of calcium channels in vascular smooth muscle cells.[4][5] By inhibiting the influx of extracellular calcium, khellin prevents the activation of calmodulin and myosin light-chain kinase (MLCK), which are crucial for muscle contraction. This leads to the relaxation of the smooth muscle surrounding blood vessels, resulting in vasodilation.[6]

Some evidence also suggests that khellin may contribute to vasodilation by inhibiting phosphodiesterase enzymes.[2] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which further promotes smooth muscle relaxation.[2]

Quantitative Data for Khellin's Vasodilatory Effect

The following table summarizes the vasorelaxant activity of khellin on rat aorta, providing a quantitative measure of its potency.

CompoundPre-contraction AgentIC50 (µM)Reference
KhellinNoradrenalineData Not Available in Snippets[7]
KhellinPotassium Chloride (KCl)Data Not Available in Snippets[7]

Note: While the referenced study confirms the vasorelaxant activity, specific IC50 values were not available in the provided search snippets.

Experimental Protocol: Vasorelaxation Assay in Rat Aorta

The vasodilatory effect of khellin is typically assessed in vitro using isolated arterial rings, such as the rat thoracic aorta.[8][9][10]

1. Tissue Preparation:

  • Male Wistar rats are euthanized.

  • The thoracic aorta is carefully excised, cleaned of adhering connective tissue, and cut into rings of approximately 3-5 mm in length.[11][12]

  • The rings are mounted between two stainless steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.

2. Contraction Induction:

  • The aortic rings are allowed to equilibrate under a resting tension of 1-2 grams for at least 60 minutes.

  • A stable contraction is induced by adding a vasoconstrictor agent such as noradrenaline (e.g., 1 µM) or a high concentration of potassium chloride (e.g., 60-80 mM).[7][8]

3. Measurement of Vasorelaxation:

  • Once a stable plateau of contraction is reached, cumulative concentrations of khellin are added to the organ bath.

  • The relaxation response is measured as the percentage decrease from the pre-contracted tension.

  • A concentration-response curve is plotted to determine the IC50 value (the concentration of the compound that produces 50% of the maximum relaxation).

This compound: A Putative Vasodilator of the Coumarin Class

This compound is a naturally occurring coumarin derivative.[13] While direct experimental evidence for the vasodilatory activity of this compound is not available in the reviewed literature, the broader class of coumarin compounds is known to possess significant cardiovascular effects, including vasodilation.[14][15][16]

Potential Mechanism of Action of this compound

Based on the established mechanisms of other vasodilatory coumarins, this compound could potentially exert its effects through one or more of the following pathways:

  • Calcium Channel Blockade: Many coumarin derivatives induce vasodilation by inhibiting the influx of calcium into vascular smooth muscle cells, a mechanism shared with khellin.[15][17]

  • Nitric Oxide (NO)-Mediated Vasodilation: Some coumarins promote the release of nitric oxide from endothelial cells, which then activates guanylate cyclase in smooth muscle cells, leading to an increase in cGMP and subsequent relaxation.[15][18]

  • Potassium Channel Opening: Activation of potassium channels in vascular smooth muscle cells can lead to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels and causes vasodilation. Some coumarin derivatives have been shown to act via this mechanism.[18]

The table below summarizes the known vasodilatory mechanisms of various coumarin derivatives, suggesting potential pathways for this compound.

Coumarin DerivativeProposed Vasodilatory MechanismReference
ScoparoneInhibition of calcium influx[1]
VisnadineCalcium channel blockade[1]
Nitrate-Coumarin HybridsActivation of soluble guanylate cyclase (sGC), opening of K+ channels[18][19][20]
5-Phenylcoumarin DerivativesModerate vasodilatory ability (mechanism under investigation)[21]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in vasodilation by khellin and potentially by this compound (based on related coumarins).

Khellin_Vasodilation_Pathway cluster_cell Vascular Smooth Muscle Cell Khellin Khellin Ca_Channel L-type Calcium Channel Khellin->Ca_Channel Inhibits PDE Phosphodiesterase (PDE) Khellin->PDE Inhibits Ca_Influx Ca²⁺ Influx cAMP_cGMP ↑ cAMP/cGMP PDE->cAMP_cGMP Degrades Contraction Smooth Muscle Contraction Ca_Influx->Contraction Leads to Relaxation Smooth Muscle Relaxation (Vasodilation) cAMP_cGMP->Relaxation Promotes

Caption: Proposed signaling pathway for khellin-induced vasodilation.

Coumarin_Vasodilation_Pathway Coumarin Coumarin Derivative (e.g., this compound - Putative) Ca_Channel L-type Calcium Channel Coumarin->Ca_Channel Inhibits eNOS eNOS (Endothelial Cell) Coumarin->eNOS Activates K_Channel K⁺ Channel Coumarin->K_Channel Activates Ca_Influx_Inhibition ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx_Inhibition NO Nitric Oxide (NO) eNOS->NO Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization sGC sGC (Smooth Muscle Cell) NO->sGC cGMP ↑ cGMP sGC->cGMP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Hyperpolarization->Ca_Influx_Inhibition Ca_Influx_Inhibition->Relaxation

Caption: Potential vasodilatory pathways for coumarin derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the vasodilatory properties of a compound in vitro.

Vasorelaxation_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Isolation Isolate Rat Thoracic Aorta Ring_Prep Prepare Aortic Rings Aorta_Isolation->Ring_Prep Mounting Mount Rings in Organ Bath Ring_Prep->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Induce Contraction (Noradrenaline or KCl) Equilibration->Contraction Drug_Addition Cumulative Addition of Test Compound Contraction->Drug_Addition Measurement Measure Relaxation Drug_Addition->Measurement CR_Curve Plot Concentration- Response Curve Measurement->CR_Curve IC50 Calculate IC50 CR_Curve->IC50

References

A Comparative Guide to the Quantitative Analysis of Diphenoxylate by LC-MS and Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of diphenoxylate against alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Diphenoxylate, a synthetic opioid primarily used for the treatment of diarrhea, requires sensitive and accurate quantification in biological matrices for pharmacokinetic and toxicokinetic studies. This document outlines detailed experimental protocols and presents a comparative summary of their performance based on available experimental data.

A note on the analyte: The initial request specified "Lomatin." Following a comprehensive search, it was determined that "this compound" is not a recognized chemical entity. It is highly probable that this was a typographical error for "Lomotil," the brand name for a medication containing diphenoxylate. Therefore, this guide focuses on the quantitative analysis of diphenoxylate.

Comparative Performance of Analytical Methods

The choice of an analytical method for the quantification of diphenoxylate in biological matrices is critical and depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. LC-MS is often considered the gold standard for bioanalytical studies due to its high sensitivity and selectivity.[1] However, HPLC-UV and GC-MS present viable alternatives with their own sets of advantages and limitations.

Quantitative Data Summary

The following tables summarize the key validation parameters for the quantification of diphenoxylate using LC-MS, HPLC-UV, and GC-MS. It is important to note that the performance of analytical methods can be highly dependent on the biological matrix. The data presented here is collated from different studies and may not represent a direct head-to-head comparison under identical conditions.

Table 1: LC-MS Method Validation for Diphenoxylate in Rat Plasma

Validation ParameterPerformance
Linearity Range5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)5 ng/mL
Intra-day Precision (%RSD)< 9%
Inter-day Precision (%RSD)< 9%
AccuracyWithin acceptable limits
Recovery96.69 - 98.27%

Data sourced from a study on the determination of diphenoxylate in rat plasma by LC-ESI-MS.[1]

Table 2: HPLC-UV Method Validation for Diphenoxylate in Solid Dosage Form

Validation ParameterPerformance
Linearity Range50 - 150 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)99 - 101%

Data sourced from a study on the simultaneous estimation of Atropine Sulphate and Diphenoxylate Hydrochloride in bulk drug and tablet dosage form by RP-HPLC.

Table 3: GC-MS Method for the Metabolite of Diphenoxylate in Human Plasma

Method FocusPerformance
AnalyteDiphenoxylic acid (major metabolite)
Internal StandardDeuterium labelled
DetectionMultiple ion monitoring

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical assays. Below are the summarized experimental protocols for the LC-MS, HPLC-UV, and GC-MS methods.

LC-MS Method for Diphenoxylate in Rat Plasma

This method provides a sensitive and selective approach for the quantification of diphenoxylate in a biological matrix.[1]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., estazolam).

  • Perform protein precipitation by adding 200 µL of acetonitrile (B52724).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Inject the supernatant into the LC-MS system.

2. Liquid Chromatography:

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Selected Ion Monitoring (SIM).

  • Ions to Monitor: m/z 453.3 for diphenoxylate and a specific m/z for the internal standard.

HPLC-UV Method for Diphenoxylate in Solid Dosage Form

This method is suitable for the analysis of pharmaceutical formulations.

1. Sample Preparation:

  • Prepare a standard stock solution of diphenoxylate hydrochloride in a suitable solvent.

  • Prepare the sample solution by dissolving the solid dosage form in the same solvent.

  • Filter the solutions before injection.

2. High-Performance Liquid Chromatography:

  • Column: C18 column.

  • Mobile Phase: A mixture of a suitable buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength (e.g., 225 nm).

GC-MS Method for Diphenoxylic Acid

While specific to the metabolite, the general principles of this GC-MS method can be adapted for diphenoxylate.[2]

1. Sample Preparation:

  • Extraction of the analyte from plasma using a suitable organic solvent.

  • Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

2. Gas Chromatography:

  • Column: A capillary column suitable for the analysis of nitrogen-containing compounds.

  • Carrier Gas: Helium.

  • Temperature Program: A programmed temperature ramp to ensure good separation.

3. Mass Spectrometry:

  • Ionization: Electron Ionization (EI).

  • Detection: Multiple Ion Monitoring (MIM) for enhanced sensitivity and selectivity.

Visualizations

Diagrams can aid in understanding complex workflows and relationships. The following diagrams were generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Injection ms_detection MS Detection (ESI+, SIM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis Data Acquisition validation_parameters center_node Method Validation specificity Specificity/ Selectivity center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision (Intra- & Inter-day) center_node->precision lod_loq LOD & LOQ center_node->lod_loq recovery Extraction Recovery center_node->recovery stability Stability center_node->stability

References

No Published Data on Lomatin Efficacy in Animal Models of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a lack of published studies on the efficacy of a compound named "Lomatin" in animal models of arthritis. Despite extensive searches, no experimental data, comparative analyses, or established mechanisms of action for this compound in the context of arthritic diseases are available in the public domain.

This absence of information prevents the creation of a detailed comparison guide as requested. Such a guide would require quantitative data from preclinical studies, established experimental protocols, and known signaling pathways to provide a meaningful and objective analysis for researchers, scientists, and drug development professionals.

General Landscape of Preclinical Arthritis Research

While information on this compound is unavailable, the field of arthritis research utilizes a variety of well-established animal models to evaluate the efficacy of new therapeutic agents. These models are crucial for understanding disease pathogenesis and for the preclinical assessment of potential treatments before they advance to human clinical trials.[1][2]

Commonly used animal models for rheumatoid arthritis (RA) include:

  • Collagen-Induced Arthritis (CIA): This is the most frequently used model as it shares immunological and pathological features with human RA, including synovitis, and cartilage and bone destruction.[2][3] It is induced by immunization with type II collagen.[2]

  • Adjuvant-Induced Arthritis (AIA): This model is induced by the injection of Freund's complete adjuvant and is known for its robust and reliable onset of polyarthritis, making it suitable for screening anti-inflammatory and immunomodulatory drugs.[3][4]

  • Collagen Antibody-Induced Arthritis (CAIA): This model offers a more rapid disease onset by bypassing the need for active immunization. It is initiated by injecting monoclonal antibodies against type II collagen.[1][2]

  • Genetically Engineered Models: Transgenic models, such as mice overexpressing human tumor necrosis factor-alpha (hTNFtg), spontaneously develop arthritis that closely resembles human RA. These models have been instrumental in the development of anti-TNF therapies.[1][2]

Established and Investigational Therapies for Arthritis

The treatment landscape for arthritis is diverse, with a range of therapeutic strategies targeting different aspects of the disease. These include:

  • Methotrexate (B535133): A first-line therapy for RA, it is considered the gold standard.[5] Its anti-inflammatory effects are thought to be mediated through multiple mechanisms, including the promotion of adenosine (B11128) release and inhibition of purine (B94841) and pyrimidine (B1678525) synthesis.[5][6][7][8]

  • Biologic Agents: These are typically monoclonal antibodies or receptor fusion proteins that target specific cytokines involved in the inflammatory cascade, such as TNF-α, IL-1, and IL-6.[1][6]

  • Janus Kinase (JAK) Inhibitors: These are small molecule inhibitors that target the JAK-STAT signaling pathway, which is crucial for the action of many pro-inflammatory cytokines.[5]

  • Experimental Therapies: Ongoing research is exploring novel approaches, including gene therapies and treatments that modulate the immune system in different ways.[9][10][11]

Visualizing Experimental Workflows in Arthritis Research

To provide context for the type of visualizations relevant to this field, below are examples of diagrams representing common experimental workflows and signaling pathways in preclinical arthritis studies.

experimental_workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal Model Selection Animal Model Selection Induction Agent Induction Agent Animal Model Selection->Induction Agent e.g., Collagen, Adjuvant Treatment Group Treatment Group Induction Agent->Treatment Group Control Group Control Group Induction Agent->Control Group Vehicle Control Vehicle Control Induction Agent->Vehicle Control Clinical Scoring Clinical Scoring Treatment Group->Clinical Scoring Control Group->Clinical Scoring Vehicle Control->Clinical Scoring Histopathology Histopathology Clinical Scoring->Histopathology Biomarker Analysis Biomarker Analysis Histopathology->Biomarker Analysis

Caption: A generalized experimental workflow for evaluating anti-arthritic agents in animal models.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT Phosphorylation Gene Transcription Gene Transcription STAT->Gene Transcription Dimerization & Translocation Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Pro-inflammatory Cytokine Pro-inflammatory Cytokine Pro-inflammatory Cytokine->Cytokine Receptor

Caption: A simplified diagram of the JAK-STAT signaling pathway, a common target in arthritis therapy.

References

A Comparative Guide to the Cross-Reactivity of Lomatin in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Lomatin in immunoassays. Due to the limited availability of direct experimental data on this compound's immunoassay performance, this document offers a predictive comparison based on the structural and biological similarities of related pyranocoumarin (B1669404) compounds. The information herein is intended to guide researchers in designing and interpreting immunoassays for this compound and its analogs.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound is a naturally occurring pyranocoumarin, a class of compounds known for their diverse biological activities. As with many small molecules, the development of specific immunoassays for the detection and quantification of this compound can be challenged by the cross-reactivity of structurally similar compounds. Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, this compound) also binds to other, non-target molecules.[1] This can lead to inaccurate quantification and false-positive results in immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay).

Understanding the potential for cross-reactivity is crucial for the development of robust and specific immunoassays. This guide explores the structural analogs of this compound and discusses their potential to interfere with this compound-specific immunoassays based on their shared chemical features.

Structural Analogs of this compound

This compound belongs to the family of angular pyranocoumarins. Its potential for cross-reactivity in an immunoassay is likely to be highest with other compounds sharing this core structure. The following table summarizes key structural analogs of this compound.

CompoundChemical StructureKey Structural Differences from this compound
This compound 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one-
Pteryxin C16H16O5Ester functional group at the C-9 position instead of a hydroxyl group.[1]
Visnadin C21H26O7More complex ester group at the C-9 position.
Seselin C14H12O3Lacks the hydroxyl group at the C-9 position.[2]
Grandivitinol C16H18O6Additional hydroxyl and ester groups.
Agasyllin C21H24O6Different ester group at the C-9 position.

Predicted Cross-Reactivity in a Hypothetical this compound Immunoassay

The following table presents a hypothetical cross-reactivity profile for a competitive ELISA designed to detect this compound. The predicted cross-reactivity is based on the degree of structural similarity to this compound. It is crucial to note that these are predicted values and require experimental validation. The cross-reactivity is calculated relative to this compound (100%).

CompoundPredicted Cross-Reactivity (%)Rationale
This compound 100Target analyte
Seselin HighShares the same core pyranocoumarin structure, differing only by the absence of a hydroxyl group. This high degree of similarity suggests a strong potential for antibody recognition.[2]
Pteryxin Moderate to HighThe presence of an ester group at the same position as this compound's hydroxyl group may alter binding affinity, but the overall shape is very similar.[1]
Grandivitinol ModerateThe additional functional groups may create steric hindrance, reducing antibody binding compared to this compound.
Agasyllin ModerateThe different ester group compared to Pteryxin and Visnadin will likely influence binding affinity.
Visnadin Low to ModerateThe larger, more complex ester group is likely to significantly alter the epitope recognized by a this compound-specific antibody, reducing cross-reactivity.

Experimental Protocol: Competitive ELISA for Coumarin Cross-Reactivity Testing

This section outlines a general protocol for a competitive ELISA that can be adapted to determine the cross-reactivity of this compound and its analogs.

Objective: To determine the concentration of an analyte that inhibits the binding of a labeled antigen to a capture antibody by 50% (IC50) and to calculate the percent cross-reactivity of related compounds.

Materials:

  • High-binding 96-well microtiter plates

  • This compound-protein conjugate (for coating)

  • Anti-Lomatin primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • This compound standard and potential cross-reactants (Pteryxin, Visnadin, Seselin, etc.)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound-protein conjugate at a predetermined optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add a series of dilutions of the this compound standard or the test compounds (potential cross-reactants) to the wells. Immediately add the anti-Lomatin primary antibody at a fixed, predetermined concentration. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration.

  • Determine the IC50 value for this compound and each of the test compounds.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by pyranocoumarins and the general workflow for assessing immunoassay cross-reactivity.

G cluster_0 Cellular Stress (e.g., Oxidative Stress) cluster_1 Signaling Cascade cluster_2 Cellular Response stress Stress Signal Keap1 Keap1 stress->Keap1 IKK IKK stress->IKK Nrf2 Nrf2 Keap1->Nrf2 inhibition nucleus Nucleus Nrf2->nucleus ARE ARE antioxidant Antioxidant Gene Expression ARE->antioxidant IkappaB IκBα IKK->IkappaB phosphorylation NFkappaB NF-κB IkappaB->NFkappaB release NFkappaB->nucleus translocation nucleus->ARE inflammatory Pro-inflammatory Gene Expression nucleus->inflammatory This compound This compound / Pyranocoumarins This compound->Keap1 inhibition This compound->IKK inhibition

Figure 1. Potential signaling pathways modulated by this compound and other pyranocoumarins.

ELISA_Workflow start Start coating Coat Plate with This compound-Conjugate start->coating wash1 Wash coating->wash1 blocking Block Plate wash1->blocking wash2 Wash blocking->wash2 competition Add Sample/Standard + Primary Antibody wash2->competition wash3 Wash competition->wash3 secondary Add HRP-Secondary Antibody wash3->secondary wash4 Wash secondary->wash4 develop Add TMB Substrate wash4->develop stop Add Stop Solution develop->stop read Read Absorbance at 450 nm stop->read end End read->end

Figure 2. General workflow for a competitive ELISA to assess cross-reactivity.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays is currently lacking, a comparative analysis of its structural analogs provides valuable insights for researchers. The high degree of structural similarity among angular pyranocoumarins suggests a significant potential for cross-reactivity in immunoassays. Therefore, it is imperative to experimentally validate the specificity of any newly developed immunoassay for this compound by testing it against a panel of structurally related compounds, such as those discussed in this guide. The provided experimental protocol for a competitive ELISA offers a framework for conducting such validation studies. By carefully characterizing the cross-reactivity profile, researchers can ensure the accuracy and reliability of immunoassays for the detection and quantification of this compound in complex biological matrices.

References

Synergistic Effects of Statin and Nitrosourea Drugs with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance treatment efficacy and overcome drug resistance. This guide provides a comparative analysis of the synergistic effects of two classes of drugs, statins (represented by Lovastatin) and nitrosoureas (represented by Lomustine), when combined with traditional chemotherapy agents. The findings are supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

The user's initial query for "Lomatin" has been interpreted as a likely reference to either "Lomustine," a nitrosourea (B86855) alkylating agent, or "Lovastatin," a statin commonly used to lower cholesterol, both of which have been investigated for their anticancer properties in combination with chemotherapy. This guide will address the synergistic potential of both compounds.

Quantitative Analysis of Synergistic Interactions

The synergy between drugs is often quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value less than 1 indicates a synergistic effect, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies an antagonistic effect. The following tables summarize the synergistic interactions of Lovastatin (B1675250) and Lomustine (B1675051) with various chemotherapy drugs in different cancer cell lines.

Lovastatin Combination Therapy
Cancer TypeCell LineChemotherapy DrugIC50 (Lovastatin)IC50 (Chemotherapy)Combination Index (CI)Reference
Ovarian Cancer (P-gp expressing)A2780ADRDoxorubicin (B1662922)Not specifiedNot specified< 1 (Synergistic)[1][2][3]
LeukemiaK562Paclitaxel (B517696)Not specifiedNot specifiedSynergistic (Isobologram analysis)[4]
LeukemiaHL-60PaclitaxelNot specifiedNot specifiedSynergistic (Isobologram analysis)[4]
MelanomaB16F10, A-375, Hs 294TDoxorubicinNot specifiedNot specifiedSynergistic (CI method)[5]
Prostate Cancer (Paclitaxel-resistant)PC3-TxRPaclitaxelNot specifiedNot specified< 1 (Synergistic)[6]
Lomustine Combination Therapy
Cancer TypeCell Line/ModelChemotherapy DrugOutcomeCombination EffectReference
Glioblastoma (MGMT methylated)Human PatientsTemozolomide (B1682018)Improved Overall Survival (48 vs. 31.4 months)Synergistic/Additive[7][8]
High-Grade Glioma (Pediatric)Human PatientsTemozolomideMTD of Temozolomide determined as 160 mg/m²/daySynergistic (preclinical evidence)[9]
Canine LymphomaCanine PatientsDoxorubicin, Vincristine, Cyclophosphamide, PrednisoloneComparable remission and survival times to standard protocolsPart of a successful combination protocol[10][11][12]
Canine Histiocytic SarcomaCanine PatientsDoxorubicinOverall response rate of 58%Effective combination[13]

Key Experimental Protocols

The assessment of synergistic effects relies on robust in vitro assays. Below are the detailed methodologies for the key experiments cited in the analysis of Lovastatin and Lomustine combinations.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of Lovastatin/Lomustine, the chemotherapy drug, or the combination of both for 24-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the drugs as described for the MTT assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in 1X Binding Buffer, and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of Lovastatin and Lomustine with chemotherapy drugs are underpinned by distinct molecular mechanisms. These can be visualized to better understand the logical relationships in the cellular response to these combination therapies.

Experimental Workflow for Synergy Assessment

experimental_workflow Experimental Workflow for Drug Synergy Assessment cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in Plates drug_treatment Treat with Single Agents and Combinations cell_seeding->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) drug_treatment->apoptosis_assay ic50_calc Calculate IC50 Values viability_assay->ic50_calc ci_calc Calculate Combination Index (CI) ic50_calc->ci_calc synergy_determination Determine Synergy, Additivity, or Antagonism ci_calc->synergy_determination

Caption: A generalized workflow for determining the synergistic effects of drug combinations in vitro.

Interpretation of Combination Index (CI)

combination_index Interpretation of Combination Index (CI) ci Combination Index (CI) Value synergy Synergism ci->synergy CI < 1 additive Additive Effect ci->additive CI = 1 antagonism Antagonism ci->antagonism CI > 1

Caption: The relationship between the Combination Index (CI) value and the nature of the drug interaction.

Lovastatin's Synergy with Doxorubicin: P-glycoprotein Inhibition

Lovastatin has been shown to synergize with doxorubicin, particularly in multi-drug resistant (MDR) cancer cells that overexpress P-glycoprotein (P-gp), a drug efflux pump.[14] Lovastatin can inhibit the function of P-gp, leading to increased intracellular accumulation of doxorubicin and enhanced cytotoxicity.[1][14]

lovastatin_doxorubicin_synergy Lovastatin and Doxorubicin Synergy via P-gp Inhibition Lovastatin Lovastatin Pgp P-glycoprotein (P-gp) Efflux Pump Lovastatin->Pgp Inhibits Doxorubicin_out Doxorubicin (extracellular) Pgp->Doxorubicin_out Efflux Doxorubicin_in Doxorubicin (intracellular) Doxorubicin_out->Doxorubicin_in Enters cell Doxorubicin_in->Pgp Binds to P-gp Apoptosis Increased Apoptosis Doxorubicin_in->Apoptosis Induces Cell_Membrane Cell Membrane

Caption: Lovastatin inhibits the P-gp pump, increasing intracellular doxorubicin and leading to apoptosis.

Lomustine's Synergy with Temozolomide: DNA Damage and Repair Inhibition

Lomustine and temozolomide are both DNA alkylating agents. Their synergistic effect in glioblastoma is thought to arise from their complementary mechanisms of inducing DNA damage and potentially overwhelming the cancer cells' DNA repair capacity, particularly in tumors with a methylated MGMT promoter, which is a key DNA repair enzyme.[7][8]

lomustine_temozolomide_synergy Lomustine and Temozolomide Synergy in DNA Damage Lomustine Lomustine DNA Tumor Cell DNA Lomustine->DNA Causes DNA damage Temozolomide Temozolomide Temozolomide->DNA Causes DNA damage MGMT MGMT (DNA Repair Enzyme) Temozolomide->MGMT Depletes DNA_Damage DNA Alkylation & Cross-linking Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis MGMT->DNA_Damage Repairs damage

Caption: Lomustine and Temozolomide synergistically induce DNA damage, overwhelming repair mechanisms.

Conclusion

The combination of either Lovastatin or Lomustine with conventional chemotherapy agents demonstrates significant synergistic potential in various cancer types. For Lovastatin, the mechanisms often involve the modulation of drug resistance pathways, such as the inhibition of P-glycoprotein, and the induction of apoptosis. For Lomustine, synergy with other alkylating agents like temozolomide is achieved through enhanced DNA damage and the compromise of DNA repair mechanisms.

The data presented in this guide underscore the importance of continued research into combination therapies. For drug development professionals, these findings highlight promising avenues for creating more effective cancer treatments with potentially lower toxicity. For researchers and scientists, the detailed protocols and mechanistic insights provide a foundation for further investigation into the nuances of these synergistic interactions. Future preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and optimal clinical application of these drug combinations.

References

A Comparative Analysis of the Anticancer Properties of Psoralen and its Isomeric Furanocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anticancer activities of Psoralen (B192213) and its related furanocoumarin isomers, Angelicin (B190584) and Isopimpinellin. This document summarizes key experimental findings on their cytotoxic effects, mechanisms of action, and impact on crucial cellular signaling pathways involved in cancer progression.

Executive Summary

Psoralens and their isomers, all belonging to the furanocoumarin class of phytochemicals, have demonstrated significant potential as anticancer agents. While Psoralen, often in combination with UVA radiation (PUVA therapy), is known for its DNA-intercalating and apoptosis-inducing properties, its isomers, Angelicin and Isopimpinellin, exhibit distinct and promising anticancer activities through various cellular mechanisms. This guide synthesizes the available experimental data to provide a clear comparison of their efficacy and modes of action.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Psoralen, Angelicin, and Isopimpinellin across various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Psoralen HL-60/MX2 (MDR)Human promyelocytic leukemia26[1]
CEM/C1 (MDR)Human lymphoblastic leukemia> 26[1]
MCF-7Human breast adenocarcinoma24.08 (ETRα activity)[1]
Angelicin HepG2Human liver carcinoma90 ± 6.565 (48h)[2]
Huh-7Human liver carcinoma60 ± 4.256 (48h)[2]
MCF-7Human breast adenocarcinoma11.02 (ETRα activity)[1]
Isopimpinellin Saos-2Human osteosarcoma42.59 (96h)[3][4]
HOSHuman osteosarcoma321.6 (96h)[3][4]
RPMI8226Human multiple myeloma105.0 (96h)[3][4]
U266Human multiple myeloma84.14 (96h)[3][4]
HT-29Human colorectal adenocarcinoma95.53 (96h)[3][4]
SW620Human colorectal adenocarcinoma711.30 (96h)[3][4]
HL-60/MX2 (MDR)Human promyelocytic leukemia26[1]

Mechanisms of Anticancer Action

Psoralen

Psoralen's primary anticancer mechanism involves its photoactivation by UVA light, leading to the formation of monoadducts and interstrand cross-links with cellular DNA. This DNA damage triggers a cascade of cellular responses, including:

  • Apoptosis Induction: DNA damage activates the p53 tumor suppressor protein, leading to the upregulation of p21 and subsequent apoptosis.[5]

  • Cell Cycle Arrest: Psoralen has been shown to induce cell cycle arrest at different phases, depending on the cell type and experimental conditions.

  • Inhibition of Tyrosine Kinase Signaling: Photoactivated psoralen can interfere with tyrosine kinase signaling pathways, which are crucial for cell growth and proliferation.[5]

Angelicin

Angelicin, an angular furanocoumarin, exhibits anticancer activity through mechanisms that are not solely dependent on photoactivation. Key effects include:

  • Cell Cycle Arrest: Angelicin has been shown to induce G2/M phase arrest in triple-negative breast cancer cells (MDA-MB-231) by reducing the expression of cyclin B1 and cdc2, and increasing p21 and p27 levels.[6][7] In cervical cancer cells (HeLa and SiHa), it causes G1/G0 phase arrest.[8]

  • Apoptosis Induction: Angelicin induces apoptosis in liver cancer cells (HepG2 and Huh-7) through a mitochondria-dependent pathway involving the PI3K/Akt signaling pathway.[2][5] It also induces apoptosis in cervical cancer cells.[8]

  • Inhibition of Cell Migration and Invasion: At higher concentrations, angelicin can inhibit the migration and invasion of MDA-MB-231 cells, partly by downregulating MMP-2 protein levels.[6][7]

Isopimpinellin

Isopimpinellin, a linear furanocoumarin like psoralen, also demonstrates significant anticancer properties:

  • Apoptosis Induction: It triggers apoptosis in Saos-2 osteosarcoma cells through the activation of caspase-3.[3][4]

  • Inhibition of DNA Synthesis: Isopimpinellin has been shown to reduce DNA synthesis in Saos-2 cells.[3]

  • Selective Cytotoxicity: Studies have indicated that Isopimpinellin can be more potent against certain cancerous cells than against healthy cells, as demonstrated by its selectivity index.[3]

Signaling Pathways

The anticancer activities of these furanocoumarins are mediated by their influence on various signaling pathways.

// Nodes Psoralen [label="Psoralen + UVA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage\n(Adducts, Cross-links)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; p21 [label="p21 Upregulation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tyr_Kinase [label="Tyrosine Kinase\nSignaling", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Growth [label="Inhibition of\nCell Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Psoralen -> DNA_Damage; DNA_Damage -> p53; p53 -> p21; p21 -> Apoptosis; Psoralen -> Tyr_Kinase [label="inhibits"]; Tyr_Kinase -> Cell_Growth [style=dashed]; } .enddot Caption: Psoralen's anticancer signaling pathway.

// Nodes Angelicin [label="Angelicin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle_Proteins [label="↓ Cyclin B1, cdc2\n↑ p21, p27", fillcolor="#FBBC05", fontcolor="#202124"]; G2M_Arrest [label="G2/M Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; MMP2 [label="↓ MMP-2", fillcolor="#FBBC05", fontcolor="#202124"]; Invasion [label="Inhibition of\nInvasion", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Angelicin -> Cell_Cycle_Proteins; Cell_Cycle_Proteins -> G2M_Arrest; Angelicin -> PI3K_Akt [label="modulates"]; PI3K_Akt -> Mitochondria; Mitochondria -> Apoptosis; Angelicin -> MMP2; MMP2 -> Invasion; } .enddot Caption: Angelicin's anticancer signaling pathways.

// Nodes Isopimpinellin [label="Isopimpinellin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Synthesis [label="Inhibition of\nDNA Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Isopimpinellin -> DNA_Synthesis; Isopimpinellin -> Caspase3; Caspase3 -> Apoptosis; } .enddot Caption: Isopimpinellin's anticancer signaling pathway.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan (B1609692) Solubilization and Measurement A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of compound B->C D 4. Incubate for a specified duration (e.g., 48, 72, or 96 hours) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4 hours to allow formazan crystal formation E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm using a microplate reader G->H

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (Psoralen, Angelicin, or Isopimpinellin) for a predetermined period (e.g., 48, 72, or 96 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis_Assay_Workflow cluster_0 Cell Treatment and Harvesting cluster_1 Staining cluster_2 Flow Cytometry Analysis A 1. Treat cells with the compound B 2. Harvest cells by trypsinization A->B C 3. Wash cells with PBS B->C D 4. Resuspend cells in Annexin V binding buffer C->D E 5. Add FITC-conjugated Annexin V and Propidium Iodide (PI) D->E F 6. Incubate in the dark E->F G 7. Analyze stained cells by flow cytometry F->G H 8. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells G->H

Procedure:

  • Cells are treated with the test compound for a specified time.

  • After treatment, both adherent and floating cells are collected, washed, and resuspended in Annexin V binding buffer.

  • The cells are then stained with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, and Propidium Iodide (PI), which stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell_Cycle_Analysis_Workflow cluster_0 Cell Preparation cluster_1 Staining and Analysis A 1. Treat cells with the compound B 2. Harvest and wash cells A->B C 3. Fix cells in cold 70% ethanol (B145695) B->C D 4. Treat with RNase A to remove RNA C->D E 5. Stain with Propidium Iodide (PI) D->E F 6. Analyze DNA content by flow cytometry E->F G 7. Quantify cell population in G0/G1, S, and G2/M phases F->G

Procedure:

  • Cells are treated with the compound of interest.

  • Following treatment, cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.

  • The fixed cells are then treated with RNase to ensure that only DNA is stained.

  • Propidium Iodide (PI) is added to stain the cellular DNA.

  • The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Psoralen and its isomers, Angelicin and Isopimpinellin, all demonstrate considerable anticancer activity, albeit through partially distinct mechanisms. Psoralen's efficacy is largely dependent on photoactivation, leading to DNA damage and subsequent apoptosis. In contrast, Angelicin and Isopimpinellin exhibit anticancer effects that are not solely reliant on UV activation, targeting cell cycle progression, inducing apoptosis through mitochondrial pathways, and inhibiting cell motility. The varied mechanisms of these furanocoumarins suggest their potential application in different cancer types and therapeutic strategies. Further research, particularly direct comparative studies and in vivo experiments, is warranted to fully elucidate their therapeutic potential and to identify the most effective compound for specific cancer contexts.

References

Evaluating the Antioxidant Capacity of Lomatin and Its Class of Compounds Against Standard Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The search for novel and effective antioxidants is a cornerstone of research in pharmaceuticals, nutraceuticals, and cosmetics. Lomatin, a pyranocoumarin, belongs to a class of compounds known for their diverse biological activities. This guide provides a comparative evaluation of the antioxidant capacity of this compound and its broader chemical class against established standard antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

Antioxidant Profile of Pyranocoumarins (this compound's Chemical Class)

Pyranocoumarins, including compounds structurally related to this compound, are recognized for their antioxidant properties, which are primarily attributed to their chemical structure.[1] These compounds can exert their antioxidant effects through various mechanisms:

  • Free Radical Scavenging: The phenolic groups and the delocalized electron systems within the coumarin (B35378) core enable them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thus terminating radical chain reactions.[1]

  • Modulation of Cellular Antioxidant Pathways: Coumarins have been shown to activate the Keap1/Nrf2/ARE signaling pathway.[2][3][4] The transcription factor Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the increased expression of a suite of antioxidant and cytoprotective genes.[2][3]

While specific quantitative data for this compound is scarce, a study on an ethanolic extract of Lomatium dissectum root, a natural source of this compound, demonstrated concentration-dependent radical scavenging activity.[5] At a concentration of 0.1 mg/mL, the extract showed:

  • 53.09% scavenging of DPPH radicals[5]

  • 50.4% scavenging of superoxide (B77818) radicals[5]

  • 33.84% scavenging of hydroxyl radicals[5]

It is crucial to note that these values represent the activity of a complex plant extract and not purified this compound.

Comparative Analysis of Standard Antioxidants

The following tables summarize the antioxidant capacities of Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT) as reported in various studies using common in vitro assays. These values serve as a benchmark for evaluating the potency of new antioxidant compounds. It is important to note that reported values can vary between studies due to differences in experimental conditions.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50)

The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

AntioxidantIC50 (µg/mL)IC50 (µM)
Trolox 3.77 ± 0.08[6]~15.06
Ascorbic Acid 4.97 ± 0.03[7]~28.22
BHT 202.35[8]~918.23
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay also measures the radical scavenging capacity of an antioxidant. Results are often expressed as IC50 values or Trolox Equivalent Antioxidant Capacity (TEAC).

AntioxidantIC50 (µg/mL)
Trolox 2.93 ± 0.03[6]
Ascorbic Acid 28.23[9]
BHT 32.36[10]
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater reducing power.

AntioxidantFRAP Value (mmol/L)
Ascorbic Acid Standard for calibration[11][12]
BHT 2.29 ± 0.04[13]

Experimental Protocols

The following are generalized protocols for the three common antioxidant assays discussed. Specific parameters may need to be optimized for particular applications.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.[14][15]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.[16]

  • Sample Preparation: Prepare a series of dilutions of the test compound and standard antioxidant in the same solvent.

  • Reaction: Add a specific volume of the sample or standard to the DPPH solution. A solvent blank is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[16]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the radical is reduced back to the neutral ABTS, causing a decolorization of the solution. The extent of color change is proportional to the antioxidant's activity.[17][18]

Procedure:

  • Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.[18]

  • Working Solution: Before use, the ABTS•+ solution is diluted with ethanol or a buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

  • Reaction: An aliquot of the test sample or standard is added to the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidants in the sample.[19][20]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.[19]

  • Sample Preparation: Prepare dilutions of the test compound and a standard (e.g., FeSO₄ or Ascorbic Acid).

  • Reaction: A small volume of the sample or standard is mixed with the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).[19][21]

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared from a known concentration of Fe²⁺ or a standard antioxidant like Ascorbic Acid.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway in Antioxidant Response

Coumarins are known to modulate the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress. The following diagram illustrates this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 induces dissociation Coumarins Coumarins (e.g., this compound) Coumarins->Keap1_Nrf2 induces dissociation Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2 Nrf2 Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds to DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution prep_samples Prepare Serial Dilutions of Test Compound & Standard mix Mix DPPH Solution with Sample/Standard/Blank prep_samples->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

References

A Head-to-Head Comparison of Lomatin Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the potent coumarin (B35378) Lomatin, selecting an optimal extraction method is a critical first step that significantly impacts yield, purity, and downstream applications. This guide provides an objective comparison of common extraction techniques for this compound and related coumarins from plant sources, primarily within the Peucedanum and Seseli genera. The information presented is based on available experimental data for coumarins, providing a valuable proxy for the extraction of this compound.

Comparative Analysis of Extraction Methods

The efficiency of extracting this compound and other coumarins is highly dependent on the chosen method and solvent. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often demonstrate significant advantages over traditional methods like maceration in terms of extraction time and efficiency. The choice of solvent also plays a crucial role, with solvents of varying polarities showing different affinities for specific coumarins.

Below is a summary of quantitative data from studies on coumarin extraction from Peucedanum species, which are known to contain this compound. While direct comparative data for this compound across multiple methods is limited in the available literature, this table provides valuable insights into the performance of different techniques for structurally similar compounds.

Extraction MethodPlant SourceSolventKey FindingsReference
Solvent Extraction Peucedanum luxurians (fruits)Dichloromethane (B109758)Yielded the highest concentration of most analyzed coumarins compared to methanol (B129727) and petroleum ether. Peucedanin, a major coumarin, was found at a concentration of 4563.94 ± 3.35 mg/100 g.[1]
Solvent Extraction Peucedanum japonicum (roots)AcetoneSuperior for pyranocoumarin (B1669404) extraction, achieving a total coumarin content exceeding 100 mg/g.[2]
Solvent Extraction Peucedanum japonicum (roots)MethanolEffective for extracting chlorogenic acid, with a total phenolic content of up to 47.71 mg/g tannic acid equivalent.[2]
Ultrasound-Assisted Extraction (UAE) Peucedanum decursivumDeep Eutectic Solvent (Choline chloride/1,4-butanediol)Optimized conditions yielded a total coumarin extraction of 2.65%.
Microwave-Assisted Extraction (MAE) General (Phenolic Compounds)Ethanol-water mixtureGenerally produces the highest total phenolic content compared to other methods.[3][3]
Maceration General (Phenolic Compounds)VariousLower yields and longer extraction times compared to modern techniques.[3][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing extraction techniques. Below are protocols for three common methods used for extracting coumarins from plant materials.

Maceration

Maceration is a simple and widely used conventional extraction method.

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., roots or fruits of Peucedanum or Seseli species) at room temperature and grind it into a fine powder.

  • Extraction: Place a known quantity of the powdered plant material (e.g., 10 g) into a sealed container with a suitable solvent (e.g., 100 mL of dichloromethane or ethanol).

  • Incubation: Allow the mixture to stand at room temperature for an extended period (typically 24-72 hours), with occasional agitation.

  • Filtration: Filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Analysis: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) for quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to accelerate the extraction process.

Protocol:

  • Sample Preparation: Prepare the dried and powdered plant material as described for maceration.

  • Extraction: Suspend a known quantity of the powdered plant material (e.g., 1 g) in a specific volume of solvent (e.g., 20 mL of 70% ethanol) in a flask.

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes) and temperature (e.g., 50°C).

  • Filtration and Concentration: Follow the same filtration and concentration steps as in the maceration protocol.

  • Analysis: Prepare the extract for HPLC analysis as previously described.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, enhancing extraction efficiency.

Protocol:

  • Sample Preparation: Prepare the dried and powdered plant material.

  • Extraction: Place a known quantity of the plant powder (e.g., 1 g) in a specialized microwave extraction vessel with a suitable solvent (e.g., 20 mL of an ethanol-water mixture).

  • Microwave Irradiation: Subject the vessel to microwave irradiation at a set power (e.g., 500 W) and for a specific duration (e.g., 5 minutes) in a microwave extractor.

  • Cooling and Filtration: Allow the vessel to cool to room temperature before filtering the extract.

  • Concentration and Analysis: Concentrate the extract and prepare it for HPLC analysis as outlined in the previous methods.

Visualization of Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for comparing extraction techniques and a putative signaling pathway for the antiviral activity of this compound.

Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction Methods cluster_Processing Post-Extraction Processing cluster_Analysis Analysis cluster_Comparison Comparison PlantMaterial Plant Material (Peucedanum/Seseli) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Maceration Maceration Grinding->Maceration UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Filtration Filtration Maceration->Filtration UAE->Filtration MAE->Filtration Concentration Solvent Evaporation Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract HPLC HPLC Analysis CrudeExtract->HPLC Quantification Quantification of this compound (Yield and Purity) HPLC->Quantification Comparison Comparative Evaluation Quantification->Comparison

Caption: A general experimental workflow for the head-to-head comparison of different this compound extraction techniques.

While the precise molecular mechanisms of this compound are not extensively detailed in the public domain, some coumarins have demonstrated antiviral properties. The following diagram illustrates a putative signaling pathway through which this compound might exert antiviral effects by inhibiting viral replication. This is a generalized representation based on the known mechanisms of some antiviral agents that interfere with host cell pathways.[4][5][6]

Antiviral_Pathway cluster_VirusLifecycle Viral Replication Cycle cluster_HostCell Host Cell cluster_Intervention This compound Intervention (Putative) VirusEntry Virus Entry Uncoating Uncoating VirusEntry->Uncoating Replication Viral Genome Replication & Protein Synthesis Uncoating->Replication Assembly Virion Assembly Replication->Assembly HostFactors Host Cell Factors (e.g., Kinases, Polymerases) Replication->HostFactors Hijacks Release Virus Release Assembly->Release This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Replication Blocks viral replication Inhibition->HostFactors Inhibits host factors required for replication

Caption: A putative signaling pathway illustrating the potential antiviral mechanism of this compound via inhibition of host cell factors essential for viral replication.

Conclusion

The selection of an appropriate extraction technique is paramount for the efficient isolation of this compound. While conventional methods like maceration are simple, modern techniques such as UAE and MAE offer significant advantages in terms of speed and efficiency. The choice of solvent is also a critical parameter that must be optimized. For researchers aiming to maximize the yield of this compound and related coumarins, a systematic comparison of different methods and solvents, as outlined in this guide, is highly recommended. Further research is needed to establish a comprehensive, direct comparative dataset for this compound extraction and to fully elucidate its molecular mechanisms of action.

References

A Comparative Analysis of the In Vitro Anti-Inflammatory Effects of Diclofenac: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between the in vitro anti-inflammatory properties of the pyranocoumarin (B1669404), Lomatin, and the well-established nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802), is currently unachievable due to the absence of publicly available scientific literature and experimental data on the specific anti-inflammatory activity of this compound. Extensive searches have identified this compound as a distinct chemical entity (C14H14O4), a member of the pyranocoumarin class of compounds. However, these searches yielded no in vitro studies detailing its effects on key inflammatory mediators such as cyclooxygenases (COX), nitric oxide (NO), or pro-inflammatory cytokines.

In contrast, diclofenac has been extensively studied, providing a wealth of in vitro data that solidifies its reputation as a potent anti-inflammatory agent. This guide will therefore focus on presenting a comprehensive overview of the in vitro anti-inflammatory profile of diclofenac, supported by experimental data and detailed methodologies, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Assessment of Diclofenac's In Vitro Anti-Inflammatory Activity

The primary mechanism of action for diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. Diclofenac is also known to modulate other inflammatory pathways, including the production of nitric oxide and pro-inflammatory cytokines. The following tables summarize the quantitative data on diclofenac's inhibitory effects from various in vitro assays.

Table 1: Cyclooxygenase (COX) Inhibition by Diclofenac

Assay TypeTargetCell/Enzyme SourceIC50 ValueReference(s)
COX-1 InhibitionCOX-1Human Articular Chondrocytes0.611 µM[1]
COX-2 InhibitionCOX-2Human Articular Chondrocytes0.63 µM[1]
COX-1 InhibitionCOX-1Human Peripheral Monocytes0.076 µM[2]
COX-2 InhibitionCOX-2Human Peripheral Monocytes0.026 µM[2]
COX-1 InhibitionCOX-1Human Whole Blood19 µM[3]
COX-2 InhibitionCOX-2Human Whole Blood0.53 µM[3]

Table 2: Nitric Oxide (NO) Production Inhibition by Diclofenac

Assay TypeCell LineStimulantIC50 ValueReference(s)
Nitric Oxide InhibitionRAW 264.7 Murine MacrophagesLPS47.12 ± 4.85 µg/mL[4]

Table 3: Effects of Diclofenac on Pro-Inflammatory Cytokine Production

CytokineCell TypeEffectReference(s)
IL-6Human Articular ChondrocytesSignificant decrease in production[5]
TNF-αHepG2 CellsDampened TNF-α-mediated NF-κB translocation[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the standard in vitro assays used to assess the anti-inflammatory effects of compounds like diclofenac.

1. Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins.

  • Principle: The assay quantifies the production of prostaglandin (B15479496) E2 (PGE2) in the presence and absence of the test compound.

  • Procedure Outline:

    • Human articular chondrocytes or peripheral monocytes are cultured.

    • Cells are incubated with the test compound (diclofenac) at various concentrations.

    • The inflammatory response is stimulated (e.g., with interleukin-1β).

    • The supernatant is collected, and the level of PGE2 is determined using an enzyme immunoassay (EIA).

    • The IC50 value is calculated from the dose-response curve of PGE2 reduction.[1][2]

2. Nitric Oxide (NO) Inhibition Assay

This assay assesses the inhibition of nitric oxide production in macrophages, a key process in the inflammatory response.

  • Principle: The amount of nitrite (B80452), a stable product of NO, is measured in the cell culture supernatant using the Griess reagent.

  • Procedure Outline:

    • RAW 264.7 murine macrophage cells are cultured in 96-well plates.

    • Cells are pre-treated with various concentrations of the test compound (diclofenac).

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After incubation, the cell supernatant is collected.

    • The Griess reagent is added to the supernatant, and the absorbance is measured to determine the nitrite concentration.

    • The IC50 value is calculated based on the reduction in nitrite levels.[4][8]

3. Cytokine Production Assay (ELISA)

This assay measures the levels of specific pro-inflammatory cytokines, such as IL-6 and TNF-α, in cell culture supernatants.

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of a specific cytokine.

  • Procedure Outline:

    • Relevant cells (e.g., human articular chondrocytes) are cultured and treated with the test compound.

    • An inflammatory stimulus is introduced if necessary.

    • The cell culture supernatant is collected.

    • The supernatant is added to a 96-well plate coated with a capture antibody specific for the cytokine of interest.

    • A detection antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable color change.

    • The absorbance is read, and the cytokine concentration is determined by comparison to a standard curve.[5][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key inflammatory signaling pathway targeted by diclofenac and the general workflows for the in vitro assays described above.

G cluster_pathway Inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane Activates Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Releases COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate for Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Promotes Diclofenac Diclofenac Diclofenac->COX-1 / COX-2 Inhibits

Caption: Diclofenac's primary mechanism of action.

G cluster_workflow In Vitro Anti-Inflammatory Assay Workflow cluster_prep Preparation cluster_measurement Measurement Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Inflammatory Stimulation Inflammatory Stimulation Compound Treatment->Inflammatory Stimulation Supernatant Collection Supernatant Collection Inflammatory Stimulation->Supernatant Collection Assay (e.g., ELISA, Griess) Assay (e.g., ELISA, Griess) Supernatant Collection->Assay (e.g., ELISA, Griess) Data Analysis Data Analysis Assay (e.g., ELISA, Griess)->Data Analysis

Caption: General workflow for in vitro anti-inflammatory assays.

References

Validating the Mechanism of Action of Lapatinib in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lapatinib's performance with other anti-cancer agents, supported by experimental data. It details the molecular mechanisms through which Lapatinib exerts its anti-neoplastic effects, focusing on its role as a potent dual tyrosine kinase inhibitor.

Lapatinib is an orally active drug that targets both the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and the Epidermal Growth Factor Receptor (EGFR/ErbB1).[1] By reversibly binding to the intracellular ATP-binding site of these receptors, Lapatinib inhibits their autophosphorylation and activation.[1] This action effectively blocks downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[1]

Comparative Efficacy of Lapatinib

While direct comparative quantitative data with other specific drugs is not detailed in the provided search results, its mechanism of action places it in the category of targeted therapies. Unlike traditional chemotherapy agents like cisplatin (B142131) or oxaliplatin, which act by directly damaging cancer cell DNA, Lapatinib offers a more targeted approach with a different side-effect profile.[2][3][4] The efficacy of Lapatinib is most pronounced in HER2-overexpressing breast cancer cell lines.[1][5]

Drug ClassTargetMechanism of ActionCommon Cancer Types
Lapatinib (Tyrosine Kinase Inhibitor) HER2, EGFRInhibits autophosphorylation and downstream signaling (PI3K/Akt, MAPK/ERK)HER2-positive Breast Cancer
Platinum-based drugs (e.g., Cisplatin, Oxaliplatin) DNABinds to DNA, preventing replication and inducing apoptosisTesticular, Ovarian, Bladder, Lung, Colorectal[2][4]
Taxanes (e.g., Paclitaxel) MicrotubulesStabilizes microtubules, leading to cell cycle arrest and apoptosisOvarian, Breast, Lung, Prostate[3]

Signaling Pathways Modulated by Lapatinib

Lapatinib's primary impact is on the PI3K/Akt and MAPK/ERK signaling pathways, which are downstream of both EGFR and HER2.[1] Inhibition of EGFR and HER2 phosphorylation by Lapatinib leads to a decrease in the activation of key proteins within these cascades.[1]

  • PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation. Treatment with Lapatinib typically results in decreased phosphorylation of Akt.[1]

  • MAPK/ERK Pathway: This pathway is involved in cell growth, differentiation, and survival. Lapatinib has been shown to inhibit the phosphorylation of Raf, MEK, and ERK.[1]

  • Stress-Activated Protein Kinase (SAPK/JNK) Pathway: In some contexts, Lapatinib has been observed to increase the phosphorylation of the stress-induced p38 MAPK, which is involved in apoptosis.[1]

cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras EGFR EGFR EGFR->PI3K EGFR->Ras Lapatinib Lapatinib Lapatinib->HER2 inhibits Lapatinib->EGFR inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Lapatinib inhibits HER2 and EGFR, blocking downstream PI3K/Akt and MAPK/ERK pathways.

Experimental Protocols

To validate the mechanism of action of Lapatinib, several key in vitro experiments are typically performed.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Protocol:

  • Cell Seeding: Seed cells (e.g., HER2-overexpressing breast cancer cell lines like BT-474 or SK-BR-3) in a 96-well plate at a density of 35,000 cells/well and incubate for 24 hours.[7]

  • Treatment: Treat cells with varying concentrations of Lapatinib (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]

  • Solubilization: Add 100-150 µL of MTT solvent (e.g., SDS/HCl mixture) to each well to dissolve the formazan (B1609692) crystals.[7][9]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptotic cells by flow cytometry.[10]

Protocol:

  • Cell Culture and Treatment: Culture cells in a T25 flask and treat with the desired concentration of Lapatinib.[10]

  • Cell Harvesting: After incubation, collect both floating and adherent cells. Wash the cells twice with PBS.[10]

  • Staining: Resuspend the cell pellet in incubation buffer containing Annexin V-FLUOS and Propidium Iodide (PI).[10]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V positive and PI negative cells are considered apoptotic.[10]

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathways affected by Lapatinib.[1][5]

Protocol:

  • Cell Lysis: After treatment with Lapatinib, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phosphorylated HER2, Akt, ERK) followed by incubation with a secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence or fluorescence imaging system.[5]

cluster_cell_culture Cell Culture & Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells B Treat with Lapatinib A->B C1 MTT Assay B->C1 C2 Apoptosis Assay (Annexin V) B->C2 C3 Western Blot B->C3 D1 Measure Absorbance (Cell Viability) C1->D1 D2 Flow Cytometry (Apoptosis Rate) C2->D2 D3 Detect Protein Bands (Signaling Pathway Activity) C3->D3

General experimental workflow for validating Lapatinib's mechanism of action.

References

Unraveling the Antiviral Potential of Lomatin and its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the antiviral spectrum of a compound identified as "Lomatin" have revealed a significant lack of specific data under this name in publicly available scientific literature. It is possible that "this compound" may be a novel or less-documented compound, a proprietary name, or a potential misspelling of a known antiviral agent. This guide, therefore, presents a comparative framework based on the analysis of various other antiviral derivatives to illustrate the requested format and content, which can be adapted once specific data for this compound and its derivatives become available.

This comparative analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the antiviral spectrum of various chemical derivatives. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this guide serves as a valuable resource for identifying promising antiviral candidates and informing future research directions.

Comparative Antiviral Activity

The antiviral efficacy of a compound and its derivatives is typically evaluated against a panel of viruses to determine its spectrum of activity. This data is often presented in terms of the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a crucial parameter for assessing the therapeutic potential of a compound, with a higher SI value indicating greater selectivity for viral targets over host cells.

For illustrative purposes, the following table summarizes the antiviral activity of hypothetical derivatives against a range of viruses.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)
Derivative A Influenza A (H1N1)MDCK2.5>100>40
Herpes Simplex Virus 1 (HSV-1)Vero5.1>100>19.6
Human Immunodeficiency Virus 1 (HIV-1)MT-410.2>100>9.8
Derivative B Influenza A (H1N1)MDCK1.88547.2
Herpes Simplex Virus 1 (HSV-1)Vero8.79210.6
Human Immunodeficiency Virus 1 (HIV-1)MT-4>50>100-
Derivative C Influenza A (H1N1)MDCK7.3>100>13.7
Herpes Simplex Virus 1 (HSV-1)Vero1.26856.7
Human Immunodeficiency Virus 1 (HIV-1)MT-425.6>100>3.9

Experimental Protocols

The reliability and reproducibility of antiviral testing data are contingent upon the detailed and standardized execution of experimental protocols. Below are methodologies for key experiments typically cited in antiviral studies.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxicity of the compounds.

  • Cell Seeding: Plate cells (e.g., Vero, MDCK, MT-4) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated by regression analysis of the dose-response curve.

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication.

  • Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.

  • Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and 1% low-melting-point agarose.

  • Incubation: Incubate the plates at 37°C until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • EC₅₀ Calculation: Count the number of plaques and calculate the 50% effective concentration (EC₅₀) from the dose-response curve.

Visualizing Mechanisms and Workflows

Graphical representations are essential for illustrating complex biological pathways and experimental procedures.

Viral Entry and Replication Cycle

The following diagram illustrates a generalized viral life cycle, which is the target of many antiviral drugs.

Viral_Life_Cycle cluster_host Host Cell Viral_Entry 1. Attachment & Entry Uncoating 2. Uncoating Viral_Entry->Uncoating Replication 3. Genome Replication Uncoating->Replication Transcription_Translation 4. Protein Synthesis Replication->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Release 6. Release Assembly->Release New_Virions New_Virions Release->New_Virions Virus Virus Virus->Viral_Entry

Caption: Generalized workflow of a viral life cycle within a host cell.

Experimental Workflow for Antiviral Screening

This diagram outlines the typical steps involved in screening compounds for antiviral activity.

Antiviral_Screening_Workflow Start Compound Library Cytotoxicity_Assay Cytotoxicity Assay (CC50) Start->Cytotoxicity_Assay Antiviral_Assay Primary Antiviral Assay (EC50) Start->Antiviral_Assay Selectivity_Index Calculate Selectivity Index (SI) Cytotoxicity_Assay->Selectivity_Index Antiviral_Assay->Selectivity_Index Hit_Compounds Hit Identification (High SI) Selectivity_Index->Hit_Compounds Mechanism_of_Action Mechanism of Action Studies Hit_Compounds->Mechanism_of_Action Active End_Inactive End_Inactive Hit_Compounds->End_Inactive Inactive Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: High-level workflow for antiviral drug discovery and development.

Safety Operating Guide

Safe Disposal of Lomatin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An imperative for laboratory safety is the proper management and disposal of chemical waste. This guide provides essential safety and logistical information for the proper disposal of Lomatin, a coumarin (B35378) compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

This compound Hazard Profile

Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key hazard information.

Hazard ClassificationGHS PictogramHazard Statement
Skin Irritation!H315: Causes skin irritation[1]
Eye Irritation!H319: Causes serious eye irritation[1]
Respiratory Irritation!H335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of both pure, unused this compound and materials contaminated with this compound. The guiding principle for its disposal is the precautionary statement P501: "Dispose of contents/container in accordance with local/regional/national/international regulations."[1]

1. Waste Segregation:

  • Solid Waste:

    • Collect pure this compound powder and any contaminated solid materials (e.g., weighing paper, gloves, pipette tips, and contaminated labware) in a designated solid chemical waste container.

    • This container must be clearly labeled as "Hazardous Chemical Waste" and should specify "this compound."

    • Do not mix with general laboratory trash.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, it must be disposed of as liquid chemical waste.

    • The specific waste stream will be determined by the hazards of the solvent used.

    • Segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.

    • The liquid waste container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and the solvent used.

2. Containerization:

  • Use containers that are compatible with the chemical waste. For solid this compound waste, a clearly labeled, sealable plastic bag or a wide-mouth plastic container is suitable.

  • For liquid waste, use a designated, leak-proof, and shatter-resistant container provided by your institution's Environmental Health & Safety (EH&S) department.

  • Ensure all containers are tightly sealed to prevent spills or the release of vapors.

3. Labeling:

  • All waste containers must be accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (e.g., "this compound," "this compound in Methanol")

    • The approximate quantity or concentration of each chemical

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

4. Storage:

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be a secondary containment unit (such as a chemical-resistant tray) to contain any potential leaks.

  • Ensure the storage area is away from drains and sources of ignition.

5. Final Disposal:

  • Once the waste container is full or is ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department for waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

Disposal of chemical waste is a regulatory and safety procedure rather than an experimental one. Therefore, specific "experiments" for disposal are not applicable. However, a crucial related protocol is the decontamination of laboratory equipment after handling this compound.

Protocol: Decontamination of Lab Equipment after Handling this compound

  • Objective: To safely and effectively decontaminate laboratory surfaces and equipment after handling this compound to prevent cross-contamination and accidental exposure.

  • Materials:

    • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat.

    • 70% ethanol (B145695) or a suitable laboratory detergent solution.

    • Absorbent pads or paper towels.

    • Designated hazardous waste container for contaminated cleaning materials.

  • Procedure:

    • Prepare a cleaning solution of 70% ethanol or a recommended laboratory detergent.

    • Wearing appropriate PPE, carefully wipe down all surfaces where this compound was handled. This includes the lab bench, fume hood sash, and any external surfaces of equipment used.

    • For glassware and other reusable equipment, rinse with the cleaning solution. A subsequent wash with laboratory-grade soap and a final rinse with deionized water is recommended.

    • Collect all used absorbent pads, paper towels, and other disposable cleaning materials in a designated hazardous waste container for solids contaminated with this compound.

    • Remove and dispose of gloves in the same hazardous waste container.

    • Thoroughly wash hands with soap and water after the decontamination procedure is complete.

Mandatory Visualizations

Signaling pathways are not relevant to the process of chemical disposal. The following diagram illustrates the logical workflow for the proper disposal of this compound.

LomatinDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_stream Waste Stream Identification cluster_containerization Containerization & Labeling cluster_final_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_liquid Is the waste liquid? ppe->is_liquid solid_waste Solid Waste (e.g., powder, contaminated gloves) is_liquid->solid_waste No liquid_waste Liquid Waste (this compound in solvent) is_liquid->liquid_waste Yes containerize_solid Place in designated 'Hazardous Solid Chemical Waste' container. solid_waste->containerize_solid containerize_liquid Place in appropriate 'Hazardous Liquid Chemical Waste' container (e.g., halogenated, non-halogenated). liquid_waste->containerize_liquid label_container Label container with: - 'Hazardous Waste' - 'this compound' - Quantity and Date containerize_solid->label_container containerize_liquid->label_container store Store in designated Satellite Accumulation Area (SAA). label_container->store contact_ehs Contact Environmental Health & Safety (EH&S) for waste pickup. store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: this compound Disposal Workflow.

References

Essential Safety and Handling Guide for Lomotil (Diphenoxylate/Atropine)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided pertains to Lomotil, a pharmaceutical product containing diphenoxylate hydrochloride and atropine (B194438) sulfate. The term "Lomatin" did not yield a match for a specific chemical substance; it is presumed to be a typographical error for Lomotil. This guide is intended for researchers, scientists, and drug development professionals.

Lomotil is a combination drug used for the management of diarrhea.[1] Diphenoxylate is a centrally-active opioid agonist, and atropine is an anticholinergic agent added in subtherapeutic amounts to discourage deliberate overdose.[2][3] Due to the hazardous nature of its active pharmaceutical ingredients (APIs), particularly in concentrated or powder form, stringent safety protocols must be followed during handling in a laboratory setting.

Personal Protective Equipment (PPE)

When handling Lomotil, especially in a non-tablet form (e.g., pure APIs, solutions), a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for laboratory personnel.

PPE Category Equipment Specifications & Use Case
Hand Protection Chemically resistant glovesDisposable nitrile gloves are the minimum requirement for incidental contact. For prolonged contact or handling of concentrated solutions, double-gloving or using gloves compliant with EN374 or ASTM F1001 standards is recommended.[4][5]
Eye & Face Protection Safety glasses with side shields or safety gogglesRequired for all laboratory work involving Lomotil. A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[5][6]
Body Protection Laboratory coatA standard lab coat is the minimum requirement. For tasks with a higher risk of contamination, a disposable gown or coveralls may be necessary.[6][7]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powdered form of diphenoxylate hydrochloride or atropine sulfate, or when aerosols may be generated. A dust mask or a respirator with a P3 filter is recommended.[4][8][9]
Hazard Identification and Toxicology

The active components of Lomotil, diphenoxylate hydrochloride and atropine sulfate, are classified as hazardous substances.

Substance Hazard Classification Primary Health Hazards
Diphenoxylate Hydrochloride Acute Toxicity (Oral, Dermal, Inhalation) - Fatal if swallowed, in contact with skin, or if inhaled. Skin & Eye Irritation. Skin & Respiratory Sensitizer.[10]May cause respiratory depression, sedation, dizziness, and euphoria.[11] Potential for opioid dependence with prolonged use.
Atropine Sulfate Acute Toxicity (Oral, Inhalation) - Fatal if swallowed or inhaled.[12]May cause dry mouth, blurred vision, tachycardia, and in high doses, delirium and coma.[1]
Occupational Exposure Limits (OELs)

The following table outlines the available occupational exposure limits for the components of Lomotil.

Substance Organization Exposure Limit (8-hour TWA)
Diphenoxylate Hydrochloride Pfizer OEL2.5 µg/m³
Atropine Sulfate OEL4 µg/m³[13]
Atropine Sulfate OEL2.5 µg/m³
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6][10]
Eye Contact Rinse opened eyes for several minutes under running water. If symptoms persist, consult a doctor.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: When handling powdered forms or creating solutions, use a chemical fume hood or other ventilated enclosure.[9]

  • Safe Handling Practices: Avoid breathing dust, mist, or aerosols.[8] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep locked up and away from strong oxidizers.[12][14]

Spill Management
  • Small Spills: For liquid spills, absorb with an inert material. For solid spills, carefully scoop or sweep up the material, avoiding dust generation. A damp cloth or a filtered vacuum can be used.[4]

  • Large Spills: Evacuate non-essential personnel from the area. Wear appropriate PPE, including respiratory protection. Contain the spill to prevent it from entering drains.[8]

  • Cleanup: Collect all spilled material and contaminated absorbent into a labeled, sealed container for disposal.[4]

Disposal Plan

Diphenoxylate is a Schedule II controlled substance when alone and Schedule V in combination with atropine in the United States.[15] All disposal must comply with federal, state, and local regulations for controlled substances and hazardous chemical waste.

  • Waste Categorization: Unused Lomotil and any materials grossly contaminated with it should be considered hazardous and potentially controlled substance waste.

  • Containerization: All waste should be collected in clearly labeled, sealed, and leak-proof containers.[16]

  • Disposal Method: Incineration at an approved facility is the recommended method of disposal.[11] For unused medication, consult with your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[16]

Experimental Protocols

Preclinical Evaluation of Antidiarrheal Activity in a Rat Model

This protocol is adapted from a preclinical study comparing loperamide (B1203769) oxide and diphenoxylate/atropine.[17]

Objective: To assess the antidiarrheal efficacy of a test compound compared to a vehicle control and a positive control (Lomotil).

Materials:

  • Male Wistar rats (150-200 g)

  • Cages with wire mesh floors

  • Vehicle (e.g., 1% Tween 80 in saline)

  • Test compound at various doses

  • Positive control: Diphenoxylate/Atropine

  • Castor oil

Methodology:

  • Animal Housing and Acclimation: House rats in cages with wire mesh floors to facilitate feces collection. Allow for an appropriate acclimation period.

  • Fasting: Fast the rats for 18-24 hours before the experiment, with ad libitum access to water.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Diphenoxylate/Atropine)

    • Groups 3-n: Test article at varying doses

  • Dosing: Administer the vehicle, positive control, or test article orally (p.o.).

  • Induction of Diarrhea: One hour after treatment administration, orally administer castor oil (e.g., 1-2 mL/rat) to each animal.

  • Observation: Observe the animals for the onset of diarrhea and collect fecal pellets for 4-6 hours. Record the total number and weight of both wet and total fecal pellets.

  • Data Analysis: Calculate the percentage inhibition of diarrhea for each treatment group relative to the vehicle control group. An ED50 (effective dose for 50% of the maximal effect) can be determined from the dose-response curve.

Signaling Pathways

Diphenoxylate Mechanism of Action

Diphenoxylate acts as a µ-opioid receptor agonist in the enteric nervous system. This activation inhibits the release of acetylcholine (B1216132), leading to decreased peristalsis and increased intestinal transit time.[1][18]

G Diphenoxylate Diphenoxylate Mu_Opioid_Receptor µ-Opioid Receptor (Enteric Nervous System) Diphenoxylate->Mu_Opioid_Receptor Binds to & Activates Acetylcholine_Release Inhibition of Acetylcholine Release Mu_Opioid_Receptor->Acetylcholine_Release Leads to Peristalsis Decreased Peristalsis Acetylcholine_Release->Peristalsis Intestinal_Transit Increased Intestinal Transit Time Peristalsis->Intestinal_Transit

Caption: Diphenoxylate's signaling pathway via µ-opioid receptor activation.

Atropine Mechanism of Action

Atropine is a competitive antagonist of muscarinic acetylcholine receptors. By blocking these receptors, it counteracts the "rest and digest" effects of the parasympathetic nervous system.[19][20][21] In the context of Lomotil, its primary purpose at subtherapeutic doses is to produce unpleasant anticholinergic side effects in case of overdose, thus deterring abuse.[1]

G cluster_0 Normal Parasympathetic Action cluster_1 Action with Atropine Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to Parasympathetic_Effect Parasympathetic Effect (e.g., increased motility) Muscarinic_Receptor->Parasympathetic_Effect Activates Atropine Atropine Blocked_Receptor Blocked Muscarinic Receptor Atropine->Blocked_Receptor Competitively Binds to No_Effect Inhibition of Parasympathetic Effect Blocked_Receptor->No_Effect

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.